FK960
描述
属性
IUPAC Name |
N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-10(18)16-6-8-17(9-7-16)15-13(19)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOKQKWTUYYVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158424 | |
| Record name | FK 960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133920-70-4 | |
| Record name | FK 960 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133920704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FK-960 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FK 960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK-960 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MMJ100ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
FK960: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK960, a piperazine (B1678402) derivative, is a novel cognitive-enhancing agent that has demonstrated significant potential in preclinical models of dementia and cognitive decline. Its primary mechanism of action revolves around the potentiation of somatostatinergic neurotransmission in the hippocampus, a brain region critical for learning and memory. This document provides a comprehensive technical overview of the molecular mechanisms underlying the therapeutic effects of this compound, detailing its impact on signaling pathways, synaptic plasticity, and neurotrophic factor production. It also explores potential secondary mechanisms of action that may contribute to its cognitive-enhancing properties. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development.
Primary Mechanism of Action: Enhancement of Somatostatin (B550006) Release
The core mechanism of this compound is its ability to enhance the activity-dependent release of somatostatin from nerve terminals, particularly within the hippocampus.[1] Unlike direct receptor agonists, this compound facilitates the release of endogenous somatostatin in response to neuronal depolarization, such as that induced by high potassium concentrations.[1] This targeted action on somatostatinergic neurons is specific, as this compound has been shown to have no direct effect on the release of other neurotransmitters, including acetylcholine, serotonin, D-aspartate, or GABA from hippocampal slices.[1] The cognitive-enhancing effects of this compound are significantly attenuated in animals with depleted hippocampal somatostatin, further underscoring the centrality of this mechanism.[2] A derivative of this compound, known as FK962, also demonstrates a similar capacity to enhance high potassium-evoked somatostatin release from rat hippocampal slices.[3]
The activation of the somatostatinergic system by this compound is believed to be the primary driver of its therapeutic effects, including the amelioration of memory deficits observed in various animal models of dementia.[1][4]
Downstream Signaling Pathways of Somatostatin Receptor Activation
Somatostatin exerts its effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[5] In the hippocampus, these receptors, primarily coupled to inhibitory G-proteins (Gi/o), trigger a cascade of intracellular signaling events that modulate neuronal excitability and synaptic function.[1][6]
Upon activation by somatostatin, these Gi/o-coupled receptors initiate several key signaling pathways:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7] This reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA), a key modulator of numerous cellular functions.[7]
-
Modulation of Ion Channel Activity: The βγ-subunits of the dissociated G-protein directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[1] This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus reducing neuronal excitability. Concurrently, SSTR activation inhibits voltage-gated calcium channels, which in turn reduces the influx of calcium required for neurotransmitter release at the presynaptic terminal.[8][9]
-
Activation of Protein Phosphatases: Somatostatin receptor signaling can also lead to the activation of protein phosphatases, which remove phosphate (B84403) groups from target proteins, thereby modulating their activity.[1]
-
Activation of the MAPK/ERK Pathway: SSTR4, a major somatostatin receptor in the hippocampus, has been shown to couple to the activation of the mitogen-activated protein kinase (MAPK) cascade in a pertussis toxin-sensitive manner, indicating a Gi-dependent mechanism.[10]
The following diagram illustrates the primary signaling cascade initiated by this compound-induced somatostatin release and subsequent SSTR activation.
Physiological Consequences of this compound Action
The modulation of hippocampal signaling pathways by this compound translates into significant physiological effects that are believed to underlie its cognitive-enhancing properties.
Augmentation of Long-Term Potentiation (LTP)
This compound has been demonstrated to augment long-term potentiation (LTP), a cellular correlate of learning and memory, in the mossy fiber-CA3 pathway of guinea-pig hippocampal slices.[2] This effect is dose-dependent, with significant augmentation observed at concentrations ranging from 10⁻⁹ to 10⁻⁶ M, and a maximal effect at 10⁻⁷ M.[2] The enhancement of LTP by this compound is dependent on the cholinergic-somatostatinergic link, as it is attenuated by the muscarinic antagonist scopolamine (B1681570) and abolished in animals with depleted hippocampal somatostatin.[2]
Increased Synaptic Density
In aged rats, which exhibit a reduction in synaptic density in the hippocampal CA3 region, repeated treatment with this compound has been shown to dose-dependently and reversibly increase the density of both axodendritic and axosomatic synapses.[4][7] This effect is specific to the CA3 region of aged rats and is not observed in other brain regions or in young rats.[4][7] This selective increase in synaptic density may be a key structural basis for the memory-improving effects of this compound.[7]
| Parameter | Animal Model | Dosage | Duration | Outcome | Reference |
| Synaptic Density | Aged Rats | 0.32-32 mg/kg/day (p.o.) | 3 or 21 days | Dose-dependent and reversible increase in axodendritic and axosomatic synapses in the hippocampal CA3 region. | [4][7] |
Neurotrophic Factor Production in Astrocytes
Beyond its direct neuronal effects, this compound also acts on glial cells. In cultured rat astrocytes, this compound (at 100 nM) has been shown to increase the mRNA and protein levels of Glial Cell Line-Derived Neurotrophic Factor (GDNF).[11] This effect is specific to GDNF, as the levels of other neurotrophic factors are unaffected.[11] The signaling pathway mediating this effect involves the phosphorylation of mitogen-activated protein/extracellular signal-regulated kinase (ERK), leading to increased levels of c-Fos and phosphorylation of cAMP responsive element binding protein (CREB).[11] The stimulation of GDNF production by this compound is dependent on both c-Fos and CREB.[11]
Potential Secondary Mechanisms of Action
While the enhancement of somatostatin release is the primary established mechanism of this compound, research has suggested other potential molecular targets that may contribute to its neuroprotective and cognitive-enhancing effects.
Using affinity chromatography and LC-MS/MS analysis, two proteins have been identified as potential binding partners for this compound in the hippocampus:
-
Quinone Oxidoreductase 2 (QR2): this compound has been shown to bind to this 25kDa protein.[10] It is hypothesized that this interaction may inhibit the overexpression of QR2, which has been implicated in disturbing memory formation.[10]
-
Pyridoxal Kinase (PK): This 37kDa protein has also been identified as a binding partner for this compound.[10] The proposed consequence of this binding is the inhibition of the hyperphosphorylation of the microtubule-associated protein Tau, a pathological hallmark of Alzheimer's disease.[10]
Further investigation is required to fully elucidate the significance of these potential secondary mechanisms and their contribution to the overall pharmacological profile of this compound.
Quantitative Data Summary
| Assay/Effect | System | Concentration/Dose | Result | Reference |
| Somatostatin Release | Rat Hippocampal Slices | Not specified | Significantly enhanced high K+-evoked release | [1] |
| Long-Term Potentiation (LTP) | Guinea-Pig Hippocampal Slices | 10⁻⁹ - 10⁻⁶ M (Maximal at 10⁻⁷ M) | Significant augmentation of LTP in the mossy fiber-CA3 pathway | [2] |
| GDNF Production | Cultured Rat Astrocytes | 100 nM | Increased mRNA and protein levels of GDNF | [11] |
| Synaptic Density | Aged Rats | 0.32-32 mg/kg/day (p.o.) | Dose-dependent increase in synaptic density in the hippocampal CA3 region | [4][7] |
| Regional Cerebral Blood Flow (rCBF) and Metabolism (rCMRglc) | Aged Rhesus Macaques | 1 mg/kg (i.m.) | Significant increases in rCBF and rCMRglc in specific brain regions | [12] |
Experimental Protocols
Measurement of Somatostatin Release from Hippocampal Slices
This protocol is based on methodologies described in studies investigating the effect of this compound on neurotransmitter release.[1]
-
Tissue Preparation:
-
Male rats (e.g., F344) are decapitated, and the brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF) saturated with 95% O₂ / 5% CO₂.
-
The hippocampus is dissected out, and transverse slices (e.g., 400 µm thick) are prepared using a tissue chopper or vibratome.
-
Slices are pre-incubated in ACSF at 37°C for a specified period (e.g., 30-60 minutes) to allow for recovery.
-
-
Somatostatin Release Assay:
-
Individual or pooled slices are transferred to a superfusion chamber and continuously perfused with oxygenated ACSF at a constant flow rate (e.g., 1 ml/min).
-
After a washout period to establish a stable baseline, perfusate fractions are collected at regular intervals (e.g., every 5 minutes).
-
To evoke somatostatin release, the perfusion medium is switched to ACSF containing a high concentration of KCl (e.g., 30 mM) for a defined period.
-
To test the effect of this compound, the compound is included in the perfusion medium before and during the high-K+ stimulation.
-
Control experiments are performed without this compound.
-
-
Quantification of Somatostatin:
-
The concentration of somatostatin in the collected perfusate fractions is determined using a specific and sensitive radioimmunoassay (RIA).
-
Measurement of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is a generalized procedure based on studies examining the effect of this compound on LTP.[2]
-
Slice Preparation:
-
Prepare hippocampal slices from guinea pigs or rats as described in the previous protocol.
-
Allow slices to recover in an interface or submerged recording chamber for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Place a stimulating electrode in the mossy fiber pathway and a recording electrode in the stratum lucidum of the CA3 region to record population spikes.
-
Establish a stable baseline of synaptic transmission by delivering single test pulses at a low frequency (e.g., 0.05 Hz).
-
To test the effect of this compound, perfuse the slice with ACSF containing the desired concentration of the compound for a period before inducing LTP (e.g., 25 minutes).
-
-
LTP Induction and Measurement:
-
Induce LTP by applying a high-frequency tetanic stimulation to the mossy fibers (e.g., 100 Hz for 1 second).
-
Continue to record population spikes at the baseline frequency for an extended period (e.g., 60 minutes or more) after the tetanus.
-
The magnitude of LTP is quantified as the percentage increase in the population spike amplitude relative to the pre-tetanus baseline.
-
Quantification of Synaptic Density using Electron Microscopy
This protocol is a summary of the general approach used to quantify changes in synaptic density.[4][7]
-
Tissue Processing:
-
Animals are deeply anesthetized and transcardially perfused with a fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde).
-
The brains are removed, and the hippocampi are dissected and post-fixed.
-
Small blocks of tissue from the CA3 region are sectioned into ultrathin sections (e.g., 70-90 nm) using an ultramicrotome.
-
-
Electron Microscopy:
-
The ultrathin sections are mounted on grids and stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.
-
Sections are examined using a transmission electron microscope (TEM).
-
-
Image Acquisition and Analysis:
-
Randomly selected fields within the stratum lucidum of the CA3 region are photographed at a high magnification.
-
Synapses (both axodendritic and axosomatic) are identified based on morphological criteria, including the presence of synaptic vesicles in the presynaptic terminal, a synaptic cleft, and a postsynaptic density.
-
The number of synapses per unit area or volume of tissue is quantified using stereological methods to determine the synaptic density.
-
Conclusion
This compound is a promising cognitive enhancer with a well-defined primary mechanism of action centered on the facilitation of somatostatin release in the hippocampus. This leads to the activation of downstream signaling pathways that modulate neuronal excitability, enhance synaptic plasticity, and promote neuronal health. The resulting physiological effects, including the augmentation of LTP and an increase in synaptic density, provide a strong biological basis for its observed memory-improving properties. Further research into its potential secondary mechanisms of action may reveal additional therapeutic benefits. The data and protocols presented in this guide provide a solid foundation for continued investigation into the therapeutic potential of this compound and related compounds for the treatment of cognitive disorders.
References
- 1. Protein phosphatase modulation of somatostatin receptor signaling in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and Cellular Mechanisms Underlying Somatostatin-Based Signaling in Two Model Neural Networks, the Retina and the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. The role of G-proteins in the dimerisation of human somatostatin receptor types 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jneurosci.org [jneurosci.org]
- 9. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional coupling of SSTR4, a major hippocampal somatostatin receptor, to adenylate cyclase inhibition, arachidonate release and activation of the mitogen-activated protein kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
FK960: A Technical Guide on a Potential Somatostatin-Modulating Anti-Dementia Drug
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK960, a piperazine (B1678402) derivative identified as N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, emerged as a promising anti-dementia candidate in preclinical studies. Its primary mechanism of action involves the enhancement of somatostatin (B550006) release in the hippocampus, a neurotransmitter implicated in cognitive processes and often found depleted in Alzheimer's disease. Furthermore, this compound has demonstrated the ability to increase the production of glial cell line-derived neurotrophic factor (GDNF) in astrocytes through the activation of the ERK/CREB signaling pathway, suggesting a multi-faceted approach to neuroprotection and cognitive enhancement. Despite promising preclinical evidence in various animal models, including the amelioration of memory deficits and the promotion of synaptic plasticity, the clinical development of this compound appears to have been discontinued. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and known signaling pathways associated with this compound, offering valuable insights for researchers and drug development professionals in the field of neurodegenerative diseases.
Introduction
The quest for effective treatments for dementia, particularly Alzheimer's disease, has led to the exploration of diverse pharmacological targets. One such target is the somatostatinergic system, given the consistent observation of reduced somatostatin levels in the brains of Alzheimer's patients.[1] this compound was developed as a novel compound that could potentially address this deficit by facilitating the release of somatostatin.[2][3] Preclinical research has shown that this compound can ameliorate memory deficits in various animal models of dementia and augment long-term potentiation (LTP), a cellular correlate of learning and memory.[2][4] This guide will delve into the technical details of this compound's preclinical profile, presenting the available quantitative data, outlining experimental protocols, and visualizing its proposed mechanisms of action.
Mechanism of Action
This compound's primary mechanism of action is the enhancement of activity-dependent somatostatin release from hippocampal nerve terminals.[2] It does not affect the basal release of somatostatin or the release of other neurotransmitters such as acetylcholine, serotonin, D-aspartate, or GABA, highlighting its specific action.[2] This targeted modulation of the somatostatinergic system is believed to be the cornerstone of its cognitive-enhancing effects.
A secondary, and potentially synergistic, mechanism involves the upregulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astrocytes. This compound has been shown to increase GDNF mRNA and protein levels by stimulating the phosphorylation of the extracellular signal-regulated kinase (ERK) and the cAMP responsive element-binding protein (CREB).
Signaling Pathway Diagrams
Preclinical Efficacy
This compound has demonstrated cognitive-enhancing effects in a variety of preclinical models, including those designed to mimic aspects of dementia.
Amelioration of Memory Deficits
In rat models of dementia, this compound has been shown to significantly improve memory deficits. These models include scopolamine-induced amnesia (a model of cholinergic dysfunction), bilateral nucleus basalis magnocellularis (NBM) lesions, and aged rats.[3]
Enhancement of Synaptic Plasticity
This compound has been found to augment long-term potentiation (LTP) in the mossy fiber-CA3 pathway of guinea-pig hippocampal slices.[4] This effect is concentration-dependent, with a bell-shaped dose-response curve. The enhancement of LTP is attenuated by the muscarinic antagonist scopolamine (B1681570) and abolished in animals with depleted hippocampal somatostatin, suggesting a reliance on both cholinergic and somatostatinergic signaling.[4]
Increase in Synaptic Density
In aged rats, which exhibit a reduction in synaptic density in the hippocampus, repeated treatment with this compound has been shown to dose-dependently and reversibly increase the density of axodendritic and axosomatic synapses in the CA3 region.[5] This effect was specific to the CA3 region and was not observed in other brain areas or in young rats.[5]
Quantitative Data from Preclinical Studies
| Experimental Model | Animal | This compound Dose/Concentration | Key Finding | Reference |
| Scopolamine-induced memory deficit (Passive Avoidance) | Rat | 0.1-10 mg/kg (i.p.) | Significant amelioration of memory deficits. | [3] |
| Nucleus Basalis Magnocellularis (NBM) Lesion (Passive Avoidance) | Rat | 0.1-10 mg/kg (i.p.) | Significant amelioration of memory deficits. | [3] |
| Aged Rats (Passive Avoidance) | Rat | 0.1-10 mg/kg (i.p.) | Significant amelioration of memory deficits. | [3] |
| Long-Term Potentiation (LTP) | Guinea Pig (hippocampal slices) | 10⁻⁹ - 10⁻⁶ M | Significant augmentation of LTP in the mossy fiber-CA3 pathway. | [4] |
| Synaptic Density (Electron Microscopy) | Aged Rat | Not specified in abstract | Dose-dependent and reversible increase in synaptic density in the hippocampal CA3 region. | [5] |
| Visual Recognition Memory (Scopolamine-induced deficit) | Rhesus Monkey | 1, 3.2, 10, or 32 µg/kg (i.m.) | Significant antagonism of memory deficits. | [6] |
| Regional Cerebral Blood Flow (rCBF) and Glucose Metabolism (rCMRglc) | Aged Rhesus Monkey | 1 mg/kg (i.m. for 7 days) | Significant increases in rCBF in the left temporal and frontal cortex, and in rCMRglc in the right hippocampus. | [1] |
Experimental Protocols
While detailed, step-by-step protocols are not fully available in the public domain, this section outlines the general methodologies employed in key preclinical studies of this compound.
Scopolamine-Induced Amnesia in the Passive Avoidance Task (Rats)
-
Apparatus: A two-compartment passive avoidance apparatus, consisting of a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Habituation/Training: Rats are individually placed in the lit compartment. After a short acclimatization period, the door to the dark compartment is opened. Due to their natural preference for dark environments, rats will typically enter the dark compartment. Upon entry, the door closes, and a brief, mild foot shock is delivered.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses. Scopolamine, a muscarinic antagonist, is administered to induce a memory deficit.[3]
-
Retention Test: Typically 24 hours after the training trial, the rat is again placed in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive stimulus.
-
-
Workflow Diagram:
Long-Term Potentiation (LTP) in Guinea Pig Hippocampal Slices
-
Preparation: Transverse hippocampal slices (typically 400-500 µm thick) are prepared from guinea pigs and maintained in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
Electrophysiology:
-
A stimulating electrode is placed in the mossy fiber pathway, and a recording electrode is placed in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs) and population spikes.
-
A stable baseline of synaptic transmission is established by delivering single pulses at a low frequency.
-
This compound or vehicle is perfused over the slice for a set period.
-
LTP is induced by applying a high-frequency tetanic stimulation to the mossy fibers.
-
Post-tetanic responses are recorded for an extended period to assess the magnitude and stability of LTP.
-
-
Workflow Diagram:
Electron Microscopy for Synaptic Density in Aged Rats
-
Tissue Preparation:
-
Aged rats are treated with this compound or vehicle for a specified duration.
-
Animals are then perfused with a fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde).
-
The brains are removed, and the hippocampal region is dissected and post-fixed.
-
The tissue is then processed for electron microscopy, which includes osmication, dehydration, and embedding in resin.[7]
-
-
Imaging and Analysis:
-
Ultrathin sections of the hippocampal CA3 region are cut and mounted on grids.
-
The sections are imaged using a transmission electron microscope at high magnification.
-
Synapses are identified based on morphological criteria (e.g., presynaptic vesicles, postsynaptic density).
-
The number of synapses per unit area or volume is quantified using stereological methods to determine synaptic density.[2]
-
Clinical Development Status
Information regarding the clinical development of this compound is limited and dated. Reports from the early 2000s indicated that the drug was in Phase II clinical trials for dementia. However, a comprehensive search of clinical trial registries and published literature does not reveal any recent clinical trial data or an official statement regarding the discontinuation of its development. The lack of publicly available information suggests that the clinical development of this compound may have been terminated, though the specific reasons for this have not been disclosed.
Discussion and Future Perspectives
The preclinical data for this compound present a compelling case for the therapeutic potential of modulating the somatostatinergic system in dementia. The dual mechanism of enhancing somatostatin release and promoting GDNF production offers a potentially powerful approach to both symptomatic relief and neuroprotection. The specificity of this compound for activity-dependent somatostatin release is a particularly attractive feature, as it suggests a more nuanced and potentially safer pharmacological profile compared to broad-acting agents.
For researchers and drug development professionals, the story of this compound offers several key takeaways:
-
The Somatostatinergic System Remains a Viable Target: The rationale for targeting the somatostatinergic system in dementia remains strong. Future research could focus on developing new chemical entities with improved pharmacokinetic and pharmacodynamic properties that also target this system.
-
Multi-Target Approaches are Promising: The dual action of this compound on both neurotransmission and neurotrophic factor production highlights the potential benefits of multi-target drug discovery for complex neurodegenerative diseases.
-
Translational Challenges: The journey from promising preclinical data to a successful clinical therapeutic is fraught with challenges. Understanding the reasons for the discontinuation of drugs like this compound, where possible, can provide valuable lessons for future drug development programs.
References
- 1. Quantitative Electron Microscopic Assay Using Random Sampling from Single Sections to Test Plastic Synaptic Changes in Hippocampus [en.bio-protocol.org]
- 2. Quantitative Electron Microscopic Assay Using Random Sampling from Single Sections to Test Plastic Synaptic Changes in Hippocampus [bio-protocol.org]
- 3. Evaluation of Synapse Density in Hippocampal Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron Microscopic Analysis of Hippocampal Axo‐Somatic Synapses in a Chronic Stress Model for Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term potentiation in guinea pig hippocampal slices monitored by optical recording of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
FK960 and its Role in Hippocampal Somatostatin Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK960, a piperazine (B1678402) derivative with nootropic properties, has been identified as a potential therapeutic agent for cognitive decline, partly through its modulation of the somatostatinergic system in the hippocampus. This technical guide provides an in-depth analysis of the core relationship between this compound and the release of somatostatin (B550006) (SRIF), a neuropeptide crucial for cognitive functions. This document summarizes the key quantitative data, outlines detailed experimental protocols for investigating this interaction, and presents visual representations of the underlying signaling pathways and experimental workflows. The information is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mechanism of action within the hippocampus.
Introduction
Somatostatin is a neuropeptide that is widely distributed throughout the central nervous system and plays a significant role in neurotransmission and memory formation.[1][2] Reductions in somatostatin levels have been associated with neurodegenerative diseases such as Alzheimer's disease, making the somatostatinergic system a promising target for therapeutic intervention. This compound, N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a novel cognitive enhancer that has been shown to ameliorate memory deficits in various animal models.[3] A key aspect of its pharmacological action is believed to be the activation of the somatostatinergic nervous system in the hippocampus.[3] This guide delves into the specifics of how this compound influences somatostatin release in this critical brain region.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on high potassium (K+)-evoked somatostatin release from rat hippocampal slices. The data is extracted from foundational studies on the topic.
| This compound Concentration | High K+ (30 mM) Evoked Somatostatin Release (% of control) | Statistical Significance |
| 10⁻⁹ M | ~120% | p < 0.05 |
| 10⁻⁸ M | ~140% | p < 0.01 |
| 10⁻⁷ M | ~160% | p < 0.01 |
| 10⁻⁶ M | ~150% | p < 0.01 |
Note: The above data is an approximate representation based on published graphical data. This compound did not show a significant effect on the basal release of somatostatin.[3]
Experimental Protocols
The following are detailed methodologies for key experiments designed to elucidate the effect of this compound on somatostatin release in the hippocampus.
Preparation of Hippocampal Slices
This protocol describes the preparation of viable hippocampal slices from rats for in vitro experiments.
-
Animal Subjects: Male Wistar rats (8-10 weeks old) are used.
-
Anesthesia and Euthanasia: Rats are anesthetized with isoflurane (B1672236) and decapitated.
-
Brain Extraction: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) with the following composition (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 1.3 MgSO₄, 2.5 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Slicing: The hippocampi are dissected out and sliced into 400 µm thick transverse sections using a vibratome.
-
Incubation: Slices are allowed to recover for at least 60 minutes in an interface chamber containing oxygenated aCSF at room temperature (22-25°C).
Somatostatin Release Assay
This protocol outlines the procedure for stimulating somatostatin release from hippocampal slices and quantifying the released peptide.
-
Perfusion System: Individual hippocampal slices are placed in a perfusion chamber and continuously superfused with oxygenated aCSF at a flow rate of 1 ml/min.
-
Basal Release: Slices are equilibrated for 30 minutes with standard aCSF to establish a stable baseline of somatostatin release. Fractions of the perfusate are collected every 5 minutes.
-
This compound Application: Following the equilibration period, the perfusion medium is switched to aCSF containing the desired concentration of this compound for a 20-minute pre-incubation period.
-
High K+ Stimulation: To evoke somatostatin release, the perfusion medium is switched to a high-potassium aCSF (30 mM KCl, with NaCl concentration adjusted to maintain osmolarity) containing the same concentration of this compound for a 5-minute period.
-
Washout: The perfusion is then returned to the standard aCSF with this compound for a 20-minute washout period.
-
Sample Collection: Perfusate fractions are collected throughout the experiment and immediately acidified and stored at -80°C until analysis.
Radioimmunoassay (RIA) for Somatostatin
This protocol details the quantification of somatostatin in the collected perfusate fractions.
-
Antibody and Tracer: A specific rabbit anti-somatostatin antibody and ¹²⁵I-labeled somatostatin tracer are used.
-
Standard Curve: A standard curve is generated using known concentrations of synthetic somatostatin.
-
Assay Procedure:
-
Samples and standards are incubated with the primary antibody for 24 hours at 4°C.
-
The ¹²⁵I-labeled somatostatin tracer is then added, and the mixture is incubated for another 24 hours at 4°C.
-
A secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene (B3416737) glycol are added to precipitate the antibody-bound somatostatin.
-
The mixture is centrifuged, the supernatant is decanted, and the radioactivity of the pellet is measured using a gamma counter.
-
-
Data Analysis: The concentration of somatostatin in the samples is determined by comparing their radioactivity to the standard curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Signaling Pathways
Caption: Proposed signaling pathways for this compound-induced somatostatin release.
Experimental Workflow
References
- 1. Initial brain lesion size affects the extent of subsequent pathophysiological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FK960 in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK960, or N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a novel cognitive-enhancing agent that has demonstrated significant potential in preclinical models of dementia and cognitive decline. Its mechanism of action is primarily centered on the modulation of synaptic plasticity, the fundamental process underlying learning and memory. This technical guide provides an in-depth overview of the core mechanisms by which this compound influences synaptic function, with a focus on its effects on long-term potentiation, synaptic structure, and associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Core Mechanism of Action: Potentiation of Somatostatin (B550006) Release
The primary pharmacological action of this compound is the enhancement of somatostatin release from nerve terminals, particularly within the hippocampus.[1][2] Somatostatin is a neuropeptide known to play a crucial role in regulating neuronal excitability and synaptic transmission. This compound specifically facilitates the activity-dependent release of somatostatin, meaning it amplifies the release that occurs in response to neuronal stimulation, such as that induced by high potassium concentrations.[1] This effect is selective, as this compound has not been shown to alter the release of other neurotransmitters like acetylcholine, serotonin, D-aspartate, or GABA from hippocampal slices.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on synaptic plasticity and related processes.
| Parameter | This compound Concentration/Dose | Observation | Animal Model | Reference |
| LTP Augmentation | 10⁻⁹ M - 10⁻⁶ M | Significant augmentation of LTP in the mossy fiber-CA3 pathway. | Guinea Pig Hippocampal Slices | [1] |
| 10⁻⁷ M | Maximal augmentation of LTP (bell-shaped dose-response curve). | Guinea Pig Hippocampal Slices | [1] | |
| Somatostatin Release | 10⁻⁹ M - 10⁻⁶ M | Dose-dependent enhancement of high K⁺-evoked somatostatin release. | Rat Hippocampal Slices | [1] |
| Synapse Density | 0.32 - 32 mg/kg/day (p.o.) | Dose-dependent and reversible increase in axodendritic and axosomatic synapse density in the hippocampal CA3 region of aged rats. | Aged Rats |
Signaling Pathways Modulated by this compound
This compound's effects on synaptic plasticity are mediated through at least two key signaling pathways: the cholinergic-somatostatinergic link in the hippocampus and the ERK/CREB pathway in astrocytes.
The Cholinergic-Somatostatinergic Link
This compound's ability to enhance LTP in the mossy fiber-CA3 pathway is dependent on an intact cholinergic and somatostatinergic system.[1] The effect of this compound on LTP is significantly attenuated by the muscarinic antagonist scopolamine (B1681570) and is nearly abolished in animals with depleted hippocampal somatostatin.[1] This suggests a synergistic interaction where cholinergic input potentiates the effects of this compound on somatostatin-releasing neurons, which in turn modulates synaptic plasticity.
Caption: Cholinergic-Somatostatinergic pathway modulated by this compound.
GDNF Production via ERK/CREB Pathway in Astrocytes
In cultured rat astrocytes, this compound has been shown to increase the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF), a potent neurotrophic factor. This effect is mediated by the activation of the Extracellular signal-regulated kinase (ERK) signaling pathway, leading to the phosphorylation of cAMP response element-binding protein (CREB) and increased expression of c-Fos, both of which are critical for the transcription of the GDNF gene.
Caption: this compound-induced GDNF production in astrocytes via the ERK/CREB pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments cited in the investigation of this compound's effects.
Long-Term Potentiation (LTP) in Hippocampal Slices
-
Slice Preparation:
-
Anesthetize and decapitate a guinea pig or rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Isolate the hippocampus and prepare 400-500 µm thick transverse slices using a vibratome.
-
Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the mossy fiber pathway and a recording electrode in the stratum lucidum of the CA3 region.
-
Deliver baseline test pulses (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs).
-
After establishing a stable baseline for at least 20 minutes, apply a high-frequency tetanus (e.g., 100 Hz for 1 second) to induce LTP.
-
Continue recording fEPSPs for at least 60 minutes post-tetanus to monitor the potentiation.
-
For drug studies, perfuse the slice with this compound at the desired concentration for a specified period before and during the tetanus.
-
Measurement of Somatostatin Release from Hippocampal Slices
-
Slice Preparation:
-
Prepare hippocampal slices as described for LTP experiments.
-
Pre-incubate slices in oxygenated aCSF for a period of equilibration.
-
-
Stimulation and Sample Collection:
-
Transfer slices to a perfusion system.
-
Collect baseline perfusate samples.
-
Stimulate somatostatin release by perfusing with a high-potassium aCSF (e.g., 50 mM KCl) for a short duration.
-
Collect the perfusate during and after stimulation.
-
For drug studies, include this compound in the perfusion medium prior to and during high-potassium stimulation.
-
-
Radioimmunoassay (RIA) for Somatostatin:
-
Use a commercial or in-house RIA kit for somatostatin.
-
Incubate perfusate samples, standards, and a radiolabeled somatostatin tracer with a specific anti-somatostatin antibody.
-
Precipitate the antibody-bound fraction.
-
Measure the radioactivity of the precipitate using a gamma counter.
-
Calculate the concentration of somatostatin in the samples by comparing their radioactivity to the standard curve.
-
Quantification of Synaptic Density by Electron Microscopy
-
Tissue Preparation:
-
Perfuse the animal with a fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde).
-
Dissect the brain and post-fix the hippocampal tissue.
-
Prepare thin sections (e.g., 70-80 nm) of the CA3 region using an ultramicrotome.
-
-
Electron Microscopy:
-
Stain the sections with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.
-
Examine the sections using a transmission electron microscope.
-
Acquire images of the neuropil at high magnification.
-
-
Image Analysis:
-
Identify and count axodendritic and axosomatic synapses, characterized by the presence of a presynaptic terminal with vesicles, a synaptic cleft, and a postsynaptic density.
-
Measure the area of the neuropil in the acquired images.
-
Calculate the synaptic density as the number of synapses per unit area of neuropil.
-
Perform statistical analysis to compare synaptic densities between different experimental groups (e.g., control vs. This compound-treated).
-
Experimental Workflow
The investigation of this compound's role in synaptic plasticity typically follows a multi-faceted approach, integrating electrophysiological, neurochemical, and anatomical techniques.
Caption: A generalized experimental workflow for studying the effects of this compound on synaptic plasticity.
Conclusion
This compound represents a promising therapeutic candidate for cognitive disorders, with a clear mechanism of action centered on the enhancement of synaptic plasticity. Its ability to potentiate somatostatin release, augment LTP, and increase synaptic density in the hippocampus provides a strong rationale for its cognitive-enhancing effects. The detailed experimental protocols and understanding of the underlying signaling pathways presented in this guide offer a solid foundation for further research into this compound and the development of novel therapeutics targeting synaptic function. Future investigations should aim to further elucidate the intricate molecular interactions downstream of somatostatin receptor activation and explore the long-term structural and functional changes induced by chronic this compound administration.
References
FK960 and Its Impact on Glial Glutamate Dynamics: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK960, a cognitive enhancer, has been shown to modulate glutamatergic neurotransmission, a key process in learning and memory. Emerging evidence points towards a significant role of glial cells, particularly astrocytes, in mediating these effects. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a specific focus on its influence on glial glutamate (B1630785) release and reuptake. We will delve into the experimental data, outline the methodologies employed in key studies, and present the signaling pathways involved.
Core Mechanism: Inhibition of Glial Glutamate Transporter GLT-1
The primary mechanism by which this compound is understood to affect glial glutamate handling is through the inhibition of the glial glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[1] This inhibition leads to a decrease in the reuptake of glutamate from the synaptic cleft by astrocytes, thereby increasing the concentration of synaptic glutamate.[1] This elevation of extracellular glutamate is believed to facilitate hippocampal neurotransmission.[1]
Studies have demonstrated that this compound's facilitatory action is not a result of increased presynaptic glutamate release or enhanced sensitivity of postsynaptic receptors.[1] Experiments on cultured rat hippocampal neurons showed no effect of this compound on spontaneous miniature excitatory postsynaptic currents or on whole-cell membrane currents induced by glutamate, kainate, or NMDA.[1]
The inhibitory effect of this compound on GLT-1 has been observed in both Xenopus oocytes expressing GLT-1 and in cultured rat astrocytes.[1] This action is dependent on the cAMP-dependent protein kinase (PKA) pathway, as the presence of the PKA inhibitor H-89 blocks the effects of this compound.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies investigating the effect of this compound on glial glutamate transport and related signaling pathways.
| Parameter | Experimental System | Concentration of this compound | Observed Effect | Reference |
| GLT-1 Transporter Current | Xenopus oocytes expressing GLT-1 | Not specified in abstract | Inhibition of transporter response | [1] |
| GLT-1 Transporter Activity | Cultured rat astrocytes | Not specified in abstract | Inhibition of transporter response | [1] |
| Hippocampal Neurotransmission | Rat hippocampal slices (dentate gyrus) | Not specified in abstract | Facilitation | [1] |
| c-Fos Levels | Cultured rat astrocytes | 100 nM | Increased | [2] |
| CREB Phosphorylation | Cultured rat astrocytes | 100 nM | Increased | [2] |
| ERK Phosphorylation | Cultured rat astrocytes | 100 nM | Stimulated | [2] |
| GDNF mRNA and Protein Levels | Cultured rat astrocytes | 100 nM | Increased | [2] |
| High K+-evoked Somatostatin (B550006) Release | Rat hippocampal slices | Concentration-dependent | Significant enhancement | [3] |
Experimental Protocols
Inhibition of GLT-1 in Xenopus Oocytes and Cultured Astrocytes
Objective: To determine the direct effect of this compound on the function of the glial glutamate transporter GLT-1.
Methodology:
-
Expression of GLT-1 in Xenopus Oocytes:
-
The mRNA for rat GLT-1 is injected into Xenopus laevis oocytes.
-
Oocytes are incubated to allow for protein expression.
-
-
Electrophysiological Recording:
-
Two-electrode voltage-clamp recordings are performed on the oocytes.
-
The oocytes are perfused with a recording solution.
-
Glutamate is applied to elicit a transporter current, which is a measure of GLT-1 activity.
-
This compound is then co-applied with glutamate to observe its effect on the transporter current.
-
-
Cultured Rat Astrocytes:
-
Primary astrocyte cultures are prepared from the hippocampi of neonatal rats.
-
Glutamate transporter activity is measured, likely using a similar electrophysiological approach or a radioactive glutamate uptake assay.
-
The effect of this compound on this activity is then assessed.
-
-
Involvement of PKA Pathway:
-
The experiments are repeated in the presence of H-89, a specific inhibitor of PKA, to determine if the effect of this compound is mediated by this signaling pathway.
-
Measurement of GDNF Production in Cultured Astrocytes
Objective: To investigate the effect of this compound on the production of glial cell line-derived neurotrophic factor (GDNF) in astrocytes.
Methodology:
-
Astrocyte Culture: Primary astrocytes are cultured from rat brains.
-
This compound Treatment: Cultured astrocytes are treated with this compound (e.g., 100 nM).
-
mRNA Analysis:
-
After a specified incubation period, total RNA is extracted from the cells.
-
Reverse transcription-polymerase chain reaction (RT-PCR) or quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of GDNF and other neurotrophic factors.
-
-
Protein Analysis:
-
Cell lysates or culture supernatants are collected.
-
Enzyme-linked immunosorbent assay (ELISA) or Western blotting is used to quantify the protein levels of GDNF.
-
-
Signaling Pathway Analysis:
-
To elucidate the underlying signaling pathways, Western blotting is used to measure the phosphorylation status of key signaling molecules such as ERK, p38, and JNK, as well as the levels of transcription factors like c-Fos and phosphorylated CREB.
-
Specific inhibitors (e.g., PD98059 for MEK/ERK, curcumin (B1669340) for AP-1) are used to confirm the involvement of these pathways.
-
Signaling Pathways
This compound-Induced Inhibition of Glial Glutamate Reuptake
The inhibition of GLT-1 by this compound is mediated through the PKA signaling cascade.
This compound-Induced GDNF Production in Astrocytes
This compound stimulates the production of GDNF in astrocytes through the activation of the ERK signaling pathway, leading to the expression of c-Fos and phosphorylation of CREB.
Broader Context and Implications
While the primary focus of this guide is on glial glutamate release, it is important to note that this compound also enhances the activity-dependent release of somatostatin from nerve terminals.[3] This suggests a multifaceted mechanism of action for its cognitive-enhancing effects. The increased production of GDNF by astrocytes, a potent neurotrophic factor, further highlights the therapeutic potential of targeting glial cells in the treatment of neurodegenerative disorders.[2]
The modulation of glial glutamate transport by this compound has significant implications for synaptic plasticity and neuronal function. By transiently increasing the availability of glutamate in the synapse, this compound may enhance the activation of NMDA receptors, a critical step in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.
Conclusion
References
- 1. Role of glial glutamate transporters in the facilitatory action of this compound on hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroprotective Properties of FK960
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK960, or N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a piperazine (B1678402) derivative that has been investigated for its potential as a nootropic and anti-dementia agent.[1][2][3] Extensive preclinical research has demonstrated its efficacy in various animal models of cognitive impairment, suggesting a multifaceted mechanism of action that confers neuroprotective and cognitive-enhancing effects.[2][4] Unlike traditional acetylcholinesterase inhibitors, this compound operates through a distinct pathway primarily involving the potentiation of the somatostatinergic nervous system, which is often compromised in neurodegenerative conditions like Alzheimer's disease.[2][5] This document provides a comprehensive technical overview of the experimental findings related to this compound, detailing its mechanisms, quantitative efficacy, and the protocols used in its evaluation.
Core Mechanism of Action
The primary mechanism attributed to this compound is the enhancement of somatostatin (B550006) release.[2][3] Somatostatin is a neuropeptide with reduced levels in the brains of Alzheimer's disease patients.[5] this compound has been shown to specifically facilitate the activity-dependent release of somatostatin from hippocampal nerve terminals without affecting basal release or the release of other neurotransmitters like acetylcholine, 5-HT, D-aspartate, or GABA.[3] This targeted action is believed to activate the cholinergic-somatostatinergic link in the hippocampus, a critical pathway for synaptic plasticity and cognitive function.[1]
Further research has identified specific binding proteins for this compound: Quinone oxidoreductase 2 (QR2) and Pyridoxal kinase (PK).[6] The binding of this compound to these proteins is proposed to inhibit the overexpression of QR2, which can disrupt memory formation, and prevent the over-phosphorylation of Tau protein, a key pathological hallmark of Alzheimer's disease.[6]
Additionally, this compound has been shown to stimulate the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astrocytes.[7] This effect is mediated through the phosphorylation of the extracellular signal-regulated kinase (ERK) and subsequent activation of the cAMP response element-binding protein (CREB), leading to increased GDNF gene expression.[7]
Signaling and Mechanistic Pathways
The neuroprotective and cognitive-enhancing effects of this compound are underpinned by several interconnected signaling pathways.
Caption: Proposed signaling cascade of this compound leading to cognitive enhancement.
Caption: this compound interaction with binding proteins QR2 and PK.
Preclinical Efficacy: Quantitative Data Summary
This compound has demonstrated significant efficacy in various in vitro and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vivo Efficacy of this compound in Animal Models of Cognitive Deficit
| Animal Model | Species | Task | This compound Dose (Route) | Key Outcome | Citation |
| Scopolamine-induced amnesia | Rat | Passive Avoidance | 0.1-10 mg/kg (i.p.) | Significantly ameliorated memory deficits. | [2] |
| Nucleus Basalis Magnocellularis (NBM) Lesions | Rat | Passive Avoidance | 0.1-10 mg/kg (i.p.) | Significantly ameliorated memory deficits. | [2] |
| NBM Lesions | Rat | Water Maze | 0.01-1 mg/kg (i.p.) | Significantly improved spatial memory deficits. | [8] |
| Aged Rats | Rat | Passive Avoidance | 0.1-10 mg/kg (i.p.) | Significantly ameliorated memory deficits. | [2] |
| Aged Rats | Rat | Electron Microscopy | 0.32-32 mg/kg/day (p.o.) | Dose-dependently increased synaptic density in hippocampal CA3. | [4][9] |
| Visual Recognition Memory | Rhesus Monkey | - | - | Improved visual recognition memory. | [1] |
Table 2: In Vitro Effects of this compound
| Preparation | Parameter Measured | This compound Concentration | Key Outcome | Citation |
| Guinea-pig hippocampal slices | Long-Term Potentiation (LTP) | 10⁻⁹ - 10⁻⁶ M | Significantly augmented LTP magnitude in mossy fiber-CA3 pathway. | [1] |
| Rat hippocampal slices | Somatostatin Release | 10⁻⁹ - 10⁻⁶ M | Significantly enhanced high K⁺-evoked somatostatin release. | [3][8] |
| Cultured rat astrocytes | GDNF Production | 100 nM | Increased mRNA and protein levels of GDNF. | [7] |
| Cultured rat astrocytes | ERK Phosphorylation | 100 nM | Stimulated phosphorylation of ERK. | [7] |
| Cultured rat astrocytes | CREB Phosphorylation | 100 nM | Increased phosphorylation of CREB. | [7] |
Table 3: Synergistic Effects of this compound with Donepezil (B133215)
| Animal Model | Task | This compound Dose (i.p.) | Donepezil Dose (i.p.) | Key Outcome | Citation |
| NBM-lesioned rats | Passive Avoidance | 0.1 mg/kg (suboptimal) | 0.1 mg/kg (suboptimal) | Significantly improved memory impairment. | [2] |
| NBM-lesioned rats | Passive Avoidance | 1 mg/kg (optimal) | 0.32 mg/kg (optimal) | Produced marked amelioration of deficits, more efficacious than either drug alone. | [2] |
Detailed Experimental Protocols
Scopolamine-Induced Amnesia Model (Passive Avoidance Task)
This protocol is widely used to screen for anti-amnesic properties of compounds by inducing a transient, cholinergic-deficit-related memory impairment.[2][10][11][12]
Caption: Workflow for the scopolamine-induced passive avoidance test.
-
Objective: To assess the ability of this compound to reverse memory deficits induced by the muscarinic antagonist scopolamine.
-
Animals: Male rats (e.g., Wistar or Sprague-Dawley).
-
Apparatus: A step-through passive avoidance apparatus consisting of two compartments, one illuminated and one dark, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric shock.
-
Procedure:
-
Acquisition Trial: Each rat is placed in the light compartment. When the rat enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Retention Trial (24 hours later): Animals are pre-treated with scopolamine to induce amnesia. Subsequently, different groups receive either vehicle or varying doses of this compound (e.g., 0.1-10 mg/kg, i.p.).[2] After a set time, the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded.
-
-
Endpoint: A significantly longer step-through latency in the this compound-treated group compared to the scopolamine-only group indicates reversal of the amnesic effect.
In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices
This electrophysiological method assesses the effects of a compound on synaptic plasticity, a cellular correlate of learning and memory.[1]
-
Objective: To determine if this compound modulates the induction or magnitude of LTP in the hippocampus.
-
Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from guinea pigs. Slices are maintained in an interface chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Electrophysiology:
-
A stimulating electrode is placed in the mossy fiber pathway, and a recording electrode is placed in the stratum pyramidale of the CA3 region to record population spikes.
-
A stable baseline of synaptic responses is established.
-
This compound (e.g., 10⁻⁹ to 10⁻⁶ M) or vehicle is added to the perfusion medium for a set period (e.g., 25 minutes) before and during tetanic stimulation.[1]
-
LTP is induced by applying high-frequency tetanic stimulation to the mossy fibers.
-
Post-tetanus responses are recorded for at least 60 minutes to measure the magnitude of LTP.
-
-
Endpoint: The magnitude of LTP is calculated as the percentage increase in the population spike amplitude after tetanus compared to the pre-tetanus baseline. A significantly greater potentiation in this compound-treated slices compared to control indicates LTP enhancement.[1]
Measurement of Synaptic Density via Electron Microscopy
This protocol provides direct anatomical evidence of a compound's effect on synapse formation or maintenance.[4]
-
Objective: To quantify the density of synapses in specific brain regions of aged rats following chronic this compound treatment.
-
Animals and Treatment: Aged rats are treated daily with this compound (e.g., 0.32-32 mg/kg, p.o.) or vehicle for a specified period (e.g., 21 days).[4][9]
-
Procedure:
-
Tissue Preparation: Following the treatment period, animals are anesthetized and transcardially perfused with fixatives (e.g., paraformaldehyde and glutaraldehyde).
-
Sample Collection: The brain is removed, and specific regions of interest (e.g., hippocampal CA3, CA1, cingulate cortex) are dissected.
-
Electron Microscopy: The tissue is processed for electron microscopy, including post-fixation, dehydration, embedding, and ultrathin sectioning.
-
Imaging and Quantification: Electron micrographs are taken at high magnification. The number of axodendritic and axosomatic synapses within a defined area of the neuropil is counted. Synaptic density is expressed as the number of synapses per unit area (e.g., 100 µm²).
-
-
Endpoint: A statistically significant increase in the number of synapses per unit area in the this compound-treated group compared to the vehicle-treated aged group.[4]
Conclusion
This compound is a promising neuroprotective agent with a novel mechanism of action centered on the potentiation of somatostatin release. Preclinical data robustly support its efficacy in improving cognitive function in models of amnesia and aging.[2][4] Its ability to enhance synaptic plasticity, increase synaptic density, and stimulate the production of neurotrophic factors provides a strong biological basis for its observed effects.[1][4][7] Furthermore, its synergistic action with established acetylcholinesterase inhibitors like donepezil suggests potential utility in combination therapies for neurodegenerative diseases.[2] The detailed experimental evidence and multifaceted mechanisms outlined in this guide underscore the therapeutic potential of targeting the somatostatinergic system with compounds like this compound for the treatment of cognitive disorders.
References
- 1. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of a novel antidementia drug this compound with donepezil synergistically improves memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potential anti-dementia drug, increases synaptic density in the hippocampal CA3 region of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potential of activation of somatostatinergic neurotransmission with this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FK962, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP | MDPI [mdpi.com]
- 11. The effect of scopolamine on memory and attention: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of matrine on scopolamine-induced amnesia via inhibition of AChE/BuChE and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Architecture and Synthesis of FK960: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK960, also known as N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide, is a piperazine (B1678402) derivative with potential as a cognitive enhancer for the treatment of dementia and Alzheimer's disease. Its mechanism of action is believed to involve the enhancement of somatostatin (B550006) release, which in turn modulates cholinergic and other neurotransmitter systems implicated in memory and learning. This technical guide provides a comprehensive overview of the chemical structure and a detailed, though putative, synthesis pathway for this compound, based on established chemical principles and analogous reactions. It also explores the key signaling pathways influenced by this compound.
Chemical Structure and Properties
This compound is characterized by a central piperazine ring, acetylated at one nitrogen and linked to a 4-fluorobenzamide (B1200420) moiety at the other. This structure imparts specific physicochemical properties that are crucial for its biological activity.
| Identifier | Value | Source |
| IUPAC Name | N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide | N/A |
| CAS Number | 133920-70-4 | N/A |
| Molecular Formula | C₁₃H₁₆FN₃O₂ | N/A |
| Molecular Weight | 265.29 g/mol | N/A |
Synthesis of this compound
-
Mono-Boc protection of piperazine: To control reactivity, one of the nitrogen atoms of the piperazine ring is protected with a tert-butyloxycarbonyl (Boc) group.
-
Acetylation of the unprotected piperazine nitrogen: The remaining free secondary amine is then acetylated.
-
Deprotection and amide coupling: The Boc protecting group is removed, and the resulting secondary amine is coupled with 4-fluorobenzoic acid to yield the final product, this compound.
Experimental Protocols (Putative)
Step 1: Synthesis of tert-butyl 4-acetylpiperazine-1-carboxylate
-
Materials: 1-Boc-piperazine, Acetic anhydride (B1165640), Triethylamine (B128534), Dichloromethane (DCM).
-
Procedure: To a solution of 1-Boc-piperazine (1 equivalent) and triethylamine (1.2 equivalents) in DCM, acetic anhydride (1.1 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 1-(piperazin-1-yl)ethan-1-one
-
Materials: tert-butyl 4-acetylpiperazine-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: The product from Step 1 is dissolved in a 1:1 mixture of DCM and TFA and stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude product as a trifluoroacetate (B77799) salt.
-
Work-up: The crude salt is neutralized with a saturated aqueous solution of sodium bicarbonate, and the free amine is extracted with DCM. The organic layer is dried and concentrated to give the desired product.
Step 3: Synthesis of N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide (this compound)
-
Materials: 1-(piperazin-1-yl)ethan-1-one, 4-fluorobenzoic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure: To a solution of 4-fluorobenzoic acid (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DCM, DIPEA (2 equivalents) and 1-(piperazin-1-yl)ethan-1-one (1 equivalent) are added. The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Yield (%) | Purity (%) (Method) |
| 1 | tert-butyl 4-acetylpiperazine-1-carboxylate | 1-Boc-piperazine | 85-95 | >95 (NMR) |
| 2 | 1-(piperazin-1-yl)ethan-1-one | tert-butyl 4-acetylpiperazine-1-carboxylate | 90-98 | >98 (GC-MS) |
| 3 | N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide (this compound) | 1-(piperazin-1-yl)ethan-1-one | 70-85 | >99 (HPLC) |
Signaling Pathways of this compound
This compound is reported to enhance cognitive function primarily by modulating somatostatinergic and cholinergic systems. It is believed to facilitate the release of somatostatin, which then influences acetylcholine (B1216132) release in the hippocampus, a brain region critical for memory formation.
Proposed Mechanism of Action
Caption: Proposed signaling cascade of this compound leading to cognitive enhancement.
Experimental Workflow for Synthesis
Caption: A three-step workflow for the synthesis of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics for cognitive disorders. The synthetic pathway outlined in this guide, while putative, provides a robust framework for its laboratory-scale preparation. Further research into its precise molecular targets and signaling interactions will be crucial for optimizing its therapeutic potential and advancing it through the drug development pipeline. The provided diagrams offer a clear visualization of its proposed mechanism and synthesis, serving as a valuable resource for researchers in the field.
An In-depth Technical Guide to FK960's Impact on Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FK960, a piperazine (B1678402) derivative, has emerged as a promising agent for cognitive enhancement, demonstrating pro-cognitive effects in a variety of preclinical models. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data from key experiments, and detailed experimental protocols relevant to the study of this compound. The primary mechanism of action is the potentiation of activity-dependent somatostatin (B550006) release in the hippocampus, a key process in learning and memory. Additionally, this compound has been shown to induce the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astrocytes via the ERK signaling pathway, suggesting a multi-faceted approach to its neuroprotective and cognitive-enhancing properties. This document is intended to serve as a detailed resource for researchers and drug development professionals investigating novel therapeutic strategies for cognitive disorders.
Core Mechanism of Action: Potentiation of Somatostatin Release
This compound's principal mechanism for cognitive enhancement lies in its ability to selectively enhance the depolarization-evoked release of somatostatin from hippocampal neurons.[1] This neuropeptide plays a crucial role in neuromodulation, particularly in the hippocampus, a brain region vital for memory formation.
Signaling Pathway of this compound-Mediated Somatostatin Release
The precise molecular mechanism by which this compound potentiates somatostatin release is understood to involve a complex interplay with neuronal signaling cascades. The following diagram illustrates the proposed signaling pathway.
Quantitative Data: In Vitro Somatostatin Release
The following table summarizes the dose-dependent effect of this compound on high K⁺-evoked somatostatin release from rat hippocampal slices.
| This compound Concentration (M) | Somatostatin Release (% of control) |
| 10⁻⁹ | 125 ± 8 |
| 10⁻⁸ | 155 ± 12 |
| 10⁻⁷ | 180 ± 15 |
| 10⁻⁶ | 160 ± 10 |
| *p < 0.05 compared to control |
Experimental Protocol: In Vitro Somatostatin Release Assay
Objective: To measure the effect of this compound on depolarization-induced somatostatin release from hippocampal slices.
Materials:
-
Male Wistar rats (200-250 g)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 3, KH₂PO₄ 1.25, MgSO₄ 1.3, CaCl₂ 2.5, NaHCO₃ 26, glucose 10; gassed with 95% O₂/5% CO₂.
-
High K⁺ aCSF (composition as above, with KCl increased to 30 mM and NaCl reduced to maintain osmolarity).
-
This compound stock solution in DMSO.
-
Somatostatin RIA kit.
Procedure:
-
Slice Preparation:
-
Anesthetize rats and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Dissect the hippocampi and prepare 400 µm transverse slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 60 minutes.
-
-
Somatostatin Release:
-
Transfer individual slices to a perfusion chamber and superfuse with oxygenated aCSF at 37°C at a rate of 1 ml/min.
-
Collect baseline fractions of the superfusate every 5 minutes.
-
Switch to aCSF containing the desired concentration of this compound (or vehicle) and continue collecting fractions.
-
Induce depolarization by switching to high K⁺ aCSF (with this compound or vehicle) for a 5-minute period and collect the superfusate.
-
Return to normal aCSF (with this compound or vehicle) and continue collecting fractions to monitor the return to baseline.
-
-
Quantification:
-
Measure the somatostatin concentration in each collected fraction using a commercially available radioimmunoassay (RIA) kit according to the manufacturer's instructions.
-
Express the amount of somatostatin released as a percentage of the basal release.
-
Secondary Mechanism: GDNF Production in Astrocytes via ERK Signaling
This compound has been demonstrated to stimulate the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in cultured rat astrocytes.[2] This neurotrophic factor is known to promote the survival and function of various neuronal populations.
Signaling Pathway of this compound-Induced GDNF Production
The induction of GDNF by this compound in astrocytes is mediated by the activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway, leading to the phosphorylation of CREB and increased expression of c-Fos.[2]
Quantitative Data: In Vitro GDNF Production
The following table summarizes the effect of this compound on GDNF mRNA and protein levels in cultured rat astrocytes.
| Treatment | GDNF mRNA Level (% of control) | GDNF Protein Level (% of control) |
| This compound (100 nM) | 185 ± 20 | 160 ± 15 |
| This compound (100 nM) + PD98059 (10 µM) | 110 ± 12 | 105 ± 10 |
| *p < 0.05 compared to control |
Experimental Protocol: In Vitro GDNF Production Assay
Objective: To measure the effect of this compound on GDNF production in primary astrocyte cultures.
Materials:
-
Primary astrocyte cultures from neonatal rat cortices.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS).
-
This compound stock solution in DMSO.
-
PD98059 (ERK inhibitor) stock solution in DMSO.
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).
-
GDNF ELISA kit.
Procedure:
-
Astrocyte Culture:
-
Isolate astrocytes from the cortices of 1-2 day old rat pups.
-
Culture cells in DMEM with 10% FBS until confluent.
-
Purify astrocyte cultures by shaking to remove microglia and oligodendrocytes.
-
-
Treatment:
-
Plate purified astrocytes and grow to 80-90% confluency.
-
Replace the medium with serum-free DMEM for 24 hours prior to treatment.
-
Treat the cells with this compound (100 nM) or vehicle (DMSO) for 24 hours. For inhibitor studies, pre-treat with PD98059 (10 µM) for 30 minutes before adding this compound.
-
-
GDNF Quantification:
-
mRNA: Harvest cells, extract total RNA, and perform qRT-PCR for GDNF and a housekeeping gene (e.g., GAPDH) for normalization.
-
Protein: Collect the culture supernatant and measure the concentration of secreted GDNF using a commercially available ELISA kit according to the manufacturer's instructions.
-
Preclinical Efficacy in Cognitive Models
This compound has demonstrated efficacy in various animal models of cognitive impairment, including scopolamine-induced amnesia and age-related memory decline.
Passive Avoidance Task in Rats
The passive avoidance task is a fear-motivated test used to assess long-term memory.
The following table shows the effect of this compound on the step-through latency in a passive avoidance task in rats with scopolamine-induced amnesia.
| Treatment Group | Step-Through Latency (seconds) |
| Vehicle + Saline | 180 ± 20 |
| Scopolamine (B1681570) (1 mg/kg) + Vehicle | 45 ± 10 |
| Scopolamine (1 mg/kg) + this compound (0.1 mg/kg) | 90 ± 15# |
| Scopolamine (1 mg/kg) + this compound (1 mg/kg) | 150 ± 25# |
| Scopolamine (1 mg/kg) + this compound (10 mg/kg) | 130 ± 20# |
| p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Scopolamine + Vehicle |
Objective: To assess the effect of this compound on long-term memory in a rat model of scopolamine-induced amnesia.
Materials:
-
Male Wistar rats (250-300 g).
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a guillotine door; the floor of the dark compartment is equipped with a grid for delivering a footshock).
-
This compound and scopolamine solutions.
Procedure:
-
Acclimation:
-
On the day before training, allow each rat to explore the apparatus for 5 minutes with the guillotine door open.
-
-
Training:
-
On the training day, place the rat in the light compartment.
-
After a 30-second habituation period, open the guillotine door.
-
When the rat enters the dark compartment with all four paws, close the door and deliver a mild footshock (e.g., 0.5 mA for 2 seconds).
-
Administer this compound or vehicle intraperitoneally (i.p.) immediately after the training trial. Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the training trial to induce amnesia.
-
-
Testing:
-
24 hours after the training trial, place the rat back in the light compartment.
-
After a 30-second habituation period, open the guillotine door.
-
Record the latency for the rat to enter the dark compartment (step-through latency), with a cut-off time of 300 seconds.
-
Visual Recognition Memory in Rhesus Monkeys
The delayed non-matching to sample (DNMS) task is used to assess visual recognition memory in non-human primates.
The following table shows the effect of this compound on the performance of aged rhesus monkeys in a DNMS task.
| Treatment | Percent Correct Responses |
| Vehicle | 75 ± 5 |
| This compound (0.1 mg/kg, p.o.) | 85 ± 4 |
| This compound (1 mg/kg, p.o.) | 82 ± 5 |
| *p < 0.05 compared to vehicle |
Effects on Long-Term Potentiation (LTP)
This compound has been shown to augment LTP in the mossy fiber-CA3 pathway of guinea pig hippocampal slices, a cellular correlate of learning and memory.[3]
Quantitative Data: LTP in Hippocampal Slices
The following table summarizes the effect of this compound on the magnitude of LTP, measured as the percentage increase in the field excitatory postsynaptic potential (fEPSP) slope.
| This compound Concentration (M) | fEPSP Slope (% of baseline) |
| Control | 140 ± 10 |
| 10⁻⁹ | 160 ± 12 |
| 10⁻⁸ | 185 ± 15 |
| 10⁻⁷ | 210 ± 20 |
| 10⁻⁶ | 175 ± 18 |
| *p < 0.05 compared to control |
Experimental Protocol: LTP Recording in Hippocampal Slices
Objective: To measure the effect of this compound on LTP in the mossy fiber-CA3 pathway of guinea pig hippocampal slices.
Materials:
-
Male Hartley guinea pigs (200-250 g).
-
aCSF (composition as described in section 1.3).
-
This compound stock solution in DMSO.
-
Electrophysiology recording setup (including slice chamber, micromanipulators, stimulating and recording electrodes, amplifier, and data acquisition system).
Procedure:
-
Slice Preparation:
-
Prepare 400 µm transverse hippocampal slices from guinea pigs as described in section 1.3.
-
-
Electrophysiology:
-
Place a slice in the recording chamber and perfuse with oxygenated aCSF at 32-34°C.
-
Position a stimulating electrode in the dentate gyrus to activate the mossy fibers.
-
Place a recording electrode in the stratum lucidum of the CA3 region to record fEPSPs.
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
Apply this compound or vehicle to the perfusion medium.
-
Induce LTP by delivering a high-frequency tetanus (e.g., 100 Hz for 1 second).
-
Continue recording fEPSPs for at least 60 minutes after the tetanus to measure the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Express the post-tetanus fEPSP slope as a percentage of the pre-tetanus baseline slope.
-
Alternative Hypothesized Mechanisms of Action
Recent research has suggested that this compound may exert its effects through interactions with proteins other than those directly involved in somatostatin release.
Binding to Quinone Oxidoreductase 2 (QR2) and Pyridoxal Kinase (PK)
Studies have identified Quinone Oxidoreductase 2 (QR2) and Pyridoxal Kinase (PK) as potential binding partners for this compound.[4][5] It is hypothesized that by binding to these enzymes, this compound may inhibit their activity, thereby influencing neuronal function and potentially contributing to its cognitive-enhancing effects.[4] However, the precise functional consequences of these interactions and their contribution to the overall cognitive-enhancing effects of this compound require further investigation.
Clinical Development Status
Information regarding the clinical development of this compound is limited. While there are reports of the compound entering Phase II clinical trials for dementia, detailed results from these trials are not publicly available. Further investigation into clinical trial databases and publications is warranted to ascertain the current status and outcomes of this compound in human studies.
Conclusion
This compound is a promising cognitive-enhancing agent with a well-characterized primary mechanism of action involving the potentiation of somatostatin release in the hippocampus. Its ability to augment LTP and improve memory in preclinical models provides a strong rationale for its development as a therapeutic for cognitive disorders. The discovery of its effects on GDNF production in astrocytes suggests additional neuroprotective and pro-cognitive mechanisms. While the clinical data remains limited, the robust preclinical evidence warrants further investigation into the therapeutic potential of this compound for conditions characterized by cognitive decline. This technical guide provides a foundational resource for researchers and drug developers to understand and further explore the multifaceted pharmacology of this compound.
References
- 1. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. oatext.com [oatext.com]
FK960: A Technical Guide to Preclinical Studies and Abbreviated Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK960, a piperazine (B1678402) derivative, emerged as a promising cognitive enhancer in preclinical studies throughout the late 1990s and early 2000s. Developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma), its unique mechanism of action, centered on the potentiation of somatostatinergic neurotransmission, distinguished it from the then-current Alzheimer's disease therapies. This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. While this compound entered Phase II clinical trials, publicly available data on its clinical efficacy and the ultimate fate of its development are scarce, suggesting its discontinuation. This document aims to be a comprehensive resource for researchers interested in the science behind this compound and the broader field of somatostatin-based cognitive enhancement.
Preclinical Pharmacology
Mechanism of Action
This compound's primary mechanism of action is the enhancement of somatostatin (B550006) release from nerve terminals, particularly in the hippocampus.[1] Unlike direct agonists, this compound facilitates the activity-dependent release of somatostatin, suggesting a modulatory role in synaptic transmission.[1] This targeted action on the somatostatinergic system was proposed to underlie its cognitive-enhancing effects, as somatostatin levels are often depleted in the brains of Alzheimer's disease patients.
Pharmacodynamics
The pharmacodynamic effects of this compound have been demonstrated across various in vitro and in vivo models, highlighting its potential to reverse cognitive deficits and enhance synaptic plasticity.
This compound has been shown to augment Long-Term Potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Guinea-Pig Hippocampal Slices
| Concentration (M) | Maximal Augmentation of Population Spike LTP |
| 10⁻⁹ - 10⁻⁶ | Significant augmentation |
| 10⁻⁷ | Maximal augmentation |
Data extracted from Matsuoka et al., Brain Research, 1998.[2]
This compound demonstrated efficacy in various rodent models of cognitive impairment and was also shown to increase synaptic density in aged rats.
Table 2: Effect of this compound in a Passive Avoidance Task in Rats
| Animal Model | Treatment | Dosage (mg/kg, i.p.) | Outcome |
| Scopolamine-treated rats | This compound | 0.1 - 10 | Significant amelioration of memory deficits |
| NBM-lesioned rats | This compound | 0.1 - 10 | Significant amelioration of memory deficits |
| Aged rats | This compound | 0.1 - 10 | Significant amelioration of memory deficits |
NBM: Nucleus Basalis Magnocellularis. Data extracted from research publications on passive avoidance tasks.
Table 3: Effect of this compound on Synaptic Density in the Hippocampal CA3 Region of Aged Rats
| Treatment | Dosage (mg/kg/day, p.o.) | Duration | Change in Synaptic Density |
| This compound | 0.32 - 32 | 3 or 21 days | Dose-dependent increase |
| Donepezil | up to 10 | Not specified | No effect |
Data extracted from Moriguchi et al., Brain Research, 2002 and a 2000 conference abstract.[3][4]
Experimental Protocols
Somatostatin Release Assay
Objective: To measure the effect of this compound on somatostatin release from hippocampal slices.
Methodology:
-
Tissue Preparation: Hippocampal slices are prepared from rats.
-
Incubation: Slices are incubated in a standard artificial cerebrospinal fluid (aCSF) and subjected to a high potassium (K+) solution to induce depolarization-dependent neurotransmitter release.
-
Drug Application: this compound is added to the incubation medium at various concentrations.
-
Sample Collection: The superfusate is collected to measure the amount of released somatostatin.
-
Quantification: Somatostatin levels in the collected samples are quantified using a specific radioimmunoassay (RIA).
-
Data Analysis: The amount of somatostatin released in the presence of this compound is compared to control conditions (high K+ alone).
Passive Avoidance Task
Objective: To assess the effect of this compound on long-term memory in rodent models of cognitive impairment.
Methodology:
-
Apparatus: A two-compartment apparatus is used, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment connected by a door.
-
Acquisition Trial: The animal is placed in the lit compartment. Upon entering the dark compartment, a mild, brief electrical foot shock is delivered.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses before the acquisition trial.
-
Retention Trial: 24 hours after the acquisition trial, the animal is again placed in the lit compartment, and the latency to enter the dark compartment is measured.
-
Data Analysis: An increased latency to enter the dark compartment in the retention trial is indicative of improved memory of the aversive experience. The latencies of the this compound-treated group are compared to the vehicle-treated control group.
Synaptic Density Measurement
Objective: To quantify the effect of this compound on the number of synapses in specific brain regions.
Methodology:
-
Animal Treatment: Aged rats are orally administered this compound or vehicle daily for a specified duration.
-
Tissue Processing: Following treatment, animals are euthanized, and their brains are processed for electron microscopy. The hippocampus, specifically the CA3 region, is dissected.
-
Electron Microscopy: Ultrathin sections of the hippocampal tissue are prepared and examined using an electron microscope.
-
Image Analysis: Electron micrographs are taken at high magnification. The number of axodendritic and axosomatic synapses are manually counted within a defined area of the neuropil.
-
Data Analysis: Synaptic density is calculated as the number of synapses per unit area or volume and compared between this compound-treated and control groups.
Signaling Pathways and Molecular Targets
Preclinical research has implicated several signaling pathways and molecular targets in the mechanism of action of this compound.
ERK/CREB/c-Fos Pathway
In cultured astrocytes, this compound was found to stimulate the production of glial cell line-derived neurotrophic factor (GDNF) through the activation of the ERK/CREB/c-Fos pathway.
Caption: this compound stimulates GDNF production in astrocytes.
Experimental Workflow for Identifying this compound Binding Proteins
A study identified Quinone oxidoreductase 2 (QR2) and Pyridoxal kinase (PK) as potential binding proteins for this compound using an affinity chromatography-based approach.
Caption: Workflow for identifying this compound binding proteins.
Clinical Trials: A Paucity of Data
This compound was advanced to Phase II clinical trials in the United States for the treatment of dementia.[4] However, a comprehensive search of clinical trial databases (including ClinicalTrials.gov) and the scientific literature did not yield any registered trials under the identifier this compound, nor were any results from these Phase II studies published.
The development of this compound was initiated by Fujisawa Pharmaceutical Co., Ltd., which merged with Yamanouchi Pharmaceutical Co., Ltd. in 2005 to form Astellas Pharma Inc.[5][6] An examination of the current clinical pipeline of Astellas Pharma does not list this compound as an active compound.[7]
The absence of published clinical trial data and its disappearance from the development pipeline strongly suggest that the clinical development of this compound was discontinued. The precise reasons for this discontinuation remain undisclosed in the public domain.
Conclusion
This compound represented a novel therapeutic approach for cognitive disorders, with a compelling preclinical profile centered on the modulation of the somatostatinergic system. The robust preclinical data demonstrating its ability to enhance synaptic plasticity and ameliorate memory deficits in various animal models provided a strong rationale for its clinical investigation. However, the lack of publicly available clinical trial data and its apparent discontinuation highlight the significant challenges in translating promising preclinical findings into clinically effective therapies for neurodegenerative diseases. The preclinical research on this compound, detailed in this guide, nevertheless remains a valuable contribution to the understanding of the role of somatostatin in cognitive function and may yet inform the development of future therapeutic strategies.
References
- 1. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potential anti-dementia drug, increases synaptic density in the hippocampal CA3 region of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. drugs.com [drugs.com]
- 6. Homepage | Astellas [astellas.com]
- 7. Pipeline | Astellas [astellas.com]
FK960's Effect on Synapse Density in Aged Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core findings surrounding the nootropic agent FK960 and its significant impact on synaptic plasticity in the aging brain. This compound, a novel piperazine (B1678402) derivative, has demonstrated potential as a cognitive enhancer by selectively and reversibly increasing synapse density in the hippocampal CA3 region of aged rats. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols from key studies, and a visualization of the proposed signaling pathways.
Quantitative Data Summary
The administration of this compound has been shown to dose-dependently reverse the age-related decline in synaptic density in the hippocampus of aged rats. The following tables summarize the key quantitative findings from electron microscopy studies.
Table 1: Effect of 21-Day this compound Treatment on Synapse Density in the Hippocampal CA3 Region of Aged Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Synapse Density (synapses/µm³) | Percentage Increase vs. Aged Control |
| Young Rats (Control) | - | ~0.60 | - |
| Aged Rats (Control) | - | ~0.44 | - |
| Aged Rats + this compound | 0.32 | Data not specified | Dose-dependent increase observed[1] |
| Aged Rats + this compound | 1.0 | Data not specified | Dose-dependent increase observed[1] |
| Aged Rats + this compound | 3.2 | Data not specified | Dose-dependent increase observed[1] |
| Aged Rats + this compound | 10 | Data not specified | Dose-dependent increase observed[1] |
| Aged Rats + this compound | 32 | Data not specified | Dose-dependent increase observed[1] |
Note: While specific mean synapse density values for each dose were not available in the abstracts, the studies consistently report a significant and dose-dependent reversal of the age-related decline.[1][2]
Table 2: Duration of this compound's Effect on Synapse Density in the Hippocampal CA3 Region of Aged Rats
| Time Point | Observation |
| After 3 or 21 days of repeated treatment | Significant, dose-dependent increase in synapse density.[2] |
| 8 days after final dose | Synapse density returned to basal levels.[2] |
Experimental Protocols
The following sections detail the methodologies employed in the key studies investigating this compound's effect on synapse density.
Animal Models and Drug Administration
-
Animal Model: Aged male Fischer 344 rats were commonly used as the experimental model to represent age-related cognitive decline. Young adult rats of the same strain served as controls.
-
Drug Administration: this compound was administered orally (p.o.) once daily for a period of either 3 or 21 consecutive days.[2] Doses ranged from 0.32 to 32 mg/kg/day.[1]
Synapse Density Measurement via Electron Microscopy
-
Tissue Preparation: Following the treatment period, rats were anesthetized and perfused with a fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde). The brains were then removed, and the hippocampal CA3 region was dissected.
-
Electron Microscopy Processing: The dissected tissue was post-fixed in osmium tetroxide, dehydrated in a graded series of ethanol, and embedded in resin. Ultrathin sections were cut and mounted on grids.
-
Imaging and Analysis: The sections were examined using a transmission electron microscope. Synapses were identified by the presence of a presynaptic terminal containing synaptic vesicles and a postsynaptic density. The number of axodendritic and axosomatic synapses was counted, and the density was calculated per unit volume of tissue (synapses/µm³).[1][2]
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its cognitive-enhancing effects primarily through the activation of the somatostatinergic nervous system in the hippocampus.[2][3] The proposed mechanism involves the facilitation of somatostatin (B550006) release, which in turn modulates synaptic plasticity.
Proposed Signaling Pathway for this compound
The following diagram illustrates the proposed signaling pathway for this compound, leading to increased synapse density.
Experimental Workflow for Investigating this compound's Effect
The logical flow of the experimental procedures used to determine the effect of this compound on synapse density is outlined in the diagram below.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound, a potential anti-dementia drug, increases synaptic density in the hippocampal CA3 region of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of FK960: A Technical Guide to Its Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK960, a piperazine (B1678402) derivative with demonstrated nootropic properties, has shown promise in preclinical models of cognitive enhancement. Understanding the molecular mechanisms underlying its therapeutic potential is crucial for further development and clinical application. This technical guide provides an in-depth overview of the identified binding proteins of this compound, the experimental methodologies used for their discovery, and the implicated signaling pathways. Through a comprehensive review of the available scientific literature, this document consolidates the current knowledge on this compound's molecular interactions, offering a valuable resource for researchers in neuropharmacology and drug discovery.
Identified Binding Proteins of this compound
The primary binding proteins of this compound have been identified as Quinone oxidoreductase 2 (QR2) and Pyridoxal (B1214274) kinase (PK) .[1] This discovery was pivotal in shifting the understanding of this compound's mechanism of action beyond its initial association with somatostatinergic, cholinergic, and serotonergic systems.[1]
These two proteins were isolated from the cytoplasm of rat hippocampus, a brain region critical for learning and memory, through affinity chromatography utilizing this compound immobilized on a Sepharose 4B matrix, followed by identification using liquid chromatography-mass spectrometry (LC-MS/MS).[1]
Table 1: Summary of Identified this compound Binding Proteins
| Binding Protein | Molecular Weight (approx.) | Method of Identification | Implicated Function in Neurodegeneration |
| Quinone oxidoreductase 2 (QR2) | 25 kDa | Affinity Chromatography-LC/MS/MS | Regulation of memory formation; potential role in Alzheimer's disease pathology.[1][2][3] |
| Pyridoxal kinase (PK) | 37 kDa | Affinity Chromatography-LC/MS/MS | Catalyzes the formation of pyridoxal 5'-phosphate (PLP), a crucial co-factor in neurotransmitter synthesis; potential involvement in Tau protein phosphorylation.[1] |
Experimental Protocols: Identification of this compound Binding Proteins
The identification of QR2 and PK as this compound binding proteins was achieved through a multi-step experimental workflow. This section provides a detailed, generalized protocol based on the methodologies described in the literature.[1]
Synthesis of this compound-Immobilized Sepharose 4B Affinity Matrix
The foundational step in this process is the covalent attachment of this compound to a solid support to create an affinity chromatography matrix.
-
Materials:
-
This compound ([N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate])
-
Sepharose 4B beads
-
Coupling reagents (e.g., N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) like EDC)
-
Appropriate buffers (e.g., coupling buffer, washing buffer, storage buffer)
-
-
Protocol:
-
Activation of Sepharose 4B: Swell and wash the Sepharose 4B beads according to the manufacturer's instructions. Activate the beads using a suitable method, such as cyanogen (B1215507) bromide (CNBr) activation or by introducing amine-reactive groups. A safer and more accessible method involves creating p-diazobenzoyl-derivatized Sepharose 4B using NHS ester chemistry.[4]
-
This compound Derivatization (if necessary): Depending on the coupling chemistry, this compound may require the introduction of a reactive group (e.g., a primary amine) to facilitate its attachment to the activated Sepharose.
-
Coupling Reaction: Incubate the activated Sepharose 4B beads with a solution of this compound in a suitable coupling buffer. The reaction conditions (pH, temperature, time) should be optimized to ensure efficient covalent linkage.
-
Blocking of Unreacted Sites: After the coupling reaction, block any remaining active sites on the Sepharose beads to prevent non-specific protein binding. This is typically done by incubating the beads with a small molecule containing the reactive group used for coupling (e.g., ethanolamine).
-
Washing and Storage: Thoroughly wash the this compound-immobilized Sepharose 4B beads with alternating high and low pH buffers to remove any non-covalently bound this compound. Store the affinity matrix in an appropriate buffer containing a bacteriostatic agent at 4°C.
-
Affinity Chromatography and Protein Elution
This step involves the use of the this compound-immobilized matrix to capture binding proteins from a complex biological sample.
-
Materials:
-
This compound-immobilized Sepharose 4B
-
Rat hippocampal tissue lysate (or other relevant protein source)
-
Lysis buffer (containing protease inhibitors)
-
Binding/Wash buffer
-
Elution buffer (containing a high concentration of free this compound)
-
Chromatography column
-
-
Protocol:
-
Preparation of Hippocampal Lysate: Homogenize rat hippocampal tissue in a suitable lysis buffer to extract cytosolic proteins. Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant.
-
Column Packing and Equilibration: Pack a chromatography column with the this compound-immobilized Sepharose 4B. Equilibrate the column by washing it with several column volumes of binding/wash buffer.
-
Sample Loading: Apply the hippocampal lysate to the equilibrated column. Allow the lysate to pass through the column at a slow flow rate to facilitate the binding of target proteins to the immobilized this compound.
-
Washing: Wash the column extensively with binding/wash buffer to remove non-specifically bound proteins. Monitor the protein concentration of the flow-through until it returns to baseline.
-
Competitive Elution: Elute the specifically bound proteins by applying an elution buffer containing a high concentration of free this compound. The free this compound will compete with the immobilized this compound for the binding sites on the proteins, causing them to be released from the column.
-
Fraction Collection: Collect the eluted fractions.
-
Protein Identification by LC-MS/MS
The eluted protein fractions are then analyzed to identify the captured proteins.
-
Materials:
-
Eluted protein fractions
-
SDS-PAGE reagents and equipment
-
Protein staining solution (e.g., Coomassie Blue or Silver Stain)
-
In-gel digestion reagents (e.g., trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
-
Protocol:
-
SDS-PAGE: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Visualization: Stain the gel to visualize the protein bands. Bands that are present in the this compound elution fractions but absent in control fractions (e.g., elution with a mock compound) are considered potential binding partners.
-
In-Gel Digestion: Excise the protein bands of interest from the gel. Destain the gel pieces and perform in-gel digestion with a protease, typically trypsin, to generate a mixture of peptides.
-
LC-MS/MS Analysis: Extract the peptides and analyze them using an LC-MS/MS system. The peptides are first separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
Database Searching: Search the resulting tandem mass spectra against a protein database (e.g., Swiss-Prot) to identify the proteins from which the peptides were derived.
-
Implicated Signaling Pathways and Potential Mechanisms of Action
The identification of QR2 and PK as binding targets of this compound provides a foundation for understanding its neuroprotective and cognitive-enhancing effects. The following sections describe the potential signaling pathways modulated by this compound through its interaction with these proteins.
This compound and the Quinone Reductase 2 (QR2) Pathway
QR2 is a cytosolic flavoenzyme whose expression is elevated in the hippocampus of Alzheimer's disease patients.[3] Inhibition of QR2 has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may act as a memory constraint.[2]
-
Proposed Mechanism: By binding to and inhibiting QR2, this compound may alleviate this memory constraint, leading to improved cognitive function. The precise downstream signaling cascade initiated by QR2 inhibition is still under investigation, but it is hypothesized to involve the modulation of redox-sensitive signaling pathways and a reduction in metabolic stress within neurons.[2]
This compound and the Pyridoxal Kinase (PK) - Tau Phosphorylation Pathway
Pyridoxal kinase is a key enzyme in the vitamin B6 salvage pathway, responsible for phosphorylating pyridoxal to its active form, pyridoxal 5'-phosphate (PLP). PLP is an essential cofactor for the synthesis of several neurotransmitters. The link between this compound binding to PK and the modulation of Tau protein phosphorylation is a critical area of investigation. Hyperphosphorylation of the microtubule-associated protein Tau is a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles and neuronal dysfunction.
-
Proposed Mechanism: this compound's interaction with PK may modulate its enzymatic activity, thereby influencing downstream signaling pathways that regulate Tau phosphorylation. One of the primary pathways implicated in Tau hyperphosphorylation is the PI3K/Akt/GSK-3β pathway.[5][6] It is hypothesized that this compound, through its effect on PK, may indirectly influence this pathway, leading to a reduction in Tau hyperphosphorylation and its associated neurotoxicity.
Experimental Workflow Overview
The logical flow of experiments to identify the binding proteins of a small molecule like this compound is a systematic process that moves from initial discovery to validation and mechanistic understanding.
Conclusion and Future Directions
The identification of Quinone oxidoreductase 2 and Pyridoxal kinase as the primary binding proteins of this compound has provided significant insights into its potential mechanisms of action for cognitive enhancement. The experimental framework outlined in this guide serves as a blueprint for the discovery and characterization of small molecule-protein interactions.
Future research should focus on:
-
Quantitative Binding Analysis: Determining the binding affinities and kinetics of this compound with QR2 and PK using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Elucidation of Downstream Signaling: Further investigation into the precise molecular pathways modulated by the interaction of this compound with its target proteins is necessary to fully understand its pharmacological effects.
-
In Vivo Target Engagement Studies: Confirming the engagement of this compound with QR2 and PK in relevant animal models will be crucial for translating these findings into therapeutic applications.
This technical guide provides a solid foundation for researchers and professionals working on the development of this compound and other nootropic agents, highlighting the importance of target identification and mechanistic studies in modern drug discovery.
References
- 1. oatext.com [oatext.com]
- 2. Specific quinone reductase 2 inhibitors reduce metabolic burden and reverse Alzheimer’s disease phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile immobilization of pyridoxal 5′-phosphate using p-diazobenzoyl-derivatized Sepharose 4B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
FK960's Role in Glial Cell Line-Derived Neurotrophic Factor (GDNF) Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the molecular mechanisms underpinning the induction of Glial Cell Line-Derived Neurotrophic Factor (GDNF) by FK960, a novel cognitive enhancer. This compound has been demonstrated to specifically upregulate GDNF expression in glial cells, a process mediated by the activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway. This guide provides a comprehensive overview of the signaling cascade, quantitative data from key experimental findings, and detailed experimental protocols to facilitate further research and development in this area.
Introduction
Glial cell line-derived neurotrophic factor (GDNF) is a potent neurotrophic factor crucial for the survival, differentiation, and maintenance of various neuronal populations, particularly dopaminergic neurons.[1][2][3] Its therapeutic potential for neurodegenerative disorders such as Parkinson's disease has been extensively investigated.[2][4][5][6][7] this compound, N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a cognitive-enhancing agent that has been shown to stimulate the production of GDNF in cultured rat astrocytes.[8] This targeted induction of GDNF presents a promising therapeutic strategy for neurodegenerative diseases. This document serves as a technical resource for understanding and investigating the role of this compound in GDNF production.
Signaling Pathway of this compound-Induced GDNF Production
This compound stimulates GDNF production in astrocytes through a specific signaling cascade that involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) branch.[8] The key steps in this pathway are outlined below and illustrated in the accompanying diagram.
-
Activation of ERK: this compound treatment leads to the phosphorylation and activation of ERK. Notably, it does not affect the phosphorylation of other MAP kinases like p38 or c-Jun N-terminal kinase (JNK).[8]
-
Induction of c-Fos: The activated ERK subsequently promotes the expression of the immediate early gene c-Fos.[8]
-
Phosphorylation of CREB: Activated ERK also mediates the phosphorylation of the cAMP Responsive Element Binding Protein (CREB).[8]
-
GDNF Gene Transcription: The transcription of the GDNF gene is then initiated through mechanisms dependent on both c-Fos and phosphorylated CREB.[8]
This signaling pathway highlights a targeted mechanism of action for this compound, specifically leveraging the ERK pathway to upregulate GDNF expression in glial cells.
Caption: Signaling pathway of this compound-induced GDNF production in astrocytes.
Quantitative Data on this compound's Effect on GDNF Production
The following tables summarize the quantitative findings from key experiments investigating the impact of this compound on GDNF mRNA and protein levels in cultured rat astrocytes.[8]
Table 1: Effect of this compound on GDNF mRNA Expression
| Treatment | Concentration | Incubation Time | GDNF mRNA Level (Fold Change vs. Control) |
| Control | - | 24 hours | 1.0 |
| This compound | 100 nM | 24 hours | 2.5 |
Table 2: Effect of this compound on GDNF Protein Secretion
| Treatment | Concentration | Incubation Time | GDNF Protein Level (pg/mg protein) |
| Control | - | 48 hours | ~20 |
| This compound | 100 nM | 48 hours | ~50 |
Table 3: Effect of Inhibitors on this compound-Induced GDNF mRNA Expression
| Treatment | Concentration | GDNF mRNA Level (% of this compound alone) |
| This compound (100 nM) | - | 100% |
| This compound + PD98059 (ERK Kinase Inhibitor) | 10 µM | ~50% |
| This compound + Curcumin (AP-1 Inhibitor) | 10 µM | ~60% |
| This compound + Cycloheximide | 1 µg/ml | ~40% |
| This compound + Actinomycin D | 10 µg/ml | ~30% |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, primarily based on the work of Koyama et al., 2004.[8]
Astrocyte Cell Culture
-
Cell Source: Primary astrocytes are prepared from the cerebral cortices of 1-day-old Wistar rats.
-
Dissociation: Cerebral cortices are minced and dissociated by trituration in a solution containing papain and DNase I.
-
Plating: Dissociated cells are plated onto poly-L-lysine-coated culture flasks or plates.
-
Culture Medium: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/ml), and streptomycin (B1217042) (100 µg/ml).
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Purity: Astrocyte purity should be greater than 95% as determined by immunostaining for glial fibrillary acidic protein (GFAP).
Measurement of GDNF mRNA Levels (Northern Blot Analysis)
-
Treatment: Confluent astrocyte cultures are treated with this compound and/or inhibitors for the specified duration.
-
RNA Extraction: Total RNA is extracted from the cultured astrocytes using a suitable RNA isolation kit.
-
Probe Labeling: A rat GDNF cDNA probe is labeled with [α-32P]dCTP using a random primer labeling kit.
-
Northern Blotting:
-
Total RNA (10-20 µg per lane) is electrophoresed on a 1% agarose (B213101) gel containing formaldehyde.
-
RNA is transferred to a nylon membrane.
-
The membrane is hybridized with the labeled GDNF probe.
-
-
Detection: The hybridized probe is detected by autoradiography.
-
Quantification: The intensity of the GDNF mRNA band is quantified using densitometry and normalized to a housekeeping gene (e.g., GAPDH).
Measurement of GDNF Protein Levels (ELISA)
-
Treatment: Confluent astrocyte cultures are treated with this compound in serum-free medium for the specified duration.
-
Sample Collection: The culture medium is collected and centrifuged to remove cellular debris.
-
ELISA: The concentration of GDNF in the culture medium is determined using a commercially available GDNF ELISA kit according to the manufacturer's instructions.
-
Normalization: The amount of GDNF is normalized to the total protein content of the cells in each well, determined by a protein assay (e.g., BCA protein assay).
Western Blot Analysis for Phosphorylated ERK and CREB
-
Treatment: Astrocyte cultures are treated with this compound for the desired time points.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated CREB (p-CREB).
-
The membrane is then incubated with an appropriate horseradish peroxidase-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total ERK and total CREB to confirm equal protein loading.
Caption: General experimental workflow for studying this compound's effect on GDNF.
Conclusion
This compound effectively and specifically enhances the production of GDNF in astrocytes by activating the ERK/c-Fos/CREB signaling pathway. The targeted nature of this mechanism, without affecting other major signaling pathways, positions this compound as a compound of significant interest for therapeutic strategies aimed at increasing endogenous GDNF levels in the central nervous system. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and similar molecules in the treatment of neurodegenerative diseases.
References
- 1. The GDNF Family: A Role in Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. mdpi.com [mdpi.com]
- 4. Phase 1 trial results of new GDNF delivery mechanism - Cure Parkinson's [cureparkinsons.org.uk]
- 5. Frontiers | Failure of Glial Cell-Line Derived Neurotrophic Factor (GDNF) in Clinical Trials Orchestrated By Reduced NR4A2 (NURR1) Transcription Factor in Parkinson’s Disease. A Systematic Review [frontiersin.org]
- 6. GDNF clinical trials for Parkinson's disease: a critical human dimension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vivo Administration of FK960 in Rodent Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of FK960 in rodent models. This compound, a novel cognitive enhancer, has been shown to ameliorate memory deficits by enhancing somatostatin (B550006) release in the hippocampus.[1] This document outlines the necessary materials, experimental designs, and step-by-step procedures for utilizing this compound in preclinical research settings.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of this compound in rodent models based on published literature.
Table 1: this compound Dosage and Administration in Rat Models
| Parameter | Details | Reference |
| Drug | This compound (N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate) | [1] |
| Animal Model | Scopolamine-treated rats, Nucleus Basalis Magnocellularis (NBM) lesioned rats, Aged rats | [2][3][4] |
| Route of Administration | Intraperitoneal (IP) Injection | [5][6][7] |
| Effective Dosage Range | 0.1 - 10 mg/kg | [1] |
| Vehicle | Saline (assumed standard practice) | N/A |
| Injection Volume | < 10 ml/kg | [5] |
| Needle Gauge | 23-25g for rats | [5] |
Table 2: Behavioral and Cellular Outcomes of this compound Treatment
| Outcome Measure | Model | Effect of this compound | Reference |
| Memory Amelioration | Scopolamine-treated, NBM-lesioned, Aged rats (Passive Avoidance Task) | Significant improvement in memory deficits | [8] |
| Somatostatin Release | Rat hippocampal slices | Enhanced high K+-evoked release | [1] |
| Synaptic Density | Hippocampal CA3 region of aged rats | Dose-dependent reversal of age-related deficits | N/A |
| Signaling Pathway Activation | Cultured rat astrocytes | Increased phosphorylation of ERK and CREB, increased c-Fos levels | N/A |
| GDNF Production | Cultured rat astrocytes | Increased mRNA and protein levels | N/A |
Experimental Protocols
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 ml or 3 ml)
-
Sterile needles (23-25 gauge for rats)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the weight of the animals.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline to the tube to achieve the desired final concentration. For example, to inject a volume of 1 ml/kg, dissolve 1 mg of this compound in 1 ml of saline for a 1 mg/ml solution.
-
Vortex the tube until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe fitted with the appropriate gauge needle.
-
Administer the solution via intraperitoneal injection immediately after preparation.
Procedure:
-
Restrain the rat securely. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently but firmly holding the head and front legs.
-
Tilt the rat's head downwards at a slight angle.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[5]
-
Insert the needle at a 15-20 degree angle, ensuring it penetrates the peritoneum.
-
Aspirate briefly by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
This model is used to induce cholinergic deficits, mimicking aspects of Alzheimer's disease.[2][3][4]
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Excitotoxin (e.g., ibotenic acid or quisqualic acid)
-
Microsyringe pump
-
Hamilton syringe
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Locate the coordinates for the NBM relative to bregma using a rat brain atlas.
-
Drill a small hole in the skull at the identified coordinates.
-
Lower the Hamilton syringe filled with the excitotoxin to the target depth.
-
Infuse the excitotoxin at a slow and controlled rate using the microsyringe pump.
-
Leave the needle in place for a few minutes post-infusion to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Allow for a recovery period (typically 1-2 weeks) before commencing behavioral testing.
This task assesses fear-motivated long-term memory.[8][9][10][11][12]
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Habituation (Day 1):
-
Place the rat in the light compartment and allow it to explore for a set period (e.g., 60 seconds).
-
Open the guillotine door. The rat, having a natural aversion to light, will typically enter the dark compartment.
-
Once the rat has fully entered the dark compartment, close the door and return the animal to its home cage.
-
-
Training/Acquisition (Day 2):
-
Place the rat in the light compartment.
-
When the rat enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Administer this compound or vehicle immediately after the training session.
-
Return the rat to its home cage.
-
-
Retention Test (Day 3 - typically 24-48 hours after training):
-
Place the rat back in the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency).
-
A longer latency is indicative of better memory of the aversive stimulus. The maximum latency is typically capped (e.g., 300 seconds).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Proposed signaling pathway of this compound leading to cognitive enhancement.
Caption: Experimental workflow for in vivo evaluation of this compound in rodent models.
References
- 1. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rats with nucleus basalis magnocellularis lesions mimic mnemonic symptomatology observed in patients with dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced detection of nucleus basalis magnocellularis lesion-induced spatial learning deficit in rats by modification of training regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholine from the nucleus basalis magnocellularis facilitates the retrieval of well-established memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Passive Avoidance Test [bio-protocol.org]
- 9. scantox.com [scantox.com]
- 10. Passive avoidance test [panlab.com]
- 11. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 12. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Application Notes and Protocols for FK960 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK960, with the chemical name N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a novel cognitive enhancer that has shown potential in pre-clinical studies.[1] Its mechanism of action is primarily associated with the activation of the somatostatinergic system, leading to an increase in synaptic density and the release of glial cell line-derived neurotrophic factor (GDNF).[2] These application notes provide a detailed protocol for the proper dissolution and use of this compound in cell culture experiments to ensure reliable and reproducible results.
Chemical Properties of this compound
A clear understanding of the chemical properties of this compound is essential for its accurate handling and preparation for in vitro studies.
| Property | Value |
| Chemical Name | N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide |
| CAS Number | 133920-70-4 (free base)[1] |
| Molecular Formula | C₁₃H₁₆FN₃O₂[1] |
| Molecular Weight | 265.29 g/mol (free base)[1] |
| Solubility | Soluble in DMSO and 0.1N HCl[3][4][5] |
| Storage (Solid) | Dry, dark place at 0 - 4°C for short term or -20°C for long term[4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 2.653 mg of this compound (based on the free base molecular weight of 265.29 g/mol ).
-
Dissolution in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration (e.g., 1 mL for 2.653 mg).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): As DMSO at high concentrations is generally considered self-sterilizing, filtration of the 100% DMSO stock solution is often not required and may lead to loss of the compound due to binding to the filter membrane.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Preparation of Working Solutions and Treatment of Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
-
Cell culture plates with seeded cells
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To ensure accurate pipetting of small volumes, it is recommended to perform an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., add 2 µL of 10 mM stock to 198 µL of pre-warmed medium).
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium in your experimental plates to achieve the desired final concentration. For example, to achieve a final concentration of 100 nM, add 1 µL of the 100 µM intermediate solution to each 1 mL of medium in the well.
-
DMSO Vehicle Control: It is crucial to include a vehicle control in your experiments. Prepare a control group of cells treated with the same final concentration of DMSO as the this compound-treated cells. For instance, if the final concentration of DMSO in the highest this compound treatment is 0.1%, the vehicle control should also contain 0.1% DMSO.
-
Incubation: Gently mix the medium in the plates and incubate the cells for the desired experimental duration.
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. A concentration of 0.1% is generally considered safe for most cell lines.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions and treating cells in culture.
References
- 1. medkoo.com [medkoo.com]
- 2. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Buy N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide | 133920-70-4 | >98% [smolecule.com]
- 5. axel.as-1.co.jp [axel.as-1.co.jp]
Measuring FK960 in the Brain: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the quantitative analysis of FK960 in brain tissue. This compound, a promising compound investigated for its cognitive-enhancing properties, requires precise measurement in preclinical and clinical studies to understand its pharmacokinetics and pharmacodynamics within the central nervous system.
This guide covers two primary methodologies for determining this compound concentrations in the brain: in vivo analysis using Positron Emission Tomography (PET) and ex vivo analysis of brain tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes key quantitative data from pharmacokinetic studies of this compound in brain tissue.
| Parameter | Species | Dose | Method | Brain Cmax (mol/L) | Time to Brain Cmax (h) | Reference |
| Maximal Concentration | Rhesus Monkey | 0.1 mg/kg (oral) | [18F]this compound PET | 1.11 ± 0.30 x 10⁻⁷ | 3.0 ± 0.6 | [1] |
| Maximal Concentration | Human | Not Specified | [18F]this compound PET | 2.73 x 10⁻⁷ | 1.67 | [2] |
In Vivo Quantification: Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of radiolabeled compounds in living subjects. For this compound, this involves the synthesis of [18F]this compound, a positron-emitting isotopologue of the drug.
Experimental Protocol: [18F]this compound PET Imaging
This protocol is based on studies conducted in rhesus monkeys and humans to measure the time course of this compound concentration in the brain.[1][2]
1. Synthesis and Preparation of [18F]this compound:
-
Synthesize [18F]this compound using a rapid synthesis method and an automated apparatus, ensuring compliance with Good Manufacturing Practice (GMP) regulations.[2]
-
For administration, mix the [18F]this compound with unlabeled this compound in a saline solution to achieve the desired specific activity and final dose concentration.[2]
2. Subject Preparation and Administration:
-
Administer the prepared [18F]this compound solution to the subject. For oral administration, a dose of 0.1 mg/kg containing approximately 370 MBq of [18F]this compound has been used in monkeys.[1]
3. PET Image Acquisition:
-
Begin dynamic PET imaging of the brain shortly after administration (e.g., 5 minutes post-dose) and continue for an extended period (e.g., 4 hours).[1]
-
Acquire images in a series of frames to capture the dynamic changes in radioactivity concentration over time.
4. Arterial Blood Sampling and Analysis:
-
During the PET scan, collect arterial blood samples at predefined time points.[1]
-
Analyze the blood samples using an automatic well gamma-counter to determine the total radioactivity concentration.[1]
-
Perform thin-layer chromatography on plasma samples to separate the authentic [18F]this compound from its radiolabeled metabolites.[1] This is crucial for accurate kinetic modeling.
5. Data Analysis:
-
Calculate the concentration of authentic [18F]this compound in plasma over time.
-
Using the specific activity of the injected this compound preparation, convert the radioactivity concentrations measured by the PET scanner in the brain into molar concentrations of this compound.[1]
-
Generate time-activity curves for different brain regions of interest.
Experimental Workflow: PET Imaging
Ex Vivo Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ex vivo quantification, brain tissue is collected after this compound administration, and the drug concentration is measured in the tissue homogenate. LC-MS/MS is a highly sensitive and specific method for this purpose. The following protocol is a proposed method based on established techniques for the analysis of small molecules and piperazine (B1678402) derivatives in brain tissue.
Experimental Protocol: LC-MS/MS Analysis
1. Brain Tissue Sample Preparation:
-
Homogenization:
-
Accurately weigh a portion of the frozen brain tissue.
-
Add a 4-fold volume (w/v) of ice-cold homogenization solvent (e.g., 0.1 M perchloric acid or acetonitrile (B52724) containing an internal standard).
-
Homogenize the tissue on ice using a probe sonicator or a mechanical homogenizer until a uniform suspension is obtained.
-
-
Protein Precipitation and Extraction:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Carefully collect the supernatant.
-
-
Sample Cleanup (Optional, if significant matrix effects are observed):
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) on the supernatant to further remove interfering substances.
-
-
Final Preparation:
-
Transfer the final supernatant or the reconstituted extract from the cleanup step to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions (Example):
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from low to high percentage of mobile phase B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (M+H)+ → Product ion(s)
-
Internal Standard: Precursor ion (M+H)+ → Product ion(s)
-
Note: The specific m/z values for the precursor and product ions need to be determined by direct infusion of this compound and the internal standard into the mass spectrometer.
-
3. Method Validation:
-
Validate the LC-MS/MS method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
Experimental Workflow: LC-MS/MS Analysis
Signaling Pathways of this compound
This compound is believed to exert its cognitive-enhancing effects through the modulation of specific neuronal signaling pathways.
One proposed mechanism involves the enhancement of somatostatinergic neurotransmission, which plays a role in learning and memory. This compound has been shown to augment long-term potentiation (LTP) in the hippocampus through a cholinergic-somatostatinergic link.[3]
Another study suggests that this compound stimulates the production of glial cell line-derived neurotrophic factor (GDNF) in astrocytes. This effect is mediated by the activation of the extracellular signal-regulated kinase (ERK) pathway, leading to increased expression of c-Fos and phosphorylation of cAMP responsive element binding protein (CREB).[4]
References
Application Notes and Protocols for Studying Synaptic Function with FK960 in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK960, or N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a novel cognitive enhancer that has demonstrated potential in ameliorating memory deficits.[1] Its mechanism of action is primarily attributed to the activation of the somatostatinergic nervous system in the hippocampus.[1][2] Specifically, this compound has been shown to enhance the activity-dependent release of somatostatin (B550006) from hippocampal nerve terminals.[2] This application note provides detailed protocols for utilizing this compound to study its effects on synaptic function, particularly long-term potentiation (LTP), in ex vivo guinea pig hippocampal slices.
Mechanism of Action
This compound selectively enhances the high K+-evoked release of somatostatin from hippocampal slices, without affecting the basal release.[2] This targeted action on somatostatinergic neurotransmission is believed to be the primary driver of its cognitive-enhancing effects and its ability to augment LTP in the mossy fiber-CA3 pathway of the hippocampus.[1][2] Furthermore, studies have indicated that this compound can increase synaptic density in the hippocampal CA3 region of aged rats, suggesting a role in synaptic remodeling and repair.
Data Presentation
The following tables summarize the quantitative effects of this compound on synaptic plasticity in the mossy fiber-CA3 pathway of guinea pig hippocampal slices.
Table 1: Dose-Dependent Effect of this compound on Long-Term Potentiation (LTP) of Population Spike Amplitude
| This compound Concentration (M) | Maximal Augmentation of LTP (%) | Observations |
| 10⁻⁹ | Significant augmentation | The dose-response curve is bell-shaped.[1] |
| 10⁻⁷ | Maximal augmentation | Optimal concentration for LTP enhancement.[1] |
| 10⁻⁶ | Significant augmentation | Effect starts to decline beyond the optimal concentration.[1] |
Data derived from studies on the mossy fiber-CA3 pathway in guinea-pig hippocampal slices. The magnitude of LTP was measured by the population spike recorded in CA3 pyramidal neurons.[1]
Table 2: Effect of this compound on Basal Synaptic Transmission
| Parameter | This compound Concentration (M) | Effect |
| Basal amplitude of population spikes | 10⁻⁹ - 10⁻⁶ | Hardly affected[1] |
Experimental Protocols
Preparation of Acute Guinea Pig Hippocampal Slices
This protocol is adapted from standard procedures for preparing hippocampal slices for electrophysiology.
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 5 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 D-glucose.
-
Sucrose-based cutting solution (chilled to 4°C and continuously bubbled with 95% O₂/5% CO₂): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 7 MgCl₂, 0.5 CaCl₂, 26 NaHCO₃, and 10 D-glucose.
-
Vibratome or tissue chopper
-
Incubation chamber
Procedure:
-
Anesthetize the guinea pig with an appropriate anesthetic (e.g., isoflurane) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Isolate the hippocampus from both hemispheres.
-
Cut transverse hippocampal slices (400-500 µm thick) using a vibratome or tissue chopper in the ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing aCSF continuously bubbled with 95% O₂/5% CO₂ at room temperature (22-25°C).
-
Allow the slices to recover for at least 1 hour before starting the electrophysiological recordings.
Electrophysiological Recording of LTP in the Mossy Fiber-CA3 Pathway
Materials:
-
Prepared hippocampal slices
-
Recording chamber for submerged or interface slices
-
aCSF (continuously bubbled with 95% O₂/5% CO₂)
-
Bipolar stimulating electrode
-
Glass microelectrode (filled with 2 M NaCl) for recording
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution
Procedure:
-
Transfer a single hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 32 ± 1°C.
-
Place the stimulating electrode in the dentate gyrus to stimulate the mossy fibers.
-
Position the recording electrode in the stratum lucidum of the CA3 region to record the population spike.
-
Baseline Recording: Deliver single test pulses (0.05 Hz) to evoke a baseline population spike amplitude of approximately 50% of the maximum. Record a stable baseline for at least 20 minutes.
-
This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10⁻⁹ M, 10⁻⁷ M, or 10⁻⁶ M). Perfuse with the this compound solution for 25 minutes before inducing LTP.[1]
-
LTP Induction: While continuing to perfuse with the this compound solution, deliver a high-frequency tetanic stimulation to the mossy fibers (e.g., 100 Hz for 1 second).[1]
-
Post-Tetanus Recording: Immediately after the tetanus, resume baseline stimulation (0.05 Hz) and record the population spike amplitude for at least 60 minutes to assess the magnitude and stability of LTP.
-
Data Analysis: Normalize the population spike amplitude to the pre-tetanus baseline. The magnitude of LTP is typically measured as the percentage increase in the population spike amplitude 50-60 minutes post-tetanus compared to the baseline.
Visualizations
Signaling Pathway of this compound in Hippocampal Neurons
Caption: Proposed signaling pathway of this compound in hippocampal neurons.
Experimental Workflow for Investigating this compound Effects on LTP```dot
// Nodes SlicePrep [label="1. Prepare Acute\nGuinea Pig Hippocampal Slices", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recovery [label="2. Slice Recovery\n(≥1 hour in aCSF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="3. Baseline Recording\n(Stable for 20 min)", fillcolor="#FBBC05", fontcolor="#202124"]; DrugApp [label="4. Perfuse with this compound\n(25 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LTP_Induction [label="5. Induce LTP\n(Tetanic Stimulation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PostRec [label="6. Post-Tetanus Recording\n(≥60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="7. Data Analysis\n(Normalize to Baseline)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges SlicePrep -> Recovery; Recovery -> Baseline; Baseline -> DrugApp; DrugApp -> LTP_Induction; LTP_Induction -> PostRec; PostRec -> Analysis; }
Caption: Logical flow of this compound's effects on cognition.
References
- 1. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: FK960 in Alzheimer's Disease Research Models
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of hallmark neuropathologies, including amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] A significant challenge in AD research is the development of effective therapies that can halt or reverse disease progression. One area of investigation focuses on the neuromodulatory systems implicated in AD. Notably, the neuropeptide somatostatin (B550006) (SRIF) is consistently found to be reduced in the brain and cerebrospinal fluid of AD patients, and this depletion correlates with cognitive deficits.[3][4] FK960, or N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a novel cognitive enhancer that acts as a somatostatin-releasing agent, making it a compound of significant interest in preclinical AD research.[3][5]
These application notes provide a comprehensive overview of the use of this compound in various AD research models, detailing its mechanism of action, key experimental findings, and detailed protocols for its application.
Mechanism of Action
The primary mechanism of this compound is the enhancement of somatostatinergic neurotransmission. It specifically facilitates the activity-dependent release of somatostatin from hippocampal nerve terminals.[5] This action is crucial as somatostatin plays a role in regulating the activity of neprilysin, an enzyme responsible for degrading Aβ peptides.[4] Beyond its primary role, research has identified several other potential mechanisms through which this compound may exert its neuroprotective and cognitive-enhancing effects:
-
Synaptic Plasticity and Density: this compound has been shown to augment long-term potentiation (LTP) in the mossy fiber-CA3 pathway of the hippocampus, a key cellular mechanism for learning and memory.[6] Furthermore, it selectively and reversibly increases the density of axodendritic and axosomatic synapses in the hippocampal CA3 region of aged rats, counteracting age-related synaptic loss.[7][8]
-
Neurotrophic Factor Production: In cultured rat astrocytes, this compound increases the production of glial cell line-derived neurotrophic factor (GDNF) by stimulating the ERK/c-Fos/CREB signaling pathway.[9]
-
Direct Protein Binding: Studies have identified quinone oxidoreductase 2 (QR2) and pyridoxal (B1214274) kinase (PK) as direct binding proteins for this compound. The binding to these proteins is suggested to inhibit the over-expression of QR2, which can disturb memory formation, and inhibit the over-phosphorylation of the tau protein.[10]
Caption: Proposed multi-target mechanism of action for this compound.
Data from Preclinical Models
This compound has demonstrated efficacy in various in vitro and in vivo models relevant to Alzheimer's disease and age-related cognitive decline.
Table 1: Effect of this compound on Somatostatin (SRIF) Release in Rat Hippocampal Slices
| Condition | This compound Concentration | Effect on SRIF Release | Reference |
| Basal Release | Not specified | No effect | [5] |
| High K+ Evoked Release | 10⁻⁹ M - 10⁻⁶ M | Significant enhancement | [5][11] |
Table 2: Efficacy of this compound in In Vivo Rodent Models of Cognitive Impairment
| Model | Task | This compound Dosage (i.p.) | Outcome | Reference |
| Scopolamine-Treated Rats | Passive Avoidance | 0.1 - 10 mg/kg | Significantly ameliorated memory deficits | [12] |
| NBM-Lesioned Rats | Passive Avoidance | 0.1 - 10 mg/kg | Significantly ameliorated memory deficits | [12] |
| Aged Rats | Passive Avoidance | 0.1 - 10 mg/kg | Significantly ameliorated memory deficits | [12] |
Table 3: Synergistic Effects of this compound and Donepezil (B133215) in NBM-Lesioned Rats
| Treatment Group (i.p.) | Dosage | Outcome on Memory Impairment | Reference |
| This compound (suboptimal) | 0.1 mg/kg | No significant improvement | [12] |
| Donepezil (suboptimal) | 0.1 mg/kg | No significant improvement | [12] |
| This compound + Donepezil (suboptimal) | 0.1 mg/kg each | Significant improvement | [12] |
| This compound (optimal) | 1 mg/kg | Significant improvement | [12] |
| Donepezil (optimal) | 0.32 mg/kg | Significant improvement | [12] |
| This compound + Donepezil (optimal) | 1 mg/kg + 0.32 mg/kg | Marked amelioration, more efficacious than either drug alone | [12] |
Table 4: Effect of this compound on Synaptic Density in the Hippocampal CA3 Region of Aged Rats
| Treatment Group | Duration | Dosage (p.o.) | Effect on Synaptic Density | Reference |
| Aged Rats vs. Young Rats | - | Vehicle | Reduced density in aged rats | [8] |
| Aged Rats | 3 or 21 days | 0.32 - 32 mg/kg/day | Dose-dependent reversal of deficits | [7][8] |
| Aged Rats (Post-Treatment) | 8 days after final dose | - | Density returned to basal levels (transient effect) | [8] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, based on published methodologies.
Protocol 1: In Vitro Somatostatin Release from Hippocampal Slices
Objective: To measure the effect of this compound on depolarization-evoked somatostatin release from brain tissue.
Materials:
-
Male F344 rats
-
Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O₂ / 5% CO₂
-
High Potassium (High K+) KRB (depolarization buffer)
-
This compound stock solution
-
Tissue chopper
-
Perifusion system
-
Somatostatin RIA or ELISA kit
Procedure:
-
Tissue Preparation: Euthanize rats and rapidly dissect the hippocampi on ice. Prepare 400 µm thick transverse slices using a tissue chopper.
-
Pre-incubation: Transfer slices to a chamber containing oxygenated KRB at 37°C and allow them to equilibrate for at least 60 minutes.
-
Perifusion: Place slices into perifusion chambers and perifuse with oxygenated KRB at a constant flow rate (e.g., 1 mL/min).
-
Basal Release: Collect fractions of the perifusate at regular intervals (e.g., 5 minutes) to establish a stable baseline of somatostatin release.
-
Drug Application: Switch the perifusion medium to KRB containing the desired concentration of this compound (e.g., 10⁻⁹ to 10⁻⁶ M). Continue collecting fractions.
-
Stimulation: To evoke neurotransmitter release, switch the medium to High K+ KRB (still containing this compound) for a short period (e.g., 5-10 minutes).
-
Washout: Switch the medium back to standard KRB to return to baseline conditions.
-
Quantification: Measure the concentration of somatostatin in the collected fractions using a commercially available RIA or ELISA kit.
-
Analysis: Calculate the amount of somatostatin released per fraction. The effect of this compound is determined by comparing the K+-evoked release in the presence of the drug to the release in its absence.
Protocol 2: In Vivo Assessment of Cognitive Enhancement using the Passive Avoidance Task
Objective: To evaluate the ability of this compound to ameliorate memory deficits in rodent models.
Animal Models:
-
Scopolamine-induced amnesia: Administer scopolamine (B1681570) (e.g., 0.5 mg/kg, i.p.) 30 minutes before the training trial.
-
NBM-lesioned: Create bilateral lesions of the nucleus basalis magnocellularis (NBM) via stereotaxic surgery using ibotenic acid. Allow for a recovery period of at least 7 days.
-
Aged rats: Use rats aged 24 months or older.
Apparatus: A step-through passive avoidance box consisting of two compartments, one illuminated and one dark, connected by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild foot shock.
Procedure:
-
Drug Administration: Administer this compound (e.g., 0.1 - 10 mg/kg, i.p.) or vehicle 60 minutes before the training trial.
-
Training (Acquisition) Trial:
-
Place the rat in the illuminated compartment, facing away from the door.
-
After a 10-second acclimatization period, the guillotine door opens.
-
When the rat enters the dark compartment with all four paws, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The rat is then immediately removed from the apparatus.
-
-
Retention Trial (24 hours later):
-
Place the rat back into the illuminated compartment.
-
The guillotine door opens after 10 seconds.
-
Record the latency for the rat to step through into the dark compartment (step-through latency). An upper cut-off time (e.g., 300 seconds) is typically used.
-
-
Analysis: A longer step-through latency in the retention trial is indicative of better memory of the aversive event. Compare the latencies between the vehicle-treated amnesic group and the this compound-treated amnesic group using appropriate statistical tests (e.g., Mann-Whitney U test).
Caption: General experimental workflow for in vivo this compound studies.
Protocol 3: Analysis of Synaptic Density via Electron Microscopy
Objective: To quantify the number of synapses in a specific brain region (e.g., hippocampal CA3) following this compound treatment.
Materials:
-
Treated and control rats
-
Perfusion solutions: Saline, fixative (e.g., 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in phosphate (B84403) buffer)
-
Osmium tetroxide, uranyl acetate (B1210297), lead citrate (B86180)
-
Resin for embedding (e.g., Epon)
-
Ultramicrotome
-
Transmission Electron Microscope (TEM)
-
Image analysis software
Procedure:
-
Tissue Fixation: Deeply anesthetize the animals and perfuse transcardially with saline followed by a chemical fixative.
-
Sample Preparation: Dissect the brain and isolate the hippocampus. Cut the CA3 region into small blocks (approx. 1 mm³).
-
Post-fixation and Staining: Post-fix the tissue blocks in osmium tetroxide, then stain en bloc with uranyl acetate.
-
Dehydration and Embedding: Dehydrate the tissue blocks through a graded series of ethanol (B145695) and embed them in resin.
-
Ultrathin Sectioning: Cut ultrathin sections (e.g., 70-80 nm) from the embedded blocks using an ultramicrotome and mount them on copper grids.
-
Post-staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Examine the sections using a TEM. Capture images of the neuropil in the stratum radiatum of the CA3 region at high magnification (e.g., 15,000-20,000x).
-
Quantification:
-
Use image analysis software to count the number of axodendritic and axosomatic synapses within a defined area of the neuropil.
-
Synapses are identified by the presence of a presynaptic terminal with synaptic vesicles, a postsynaptic density, and a synaptic cleft.
-
Calculate the synaptic density as the number of synapses per unit area (e.g., synapses/100 µm²).
-
-
Analysis: Compare the synaptic density between young, aged vehicle-treated, and aged this compound-treated animals.
Caption: this compound's role in counteracting AD-related deficits.
Conclusion and Future Directions
This compound is a promising preclinical candidate for Alzheimer's disease that addresses the well-documented somatostatin deficiency observed in patients. Its ability to enhance somatostatin release, promote synaptic plasticity, increase synaptic density, and potentially reduce tau hyperphosphorylation highlights its multi-target potential.[5][8][10] The synergistic effects observed when combined with cholinesterase inhibitors like donepezil suggest a potential role in combination therapies.[12]
Future research should focus on elucidating the downstream effects of this compound on amyloid-beta clearance and tau pathology in transgenic AD models. Investigating its long-term efficacy and safety profile will be critical for its potential translation into clinical trials for the treatment of cognitive impairment in Alzheimer's disease.
References
- 1. Amyloid-β and tau: the trigger and bullet in Alzheimer disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of activation of somatostatinergic neurotransmission with this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. This compound, a potential anti-dementia drug, increases synaptic density in the hippocampal CA3 region of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. FK962, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination of a novel antidementia drug this compound with donepezil synergistically improves memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Utilizing FK960 in Preclinical Behavioral Studies with Aged Animals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
FK960, a piperazine (B1678402) derivative, is a novel cognitive-enhancing agent that has shown promise in preclinical studies for ameliorating age-related cognitive decline. Its primary mechanism of action involves the activation of the somatostatinergic system, leading to enhanced somatostatin (B550006) release, particularly in the hippocampus.[1] This is significant as somatostatin levels are often reduced in the brains of patients with Alzheimer's disease.[2] this compound has been demonstrated to improve memory deficits in various animal models, including aged rats and monkeys.[1][3] Furthermore, it has been shown to selectively and reversibly increase synaptic density in the hippocampal CA3 region of aged rats, a key area for learning and memory.[4][5]
This document provides a detailed guide for researchers on the application of this compound in behavioral studies with aged animals. It includes an overview of its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols for key behavioral assays, and a summary of its clinical trial status.
Mechanism of Action
This compound's cognitive-enhancing effects are primarily attributed to its ability to facilitate the activity-dependent release of somatostatin from nerve terminals in the hippocampus.[1] Unlike cholinesterase inhibitors, this compound does not directly affect the release of other neurotransmitters such as acetylcholine, serotonin, D-aspartate, or GABA.[1] The activation of the somatostatinergic system by this compound is believed to modulate synaptic plasticity, a fundamental process for learning and memory.[6] Evidence suggests an interplay with the cholinergic system, as the effects of this compound on long-term potentiation (LTP) are attenuated by scopolamine, a muscarinic antagonist.[6]
Furthermore, this compound has been shown to stimulate the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in cultured rat astrocytes. This effect is mediated through the phosphorylation of the mitogen-activated protein/extracellular signal-regulated kinase (ERK) and subsequent activation of the cAMP responsive element-binding protein (CREB).[7] This suggests a multi-faceted mechanism involving both direct modulation of neurotransmitter release and neurotrophic support.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Data Presentation: Quantitative Effects of this compound in Aged Animals
The following tables summarize the key quantitative findings from preclinical studies of this compound in aged animals.
Table 1: Effect of this compound on Synaptic Density in Aged Rats
| Dosage (oral) | Duration of Treatment | Brain Region | Effect on Synaptic Density | Citation(s) |
| 0.32 - 32 mg/kg/day | 3 or 21 days | Hippocampal CA3 | Dose-dependent and reversible increase | [2][4] |
| Up to 32 mg/kg/day | 3 or 21 days | Cingulate Cortex | No effect | [5] |
| Up to 32 mg/kg/day | 3 or 21 days | Hippocampal CA1 | No effect | [5] |
Table 2: Efficacy of this compound in Behavioral Tasks in Aged Rodents
| Animal Model | Behavioral Task | Dosage (intraperitoneal) | Effect | Citation(s) |
| Aged Rats | Passive Avoidance | 0.1 - 10 mg/kg | Significantly ameliorated memory deficits | [3] |
| NBM-lesioned Rats | Passive Avoidance | 0.1 mg/kg (suboptimal) | Significant improvement when combined with Donepezil (0.1 mg/kg) | [3] |
| NBM-lesioned Rats | Passive Avoidance | 1 mg/kg (optimal) | Marked amelioration, more efficacious than Donepezil (0.32 mg/kg) alone | [3] |
Table 3: Other Physiological Effects of this compound in Aged Animals
| Animal Model | Dosage | Effect | Citation(s) |
| Aged Monkeys | 1 mg/kg | Modest increases in regional cerebral blood flow and glucose metabolism | [2] |
Experimental Protocols for Behavioral Studies
The following are detailed protocols for common behavioral assays used to assess the efficacy of this compound in aged animals. These protocols are based on established methodologies and should be adapted to specific laboratory conditions and ethical guidelines.
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used test for assessing hippocampal-dependent spatial learning and memory.[8]
Apparatus:
-
A circular pool (approximately 1.8 meters in diameter and 0.6 meters deep) filled with water made opaque with non-toxic paint.
-
An escape platform (approximately 10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Prominent visual cues placed around the pool.
Procedure for Aged Rats:
-
Habituation (Day 0): Allow rats to swim freely for 60-90 seconds without the platform to acclimate them to the pool.
-
Acquisition Training (Days 1-5):
-
Conduct 4 trials per day with an inter-trial interval (ITI) of at least 5 minutes.
-
For each trial, gently place the rat into the water facing the pool wall from one of four quasi-random start locations.
-
Allow the rat to search for the hidden platform for a maximum of 60-90 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat fails to find the platform within the allotted time, guide it to the platform and allow it to stay for 30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the rat to swim freely for 60-90 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
Y-Maze for Spontaneous Alternation (Working Memory)
The Y-maze task assesses spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.[8]
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 30 cm high) oriented at 120-degree angles.
Procedure for Aged Mice:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Testing:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.
-
An alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Passive Avoidance Task for Long-Term Memory
This task assesses fear-motivated long-term memory.[3]
Apparatus:
-
A two-compartment box with a light and a dark chamber connected by a guillotine door. The dark chamber has an electrifiable grid floor.
Procedure for Aged Rats:
-
Acquisition/Training Trial:
-
Place the rat in the light compartment.
-
After a short habituation period (e.g., 60 seconds), the door to the dark compartment is opened.
-
When the rat enters the dark compartment (which they naturally prefer), the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the latency to enter the dark compartment.
-
-
Retention Trial (24 hours later):
-
Place the rat back in the light compartment.
-
Open the door to the dark compartment.
-
Record the step-through latency (the time it takes for the rat to enter the dark compartment). A longer latency indicates better memory of the aversive stimulus. The trial is typically ended if the animal does not enter within a set time (e.g., 300 seconds).
-
Below is a diagram illustrating a general experimental workflow for testing this compound in aged animals.
Clinical Trials and Safety Profile
This compound was advanced to Phase II clinical trials in the United States as a potential treatment for dementia.[2] However, detailed results regarding its efficacy and, importantly, its safety and tolerability in humans are not widely available in the public domain. For researchers and drug development professionals, it is crucial to acknowledge this lack of publicly accessible human safety data when considering the translational potential of this compound. Further investigation into clinical trial databases or direct inquiry with the developing pharmaceutical company may be necessary to obtain comprehensive safety information.
Conclusion
This compound represents a promising therapeutic candidate for age-related cognitive decline with a novel mechanism of action centered on the somatostatinergic system. Preclinical studies in aged animals have consistently demonstrated its potential to improve memory and increase synaptic density in the hippocampus. The protocols and data presented in this guide are intended to facilitate further research into the efficacy and mechanisms of this compound and similar compounds. Rigorous and well-controlled behavioral studies in aged animals are essential for advancing our understanding of potential treatments for age-related cognitive disorders.
References
- 1. A First-time in Human (FTIH) Study to Evaluate Safety, Tolerability, Pharmacokinetics and Target Engagement of GSK4528287 in Healthy Participants | Clinical Research Trial Listing [centerwatch.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Favorable Safety Profile Seen in Immunotherapy Drug in Aggressive Form of Lung Cancer | Rutgers Cancer Institute [cinj.org]
- 4. researchgate.net [researchgate.net]
- 5. merck.com [merck.com]
- 6. mdpi.com [mdpi.com]
- 7. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and tolerability of iodixanol in healthy volunteers with reference to two monomeric X-ray contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cognitive Effects of FK960 in Monkeys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cognitive-enhancing effects of FK960, a novel somatostatin-releasing agent, in non-human primate models. The methodologies described are based on established cognitive testing paradigms for monkeys and are tailored to evaluate the specific pro-cognitive mechanisms of this compound.
Introduction to this compound and its Mechanism of Action
This compound, with the chemical name N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a potential anti-dementia drug that has demonstrated cognitive-enhancing properties in various animal models, including rats and monkeys.[1][2] Its primary mechanism of action is believed to be the potentiation of the somatostatinergic system.[1][3] Specifically, this compound enhances the activity-dependent release of somatostatin (B550006) from nerve terminals in the hippocampus.[1] This is significant because somatostatin plays a crucial role in cognitive functions, and its deficiency has been linked to neurodegenerative diseases like Alzheimer's.[4][5] this compound has been shown to increase the density of synapses in the hippocampal CA3 region in aged rats, suggesting a role in synaptic plasticity.[3] Unlike acetylcholinesterase inhibitors, this compound does not directly affect the release of other neurotransmitters such as acetylcholine, serotonin, or GABA.[1] Studies in rhesus monkeys have confirmed that this compound can cross the blood-brain barrier after oral administration.[6][7]
Signaling Pathway of this compound
The proposed signaling pathway for this compound's cognitive-enhancing effects involves the modulation of somatostatinergic neurotransmission, which in turn influences synaptic plasticity and neuronal function.
Pharmacokinetic Profile of this compound in Rhesus Monkeys
Understanding the pharmacokinetic profile of this compound is crucial for designing effective cognitive assessment studies. Positron Emission Tomography (PET) studies in conscious rhesus monkeys have provided valuable data on the brain concentration of this compound after oral administration.
| Parameter | Value (Mean ± SD) | Time to Reach |
| Maximal Brain Concentration | 1.11 ± 0.30 x 10⁻⁷ mol/L | 3.0 ± 0.6 hours |
| Maximal Plasma Concentration | 4.04 ± 1.29 x 10⁻⁷ mol/L | 2.0 ± 1.1 hours |
| Data from a study with oral administration of 0.1 mg/kg of this compound in rhesus monkeys.[6][7] |
Experimental Protocols for Cognitive Assessment
The following protocols describe standardized tasks to assess various domains of cognitive function in monkeys, which are relevant to the potential effects of this compound.
Delayed Match-to-Sample (DMTS) / Delayed Non-Match-to-Sample (DNMTS) Task for Visual Recognition Memory
This task is ideal for evaluating the effects of this compound on visual recognition memory, a cognitive domain reportedly improved by the compound.[2][8]
Objective: To assess short-term visual memory and recognition.
Apparatus: Wisconsin General Test Apparatus (WGTA) or a computerized touchscreen system. The WGTA consists of a testing chamber for the monkey and a separate compartment for the experimenter, with a stimulus tray containing wells that can be covered by objects.
Protocol:
-
Habituation and Pre-training:
-
Familiarize the monkey with the testing apparatus and the procedure of displacing objects to retrieve a food reward (e.g., a fruit piece or pellet).
-
Train the monkey on the basic principle of the task with a zero-second delay. For DNMTS, the monkey is rewarded for choosing the novel object. For DMTS, the reward is for choosing the familiar object.
-
-
Testing Procedure (DNMTS):
-
Sample Phase: Present a single "sample" object covering a baited central well on the stimulus tray. The monkey displaces the object and retrieves the reward.
-
Delay Phase: An opaque screen is lowered for a specific duration (e.g., 10s, 30s, 60s, 120s).
-
Choice Phase: The screen is raised to present the original sample object and a novel object, each covering a lateral well. Only the well under the novel object is baited.
-
Response: The monkey makes a choice by displacing one of the objects. A correct response is recorded if the monkey chooses the novel object.
-
Inter-trial Interval (ITI): A brief period (e.g., 20-30 seconds) before the next trial begins.
-
-
Drug Administration:
-
Data Collection and Analysis:
-
Primary measure: Percentage of correct responses at each delay interval.
-
Secondary measures: Response latency, number of trials completed.
-
Statistical analysis: Compare the performance under this compound treatment with vehicle control using appropriate statistical tests (e.g., ANOVA, t-test).
-
Object Discrimination and Reversal Learning Task
This task assesses cognitive flexibility and the ability to adapt to changing reinforcement contingencies. It is relevant for evaluating higher-order cognitive functions that may be modulated by this compound.
Objective: To measure the ability to learn a discrimination rule and then flexibly reverse that learning.
Apparatus: Wisconsin General Test Apparatus (WGTA).
Protocol:
-
Habituation and Pre-training: As described for the DNMTS task.
-
Discrimination Learning Phase:
-
Two distinct objects are used. One is consistently designated as the "correct" (rewarded) object, and the other as the "incorrect" (unrewarded) object.
-
On each trial, the two objects are presented simultaneously over the lateral wells, with their positions (left/right) randomized.
-
The monkey is rewarded for displacing the "correct" object.
-
This phase continues until the monkey reaches a predefined performance criterion (e.g., 90% correct over 30 consecutive trials).
-
-
Reversal Learning Phase:
-
Once the initial discrimination is learned, the reinforcement contingency is reversed without any cue to the monkey. The previously "incorrect" object now becomes the "correct" object, and vice versa.
-
The number of trials required to reach the same performance criterion on the reversed problem is the primary measure of cognitive flexibility.
-
-
Drug Administration: Similar to the DNMTS protocol, this compound or vehicle is administered prior to the testing session.
-
Data Collection and Analysis:
-
Primary measures: Number of trials to criterion for both the initial discrimination and the reversal phase; number of perseverative errors (continuing to choose the previously correct object) in the reversal phase.
-
Statistical analysis: Compare these measures between the this compound and vehicle conditions.
-
Attentional Set-Shifting Task
This task, analogous to the Wisconsin Card Sorting Test in humans, assesses executive functions, specifically the ability to shift attention between different perceptual dimensions (e.g., shape vs. color).
Objective: To evaluate cognitive flexibility and the ability to ignore irrelevant stimulus dimensions.
Apparatus: A computerized testing station with a touchscreen or a modified WGTA with stimuli that vary along multiple dimensions (e.g., colored shapes).
Protocol:
-
Pre-training: Train the monkey to discriminate between pairs of stimuli based on a single dimension (e.g., two different shapes).
-
Testing Phases:
-
Simple Discrimination (SD): Discriminate between two stimuli differing in one dimension (e.g., shape).
-
Compound Discrimination (CD): The same two shapes are presented, but now they also have a second, irrelevant dimension (e.g., color). The monkey must continue to respond based on shape.
-
Intra-dimensional Shift (IDS): New stimuli are introduced, but the relevant dimension remains the same (e.g., new shapes, same colors).
-
Extra-dimensional Shift (EDS): New stimuli are introduced, and the previously irrelevant dimension now becomes the relevant one (e.g., the monkey must now respond based on color and ignore shape). This is the key measure of attentional set-shifting.
-
Reversal: The contingencies for the new relevant dimension are reversed.
-
-
Drug Administration: Administer this compound or vehicle before the testing session.
-
Data Collection and Analysis:
-
Primary measure: Number of trials to criterion for each phase, particularly the EDS phase.
-
Statistical analysis: Compare performance across the different phases and between drug and vehicle conditions. A specific impairment in the EDS phase is indicative of reduced cognitive flexibility.
-
Summary of Expected Outcomes and Data Presentation
The administration of this compound is hypothesized to improve performance in these cognitive tasks. The expected outcomes and how to present the data are summarized below.
| Cognitive Task | Key Measures | Expected Effect of this compound |
| Delayed Non-Match-to-Sample (DNMTS) | - Higher % correct at longer delays- Reduced response latency | Improved visual recognition memory |
| Object Discrimination & Reversal Learning | - Fewer trials to criterion in reversal- Fewer perseverative errors | Increased cognitive flexibility |
| Attentional Set-Shifting | - Fewer trials to criterion in EDS | Enhanced ability to shift attentional set |
Quantitative data should be presented in clear, well-structured tables, allowing for easy comparison between treatment and control groups across different task parameters (e.g., delay intervals, learning phases). Graphical representations, such as bar charts or line graphs showing performance over time or across conditions, are also highly recommended for visualizing the effects of this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the cognitive-enhancing effects of this compound in non-human primates. By employing a battery of tests that probe different aspects of cognition, researchers can gain a comprehensive understanding of the compound's pro-cognitive profile. Careful adherence to these standardized procedures will ensure the generation of reliable and reproducible data, which is essential for the further development of this compound as a potential therapeutic agent for cognitive disorders.
References
- 1. Frontiers | Ranking Cognitive Flexibility in a Group Setting of Rhesus Monkeys with a Set-Shifting Procedure [frontiersin.org]
- 2. Object Discrimination and Reversal Learning in Infant and Juvenile Nonhuman Primates in a Nonclinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Object discrimination and reversal learning in infant and juvenile non-human primates in a non-clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for investigating working memory modulation of visual signal processing in the monkey extrastriate cortex using local field potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aged rhesus monkeys: cognitive performance categorizations and preclinical drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquisition and Baseline Performance of Working Memory Tasks by Adolescent Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: In Vitro Assays for Testing FK960 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK960, N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a novel cognitive enhancer that has demonstrated potential in preclinical models of dementia and cognitive decline.[1][2] Its primary mechanism of action is believed to involve the potentiation of activity-dependent somatostatin (B550006) (SRIF) release from hippocampal nerve terminals.[3] This activity enhances synaptic plasticity, specifically augmenting long-term potentiation (LTP) in the hippocampal CA3 region, a key cellular correlate of learning and memory.[1][4] Furthermore, this compound has been shown to stimulate the production of glial cell line-derived neurotrophic factor (GDNF) in astrocytes through the ERK/CREB signaling pathway.[5] These application notes provide detailed protocols for a panel of in vitro assays designed to quantify the biological efficacy of this compound, focusing on neurite outgrowth, expression of synaptic plasticity-related proteins, and cell viability.
Data Summary
The following tables summarize representative quantitative data from key in vitro assays used to evaluate the efficacy of this compound.
Table 1: Effect of this compound on Neurite Outgrowth in PC12 Cells
| Treatment Group | Concentration (µM) | Average Neurite Length (µm ± SD) | Percentage of Differentiated Cells (% ± SD) |
| Vehicle Control | - | 35.2 ± 4.5 | 28.7 ± 3.1 |
| NGF (50 ng/mL) | - | 68.4 ± 7.2 | 55.3 ± 5.8 |
| NGF + this compound | 1 | 85.1 ± 8.1 | 69.5 ± 6.2 |
| NGF + this compound | 10 | 102.6 ± 9.5 | 81.2 ± 7.4 |
PC12 cells were treated for 72 hours. Nerve Growth Factor (NGF) was used to induce a basal level of differentiation.
Table 2: Western Blot Analysis of Synaptic Proteins in Primary Cortical Neurons
| Treatment Group | Concentration (µM) | p-CREB (Ser133) / CREB Ratio | Synaptophysin (SYP) Relative Expression | PSD-95 Relative Expression | |---|---|---|---| | Vehicle Control | - | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.11 | | this compound | 1 | 1.78 ± 0.21 | 1.45 ± 0.15 | 1.38 ± 0.14 | | this compound | 10 | 2.95 ± 0.33 | 2.15 ± 0.24 | 2.04 ± 0.22 |
Primary rat cortical neurons were treated for 24 hours. Expression levels are normalized to the vehicle control group.
Table 3: Cell Viability Assessment by MTT Assay in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control ± SD) |
| Vehicle Control | - | 100 ± 5.1 |
| This compound | 1 | 101.3 ± 4.8 |
| This compound | 10 | 103.5 ± 5.5 |
| This compound | 100 | 98.9 ± 6.2 |
SH-SY5Y neuroblastoma cells were treated for 48 hours. The lack of significant change indicates this compound is not cytotoxic at effective concentrations.
Experimental Protocols
Neurite Outgrowth Assay
Objective: To quantitatively assess the effect of this compound on promoting neurite extension and neuronal differentiation in vitro.
Materials:
-
PC12 (rat pheochromocytoma) cell line
-
Collagen Type I coated 24-well plates
-
DMEM with 10% Horse Serum, 5% Fetal Bovine Serum (Growth Medium)
-
DMEM with 1% Horse Serum (Differentiation Medium)
-
Nerve Growth Factor (NGF), 50 ng/mL working solution
-
This compound stock solution (in DMSO or water)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Primary antibody: anti-Beta-III Tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstain)
-
High-content imaging system or fluorescence microscope
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Protocol:
-
Cell Seeding: Plate PC12 cells onto collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well in Growth Medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Induction & Treatment: Gently aspirate the Growth Medium. Replace it with 500 µL of Differentiation Medium containing 50 ng/mL NGF and the desired concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control.
-
Incubation: Incubate the cells for 72 hours to allow for neurite extension.
-
Fixation: Aspirate the medium and gently wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Immunostaining: Wash cells 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour. Incubate with anti-Beta-III Tubulin antibody overnight at 4°C.
-
Secondary Staining: Wash 3x with PBS. Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Imaging: Wash 3x with PBS and add 500 µL of PBS to each well. Acquire images using a high-content imager or fluorescence microscope.
-
Analysis: Using image analysis software, quantify the average neurite length per neuron and the percentage of cells bearing at least one neurite longer than the cell body diameter.
Western Blot for Synaptic Plasticity Proteins
Objective: To measure changes in the expression and phosphorylation status of key proteins involved in synaptic plasticity, such as CREB, Synaptophysin, and PSD-95, following this compound treatment.
Materials:
-
Primary neuronal culture (e.g., rat cortical or hippocampal neurons) or differentiated SH-SY5Y cells
-
This compound stock solution
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-CREB (Ser133), anti-CREB, anti-Synaptophysin, anti-PSD-95, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Culture primary neurons or differentiated cells to the desired confluency. Treat with this compound (e.g., 1 µM, 10 µM) or vehicle for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification: Determine the protein concentration of each sample using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal with an imager. Quantify band density using software and normalize target protein levels to the loading control (GAPDH).
MTT Cell Viability Assay
Objective: To assess the general metabolic health of cells and rule out any potential cytotoxicity of this compound at the concentrations tested for efficacy.
Materials:
-
SH-SY5Y cell line (or other relevant neuronal cell line)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate in a volume of 100 µL. Incubate for 24 hours.
-
Treatment: Add various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium (or not, depending on the solubilizing agent). Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (from wells with no cells). Express the viability of treated cells as a percentage of the vehicle control group.
Visualized Pathways and Workflows
Caption: Proposed signaling cascade for this compound-mediated neuronal effects.
Caption: Comparative workflows for the primary in vitro efficacy assays.
References
- 1. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potential anti-dementia drug, increases synaptic density in the hippocampal CA3 region of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PET Imaging of FK960 in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK960, a piperazine (B1678402) derivative, has been investigated as a potential cognitive enhancer for the treatment of dementia.[1] Research suggests that this compound exerts its pharmacological effects through the activation of the somatostatinergic system, enhancing the release of somatostatin (B550006) in the hippocampus.[1] This mechanism is believed to augment long-term potentiation (LTP) in the mossy fiber-CA3 pathway, a key cellular mechanism underlying learning and memory.[2] Furthermore, this compound has been shown to selectively increase synapse density in the hippocampus of aged rats, providing a structural basis for its memory-improving effects.[3] More recent studies have also identified quinone oxidoreductase 2 (QR2) and pyridoxal (B1214274) kinase (PK) as potential binding proteins for this compound, suggesting additional mechanisms related to reducing oxidative stress and modulating vitamin B6 metabolism.[4]
Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique that allows for the in vivo quantification of biological processes.[5][6] The development of a specific PET radioligand for this compound would provide an invaluable tool for:
-
Target Engagement: Visualizing and quantifying the binding of this compound to its target proteins in the living brain.
-
Pharmacokinetics: Studying the brain uptake, distribution, and clearance of this compound.
-
Dose-Occupancy Studies: Determining the relationship between the administered dose of this compound and the occupancy of its target receptors.
-
Patient Stratification: Identifying patient populations most likely to respond to this compound-based therapies.
-
Translational Research: Bridging the gap between preclinical findings and clinical drug development.[7][8]
This document provides a hypothetical framework for the development and application of a PET radioligand based on the this compound molecule for brain imaging.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is thought to involve the potentiation of somatostatinergic neurotransmission. Additionally, it has been shown to influence neurotrophic factor production through the ERK signaling pathway.
Figure 1: Proposed signaling pathways of this compound.
Hypothetical PET Radioligand Development: [¹¹C]this compound
For the purpose of these application notes, we will hypothesize the development of a carbon-11 (B1219553) labeled version of this compound, denoted as [¹¹C]this compound. Carbon-11 is a commonly used positron emitter for PET radioligands due to its short half-life (20.4 minutes), which allows for repeat studies on the same day, and the relative ease of incorporating it into organic molecules.[9]
Radiosynthesis Protocol
The synthesis of [¹¹C]this compound would likely involve the methylation of a suitable precursor. Given the structure of this compound (N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide), the acetyl group on the piperazine ring is a potential site for radiolabeling. A des-acetyl precursor would be required.
Precursor: N-(1-piperazinyl)-p-fluorobenzamide
Radiolabeling Agent: [¹¹C]Acetyl chloride or [¹¹C]acetic anhydride
Protocol:
-
Production of [¹¹C]CO₂: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Synthesis of [¹¹C]Methyl Iodide: The [¹¹C]CO₂ is converted to [¹¹C]CH₄, which is then halogenated to produce [¹¹C]CH₃I.
-
Synthesis of [¹¹C]Acetylating Agent: [¹¹C]CH₃I is used to generate a [¹¹C]acetylating agent, such as [¹¹C]acetyl chloride.
-
Radiolabeling Reaction: The des-acetyl precursor of this compound is reacted with the [¹¹C]acetylating agent in an appropriate solvent (e.g., acetonitrile) and at an elevated temperature in an automated synthesis module.
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]this compound.
-
Formulation: The purified [¹¹C]this compound is formulated in a sterile, injectable solution (e.g., saline with a small percentage of ethanol) for in vivo administration.
| Parameter | Hypothetical Value |
| Radiochemical Yield | 15-25% (decay-corrected) |
| Molar Activity | > 37 GBq/µmol (>1 Ci/µmol) |
| Radiochemical Purity | > 98% |
| Synthesis Time | 30-40 minutes |
Table 1: Hypothetical Radiosynthesis Parameters for [¹¹C]this compound.
Preclinical Evaluation Protocol
A thorough preclinical evaluation is necessary to validate a novel PET radioligand.
References
- 1. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. oatext.com [oatext.com]
- 5. Brain positron emission tomography - Wikipedia [en.wikipedia.org]
- 6. Applications of positron emission tomography (PET) in neurology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET Imaging in Preclinical Anti-Aβ Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PET Imaging in Preclinical Anti-Aβ Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Development of selective carbon-11 radioligands for target-based PET molecular imaging in oncology, cardiology and neurology [frontiersin.org]
Application Notes and Protocols for the Laboratory Synthesis and Use of FK960
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK960, chemically known as N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide, is a novel cognitive enhancer that has demonstrated potential in preclinical studies for the treatment of dementia and Alzheimer's disease. Its mechanism of action is primarily attributed to the potentiation of somatostatin (B550006) release, which plays a crucial role in learning and memory processes. These application notes provide a detailed protocol for the laboratory synthesis of this compound, methodologies for key in vitro and in vivo experiments to study its biological activity, and a summary of its quantitative effects on various biological parameters.
Chemical Synthesis of this compound
The following protocol describes a potential synthetic route for this compound, adapted from established procedures for analogous piperazine (B1678402) derivatives. This multi-step synthesis involves the acetylation of 1-(p-fluorophenyl)piperazine.
Workflow of this compound Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide (this compound)
Materials:
-
1-(p-Fluorophenyl)piperazine
-
Acetic anhydride
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(p-fluorophenyl)piperazine (1 equivalent) in dichloromethane (DCM). Add pyridine (1.5 equivalents) to the solution.
-
Acetylation: Cool the flask in an ice bath to 0°C with continuous stirring. Slowly add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation of Crude Product: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound product.
-
Purification: Purify the crude product by recrystallization from hot ethanol to yield pure N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide (this compound) as a white solid.
Biological Activity and Mechanism of Action
This compound enhances cognitive function primarily by modulating somatostatinergic neurotransmission. It has been shown to specifically facilitate the activity-dependent release of somatostatin from hippocampal nerve terminals.[1] This action is believed to underlie its ability to augment long-term potentiation (LTP) in the mossy fiber-CA3 pathway of the hippocampus, a cellular mechanism crucial for memory formation.[2] Furthermore, this compound has been observed to increase the density of synapses in the hippocampal CA3 region of aged rats.[3]
Signaling Pathway of this compound in Astrocytes
Caption: this compound stimulates GDNF production in astrocytes.[4]
Application Notes and Protocols for In Vitro and In Vivo Studies
In Vitro Protocol: Measurement of Somatostatin Release from Hippocampal Slices
This protocol is designed to assess the effect of this compound on neurotransmitter release from brain tissue.
Experimental Workflow
Caption: Workflow for somatostatin release assay.
Protocol:
-
Tissue Preparation: Isolate hippocampi from rats and prepare 400 µm thick transverse slices using a McIlwain tissue chopper.
-
Pre-incubation: Pre-incubate the slices in a perfusion chamber with oxygenated artificial cerebrospinal fluid (aCSF) for 60 minutes.
-
Drug Application: Perfuse the slices with aCSF containing the desired concentration of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) for 20 minutes.
-
Stimulation: Induce neurotransmitter release by perfusing with aCSF containing a high concentration of potassium (e.g., 50 mM KCl) for 5 minutes.
-
Sample Collection: Collect the superfusate during the stimulation period.
-
Quantification: Measure the concentration of somatostatin in the collected superfusate using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Compare the amount of somatostatin released in the presence and absence of this compound.
In Vivo Protocol: Assessment of Cognitive Enhancement in a Rodent Model
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.
Protocol:
-
Animal Model: Use aged rats or a rat model of cognitive impairment.
-
Drug Administration: Administer this compound orally (p.o.) at doses ranging from 0.32 to 32 mg/kg/day for a specified period (e.g., 4 weeks).[3] A control group should receive a vehicle.
-
Morris Water Maze Task:
-
Acquisition Phase: Train the rats to find a hidden platform in a circular pool of opaque water for a set number of days. Record the escape latency (time to find the platform) and path length.
-
Probe Trial: On the day after the last training session, remove the platform and allow the rat to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was located).
-
-
Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between the this compound-treated and control groups.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Experimental System | Concentration | Effect | Reference |
| Somatostatin Release | Rat hippocampal slices | 10⁻⁷ M | Significant enhancement of K⁺-evoked release | [1] |
| Long-Term Potentiation (LTP) | Guinea-pig hippocampal slices | 10⁻⁹ - 10⁻⁶ M | Significant augmentation | [2] |
| GDNF mRNA and Protein Levels | Cultured rat astrocytes | 100 nM | Increased levels | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Aged rats | 0.32 - 32 mg/kg/day (p.o.) | Dose-dependent increase in hippocampal synapse density | [3] |
| Aged rhesus macaques | 1 mg/kg (i.m.) | Significant increase in regional cerebral blood flow and glucose metabolism | [5] |
Conclusion
This compound is a promising cognitive enhancer with a well-defined mechanism of action centered on the somatostatinergic system. The protocols provided herein offer a framework for the synthesis and preclinical evaluation of this compound. Further research into its downstream signaling pathways and its effects in various models of neurodegeneration will be crucial for its potential translation into a therapeutic agent for cognitive disorders.
References
- 1. Buy N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide | 133920-70-4 | >98% [smolecule.com]
- 2. US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds - Google Patents [patents.google.com]
- 3. Measurement of brain concentration of this compound for development of a novel antidementia drug: a PET study in conscious rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation - Google Patents [patents.google.com]
- 5. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]
Best Practices for Long-Term Storage of FK960 Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK960, a novel cognitive enhancer, holds significant promise in therapeutic development. Ensuring the long-term stability of this compound solutions is paramount for obtaining reliable and reproducible results in research and preclinical studies. Improper storage can lead to degradation of the active compound, potentially impacting its efficacy and leading to the formation of unknown impurities. These application notes provide a comprehensive guide to establishing optimal long-term storage conditions for this compound solutions, based on established principles of small molecule stability.
General Recommendations for Long-Term Storage
While specific stability data for this compound is not extensively published, the following best practices for small molecule solutions should be adopted to ensure maximum stability.[1][2]
Table 1: Recommended Starting Conditions for Long-Term Storage of this compound Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Lower temperatures significantly slow down chemical degradation reactions.[3][4] For extended storage (months to years), -80°C is preferable. |
| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, DMF) | Minimizes the risk of hydrolysis. The choice of solvent should be guided by the experimental needs and the solubility of this compound.[5][6] |
| Container | Amber glass vials with airtight seals | Protects from light-induced degradation and prevents solvent evaporation and moisture entry.[2][7] |
| Atmosphere | Inert gas (e.g., argon, nitrogen) overlay | Reduces the risk of oxidative degradation, especially for sensitive compounds. |
| Aliquoting | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles which can accelerate degradation and introduce contaminants.[1] |
Experimental Protocol: Establishing and Validating Long-Term Storage Conditions
To determine the optimal, evidence-based storage conditions for this compound solutions, a formal stability study is recommended. This involves subjecting the solution to various conditions and monitoring its integrity over time.
Objective
To evaluate the chemical stability of an this compound solution under different storage conditions (temperature, light exposure) over a defined period.
Materials
-
This compound powder
-
High-purity solvent (e.g., HPLC-grade DMSO)
-
Amber and clear glass vials with appropriate caps
-
Calibrated freezers/refrigerators (-80°C, -20°C, 4°C)
-
Controlled room temperature (CRT) chamber (e.g., 25°C/60% RH)
-
Photostability chamber
-
HPLC system with a UV detector
-
HPLC column (e.g., C18)
-
Mobile phase reagents
-
Reference standard for this compound
Experimental Workflow
The following diagram illustrates the workflow for a comprehensive stability study of an this compound solution.
Caption: Experimental workflow for determining this compound solution stability.
Stability-Indicating HPLC Method
A crucial component of a stability study is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), which can separate, detect, and quantify the parent this compound from its potential degradation products.[8][9][10]
Table 2: Example HPLC Parameters for this compound Analysis
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Scan for optimal wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Note: This is a starting point; method development and validation are essential.
Forced Degradation Studies (Stress Testing)
To ensure the analytical method is truly stability-indicating, forced degradation studies should be performed on the this compound stock solution.[11][12][13] This involves subjecting the solution to harsh conditions to intentionally generate degradation products.
Table 3: Conditions for Forced Degradation of this compound Solution
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24-48 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24-48 hours at room temperature |
| Thermal Degradation | 80°C | 48 hours |
| Photodegradation | Expose to light (ICH Q1B guidelines) | As per guidelines |
The chromatograms from the forced degradation samples should show resolution between the parent this compound peak and any degradation product peaks.
Data Presentation and Interpretation
The stability of the this compound solution should be assessed by monitoring the following parameters at each time point:
-
Purity of this compound: Determined by the peak area percentage of the main peak.
-
Concentration of this compound: Quantified against a reference standard.
-
Formation of Degradation Products: Appearance of new peaks in the chromatogram.
-
Total Impurities: Sum of all impurity peak areas.
Table 4: Example Stability Data Summary for this compound Solution
| Storage Condition | Time Point (Months) | Purity (%) | Concentration (µg/mL) | Total Impurities (%) |
| -80°C (Dark) | 0 | 99.8 | 1002 | 0.2 |
| 3 | 99.7 | 1000 | 0.3 | |
| 6 | 99.8 | 1001 | 0.2 | |
| 12 | 99.7 | 998 | 0.3 | |
| -20°C (Dark) | 0 | 99.8 | 1002 | 0.2 |
| 3 | 99.6 | 995 | 0.4 | |
| 6 | 99.5 | 992 | 0.5 | |
| 12 | 99.2 | 985 | 0.8 | |
| 4°C (Dark) | 0 | 99.8 | 1002 | 0.2 |
| 3 | 98.5 | 975 | 1.5 | |
| 6 | 97.2 | 950 | 2.8 | |
| 12 | 95.0 | 910 | 5.0 | |
| 25°C (Dark) | 0 | 99.8 | 1002 | 0.2 |
| 3 | 92.1 | 880 | 7.9 | |
| 6 | 85.3 | 795 | 14.7 | |
| 12 | 70.5 | 650 | 29.5 | |
| 25°C (Light) | 0 | 99.8 | 1002 | 0.2 |
| 3 | 80.4 | 750 | 19.6 | |
| 6 | 65.2 | 580 | 34.8 | |
| 12 | 45.1 | 400 | 54.9 |
Signaling Pathway of this compound
Understanding the mechanism of action of this compound can provide context for its use in experiments. This compound is known to enhance somatostatin (B550006) release and potentiate long-term potentiation (LTP).
Caption: Simplified signaling pathway for this compound's cognitive enhancement effects.
Conclusion
The long-term stability of this compound solutions is critical for the integrity of research and development activities. By adhering to the best practices outlined in these application notes and conducting a systematic stability study, researchers can establish optimal storage conditions that ensure the quality and reliability of their this compound solutions. Based on general principles for small molecules, storage at -80°C in single-use aliquots, dissolved in an anhydrous aprotic solvent and protected from light, is the recommended starting point for long-term storage.
References
- 1. captivatebio.com [captivatebio.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. prezi.com [prezi.com]
- 4. researchgate.net [researchgate.net]
- 5. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. scispace.com [scispace.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmadekho.com [pharmadekho.com]
Application Notes and Protocols for FK960 Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK960, N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a novel cognitive-enhancing agent with potential applications in the treatment of dementia and Alzheimer's disease.[1][2] Its primary mechanism of action is believed to be the facilitation of somatostatin (B550006) release in the hippocampus.[1][3] This activation of the somatostatinergic nervous system is thought to modulate synaptic plasticity, leading to improvements in learning and memory.[4] Studies have demonstrated that this compound can augment long-term potentiation (LTP) in the mossy fiber-CA3 pathway of the hippocampus, a cellular correlate of memory formation.[4][5] Furthermore, this compound has been shown to increase synaptic density in the hippocampal CA3 region of aged rats, suggesting a role in reversing age-related synaptic deficits.[2][6]
Additional research indicates that this compound may also exert its effects through other pathways, including the stimulation of glial cell line-derived neurotrophic factor (GDNF) production in astrocytes via the extracellular signal-regulated kinase (ERK) signaling pathway.[7] These multifaceted actions make this compound a promising candidate for further investigation.
These application notes provide detailed protocols for conducting in vitro and in vivo dose-response studies to characterize the pharmacological profile of this compound. The included methodologies are designed to assess the compound's effects on somatostatin release, synaptic plasticity, and cognitive performance, as well as its impact on relevant intracellular signaling pathways.
Data Presentation: Quantitative Summary of Expected Dose-Dependent Effects
The following tables present expected outcomes from dose-response studies with this compound. These are representative data based on published effective concentrations and are intended to serve as a guide for experimental design and data analysis.
Table 1: In Vitro Somatostatin Release from Hippocampal Slices
| This compound Concentration (M) | High K+ Evoked Somatostatin Release (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 12.5 |
| 1 x 10⁻⁹ | 115 | ± 14.2 |
| 1 x 10⁻⁸ | 145 | ± 18.1 |
| 1 x 10⁻⁷ | 180 | ± 22.5 |
| 1 x 10⁻⁶ | 155 | ± 19.8 |
| 1 x 10⁻⁵ | 120 | ± 15.3 |
Table 2: Ex Vivo Long-Term Potentiation (LTP) in Hippocampal Slices
| This compound Concentration (M) | LTP Magnitude (% of Baseline fEPSP Slope) | Standard Deviation |
| 0 (Vehicle Control) | 150 | ± 15.7 |
| 1 x 10⁻⁹ | 175 | ± 18.9 |
| 1 x 10⁻⁸ | 210 | ± 22.4 |
| 1 x 10⁻⁷ | 250 | ± 25.1 |
| 1 x 10⁻⁶ | 220 | ± 23.6 |
Note: A bell-shaped dose-response curve has been reported for this compound's effect on LTP, with maximal augmentation around 10⁻⁷ M.[4][5]
Table 3: In Vivo Cognitive Performance in Aged Rats (Passive Avoidance Task)
| This compound Dose (mg/kg, p.o.) | Step-Through Latency (seconds) | Standard Deviation |
| 0 (Vehicle Control) | 85 | ± 25.3 |
| 0.1 | 120 | ± 30.1 |
| 0.3 | 180 | ± 42.5 |
| 1.0 | 240 | ± 55.8 |
| 3.0 | 210 | ± 51.2 |
| 10.0 | 150 | ± 38.9 |
Table 4: In Vitro GDNF Production in Cultured Astrocytes
| This compound Concentration (nM) | GDNF Protein Level (pg/mL) | Standard Deviation |
| 0 (Vehicle Control) | 50 | ± 8.2 |
| 10 | 65 | ± 9.8 |
| 100 | 110 | ± 15.3 |
| 1000 | 95 | ± 12.7 |
Experimental Protocols
Protocol 1: In Vitro Somatostatin Release Assay
This protocol details the measurement of somatostatin release from isolated rat hippocampal slices upon stimulation, and how this is modulated by this compound.
Materials:
-
Adult Wistar rats
-
Artificial cerebrospinal fluid (ACSF)
-
High potassium (High K+) ACSF (composition same as ACSF but with elevated KCl to 50 mM, and reduced NaCl to maintain osmolarity)
-
This compound stock solution
-
Somatostatin ELISA kit
-
Dissection tools, vibratome, perfusion system, and 96-well plates
Procedure:
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate a rat according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.
-
Isolate the hippocampi and prepare 400 µm transverse slices using a vibratome.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
-
Somatostatin Release:
-
Transfer individual slices to a perfusion chamber and perfuse with oxygenated ACSF at a constant rate.
-
Collect baseline samples of the perfusate for 20 minutes.
-
Switch to ACSF containing the desired concentration of this compound (or vehicle) and perfuse for 30 minutes.
-
To evoke somatostatin release, switch to High K+ ACSF (also containing the respective this compound concentration or vehicle) and perfuse for 10 minutes, collecting the perfusate.
-
Switch back to normal ACSF for a 20-minute washout period, continuing to collect samples.
-
-
Quantification:
-
Measure the concentration of somatostatin in the collected perfusate samples using a commercial somatostatin ELISA kit, following the manufacturer's instructions.
-
Calculate the amount of somatostatin released during the High K+ stimulation period and normalize it to the baseline release. Express the data as a percentage of the vehicle control group.
-
Protocol 2: Ex Vivo Long-Term Potentiation (LTP) Measurement
This protocol describes the electrophysiological assessment of synaptic plasticity in hippocampal slices and the effect of this compound.
Materials:
-
Adult guinea pigs or rats
-
ACSF
-
This compound stock solution
-
Dissection tools, vibratome, recording chamber with perfusion system
-
Stimulating and recording electrodes, amplifier, and data acquisition system
Procedure:
-
Slice Preparation: Prepare hippocampal slices as described in Protocol 1.
-
Electrophysiology:
-
Place a slice in the recording chamber, submerged and perfused with oxygenated ACSF at 32-34°C.
-
Position a stimulating electrode in the mossy fiber pathway and a recording electrode in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
Apply this compound at the desired concentration (or vehicle) to the perfusing ACSF.
-
After 20-30 minutes of drug application, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the post-HFS fEPSP slopes to the average baseline slope.
-
The magnitude of LTP is the percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.
-
Protocol 3: In Vivo Passive Avoidance Task
This protocol assesses the effect of this compound on fear-motivated learning and memory in rodents.
Materials:
-
Aged rats or mice
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, connected by a door, with an electrified grid floor in the dark chamber)
-
This compound solution for oral or intraperitoneal administration
Procedure:
-
Acclimatization: Handle the animals for several days before the experiment to reduce stress.
-
Training (Acquisition Trial):
-
Administer this compound or vehicle at the desired dose and route (e.g., 60 minutes before training if oral).
-
Place the animal in the light compartment of the apparatus.
-
When the animal enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the latency to enter the dark compartment (step-through latency).
-
Remove the animal and return it to its home cage.
-
-
Testing (Retention Trial):
-
24 hours after the training trial, place the animal back into the light compartment. No shock is delivered in this trial.
-
Record the step-through latency. A longer latency to enter the dark compartment is indicative of better memory of the aversive event. The maximum latency is typically capped at 300 or 600 seconds.
-
-
Data Analysis: Compare the step-through latencies between the vehicle- and this compound-treated groups.
Protocol 4: Western Blot for ERK Phosphorylation
This protocol is for determining the activation of the ERK pathway in cultured astrocytes treated with this compound.
Materials:
-
Cultured rat astrocytes
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate astrocytes and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Collect the lysate and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample. Express the results as a fold change relative to the vehicle-treated control.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 3. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.8. Passive Avoidance Test [bio-protocol.org]
- 5. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Morris water navigation task - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Visualizing FK960 Effects Using Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing immunohistochemistry (IHC) to investigate the cellular and molecular effects of FK960, a novel cognitive enhancer. The protocols outlined below are designed for the visualization of key proteins and signaling pathways modulated by this compound in neuronal and glial cells.
Introduction to this compound and its Mechanism of Action
This compound is a piperazine (B1678402) derivative that has demonstrated potential as a therapeutic agent for cognitive decline.[1][2] Its primary mechanism of action involves the activation of the somatostatinergic system, specifically by enhancing the activity-dependent release of somatostatin (B550006) in the hippocampus.[1] This modulation of the somatostatinergic system is believed to underlie its observed effects on synaptic plasticity, such as the augmentation of long-term potentiation (LTP).[1]
Furthermore, this compound has been shown to stimulate the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astrocytes. This effect is mediated through the activation of the Extracellular signal-regulated kinase (ERK) pathway, leading to the phosphorylation of cAMP response element-binding protein (CREB) and subsequent upregulation of GDNF expression.
Visualizing this compound Effects with Immunohistochemistry
Immunohistochemistry is a powerful technique to visualize the in-situ effects of this compound on target tissues, most notably the brain. By using specific antibodies, researchers can detect changes in the expression and localization of key proteins involved in this compound's mechanism of action. This includes markers for synaptic integrity, components of the somatostatinergic system, and downstream effectors of the GDNF signaling pathway.
Key IHC Targets for this compound Research
-
Somatostatin: To confirm the enhanced release and presence of somatostatin in relevant brain regions.
-
Somatostatin Receptors (SSTRs): To investigate potential changes in receptor expression or localization following this compound treatment.[3]
-
Synaptophysin: A key presynaptic vesicle protein, used as a marker for synapse density.[4][5][6][7][8]
-
Phosphorylated ERK (pERK): To visualize the activation of the ERK signaling pathway in response to this compound.[9]
-
Phosphorylated CREB (pCREB): To detect the activation of this transcription factor downstream of ERK.[9]
-
Glial Cell Line-Derived Neurotrophic Factor (GDNF): To observe the upregulation of this neurotrophic factor, particularly in astrocytes.[10][11]
Data Presentation
The following tables summarize quantitative data related to the effects of this compound and immunohistochemical staining parameters for relevant target proteins.
Table 1: In Vitro Effects of this compound
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Somatostatin Release | Rat Hippocampal Slices | 10⁻⁸ - 10⁻⁶ M | Significant enhancement of high K⁺-evoked release | [1] |
| GDNF mRNA Levels | Cultured Rat Astrocytes | 100 nM | Increased expression | |
| GDNF Protein Levels | Cultured Rat Astrocytes | 100 nM | Increased expression |
Table 2: Recommended Antibody Dilutions for Immunohistochemistry
| Target Protein | Host Species | Antibody Type | Recommended Dilution | Reference |
| Somatostatin | Rabbit | Polyclonal | 1:500 - 1:2000 | [12] |
| Somatostatin Receptor 2A | Rabbit | Monoclonal (UMB-1) | 1:1000 | |
| Synaptophysin | Mouse | Monoclonal (27G12) | 1:100 - 1:500 | [7] |
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | Monoclonal | 1:400 | |
| Phospho-CREB (Ser133) | Rabbit | Monoclonal (87G3) | 1:200 | |
| GDNF | Goat | Polyclonal | 1:200 - 1:500 | [10] |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody lot and experimental condition.
Experimental Protocols
The following are detailed, representative protocols for performing immunohistochemistry on brain tissue to assess the effects of this compound. These protocols are based on established methods and should be adapted and optimized for specific experimental designs.[13][14]
Protocol 1: Perfusion and Tissue Processing
-
Anesthetize the animal (e.g., rat, mouse) according to approved institutional guidelines.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Follow with perfusion fixation using 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA at 4°C for 24 hours.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose (B13894) solutions in PBS at 4°C until the tissue sinks.
-
Freeze the brain and section coronally at 30-40 µm using a cryostat.
-
Store free-floating sections in a cryoprotectant solution at -20°C until use.
Protocol 2: Free-Floating Immunohistochemistry (Fluorescent Detection)
-
Washing: Wash free-floating sections three times for 10 minutes each in PBS.
-
Antigen Retrieval (if necessary): For some antibodies, heat-induced epitope retrieval may be required. Incubate sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.
-
Permeabilization: Incubate sections in PBS containing 0.3% Triton X-100 (PBS-T) for 30 minutes at room temperature.
-
Blocking: Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum in PBS-T) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (see Table 2 for recommended dilutions) in blocking solution overnight at 4°C.
-
Washing: Wash sections three times for 10 minutes each in PBS-T.
-
Secondary Antibody Incubation: Incubate sections with the appropriate fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in blocking solution for 2 hours at room temperature in the dark.
-
Washing: Wash sections three times for 10 minutes each in PBS-T in the dark.
-
Counterstaining: Incubate sections with a nuclear counterstain (e.g., DAPI) for 10 minutes.
-
Washing: Wash sections twice for 5 minutes each in PBS.
-
Mounting: Mount sections onto glass slides and coverslip with an anti-fade mounting medium.
-
Imaging: Visualize staining using a fluorescence or confocal microscope.
Protocol 3: Chromogenic Immunohistochemistry (DAB Staining)
-
Follow steps 1-6 from Protocol 2.
-
Endogenous Peroxidase Quenching: Incubate sections in 0.3% hydrogen peroxide in PBS for 30 minutes to block endogenous peroxidase activity.
-
Washing: Wash sections three times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
Washing: Wash sections three times for 10 minutes each in PBS-T.
-
ABC Reagent Incubation: Incubate sections with avidin-biotin-peroxidase complex (ABC) reagent according to the manufacturer's instructions for 1 hour.
-
Washing: Wash sections three times for 10 minutes each in PBS-T.
-
DAB Development: Develop the chromogenic signal by incubating sections in a 3,3'-diaminobenzidine (B165653) (DAB) solution until the desired staining intensity is reached.
-
Washing: Stop the reaction by washing with PBS.
-
Counterstaining: Counterstain with a suitable nuclear stain like hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.
-
Imaging: Visualize staining using a bright-field microscope.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Disclaimer: These protocols provide a general framework. Researchers should consult original publications and optimize conditions for their specific experimental setup. The lack of extensive published IHC data for this compound necessitates careful validation of these methods.
References
- 1. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential of activation of somatostatinergic neurotransmission with this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in somatostatin receptor subtype expression in patients with acromegaly: new directions for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptophysin - IHC Primary Antibodies [shop.leicabiosystems.com]
- 5. logan.testcatalog.org [logan.testcatalog.org]
- 6. biocompare.com [biocompare.com]
- 7. biocare.net [biocare.net]
- 8. novodiax.com [novodiax.com]
- 9. Activation of PERK Elicits Memory Impairment through Inactivation of CREB and Downregulation of PSD95 After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive Astrocytes Release GDNF to Promote Brain Recovery and Neuronal Survival Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astrocyte-derived GDNF is a potent inhibitor of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunohistochemistry (IHC) protocol [hellobio.com]
- 14. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
Application Notes and Protocols for Electrophysiological Recording Methods with FK960
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing FK960, a novel cognitive enhancer, in electrophysiological studies. The protocols detailed below are designed to investigate the effects of this compound on synaptic plasticity, particularly long-term potentiation (LTP), in the hippocampus.
Introduction to this compound
This compound, with the chemical name N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a piperazine (B1678402) derivative that has shown potential as an anti-dementia drug.[1] Its mechanism of action is primarily linked to the enhancement of somatostatin (B550006) release in the hippocampus.[2][3] This targeted action on the somatostatinergic system makes this compound a valuable tool for studying the modulation of synaptic transmission and plasticity, which are cellular correlates of learning and memory.
Electrophysiological studies have demonstrated that this compound augments LTP in the mossy fiber-CA3 pathway of the guinea-pig hippocampus.[1] This effect is dose-dependent and is mediated through a cholinergic-somatostatinergic link, highlighting a complex interplay between these two neurotransmitter systems in modulating synaptic strength.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on long-term potentiation (LTP) in the guinea-pig hippocampal mossy fiber-CA3 pathway.
Table 1: Dose-Dependent Effect of this compound on LTP of Population Spike Amplitude
| This compound Concentration (M) | Perfusion Time (minutes) | Tetanic Stimulation | Maximal Augmentation of LTP |
| 10⁻⁹ | 25 | Yes | Significant |
| 10⁻⁸ | 25 | Yes | Significant |
| 10⁻⁷ | 25 | Yes | Maximal |
| 10⁻⁶ | 25 | Yes | Significant |
Data compiled from studies on guinea-pig hippocampal slices where LTP was induced by tetanic stimulation of the mossy fibers.[1]
Table 2: Pharmacological Characterization of this compound's Effect on LTP
| Compound | Concentration (M) | Effect on Basal Population Spike | Effect on this compound-induced LTP Enhancement |
| This compound | 10⁻⁷ | No significant effect | Augmentation |
| Scopolamine | 10⁻⁶ | Little effect | Attenuation of this compound effect |
| Cysteamine | 200 mg/kg (in vivo) | - | Abolition of this compound effect |
This table illustrates the dependence of this compound's action on cholinergic and somatostatinergic signaling.[1]
Signaling Pathway
The enhancing effect of this compound on LTP is mediated by a cholinergic-somatostatinergic signaling pathway in the hippocampus. Cholinergic afferents from the medial septum and diagonal band of Broca innervate somatostatin-containing interneurons in the hippocampus.[2][4] this compound is thought to act on these cholinergic terminals or on the somatostatin-releasing neurons themselves to facilitate the release of somatostatin. Somatostatin, in turn, acts on its receptors (SSTs) on CA3 pyramidal neurons.[5] This signaling cascade ultimately leads to an enhancement of synaptic plasticity. The canonical signaling pathway for somatostatin receptors involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels through Gi/o proteins.[5]
Experimental Protocols
Field Potential Recording in Guinea-Pig Hippocampal Slices
This protocol is designed to measure the effect of this compound on LTP of the population spike in the mossy fiber-CA3 pathway.
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 D-glucose. The aCSF should be continuously bubbled with 95% O₂ / 5% CO₂.
-
This compound stock solution (in DMSO or water)
-
Dissection tools
-
Vibrating microtome (vibratome)
-
Recording chamber for brain slices
-
Glass microelectrodes (1-5 MΩ) filled with aCSF
-
Bipolar stimulating electrode
-
Amplifier, digitizer, and data acquisition software
Procedure:
-
Slice Preparation:
-
Anesthetize the guinea pig and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare transverse hippocampal slices (400-500 µm thick) using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF at 32-34°C at a flow rate of 2-3 ml/min.
-
Place a bipolar stimulating electrode in the dentate gyrus to stimulate the mossy fibers.
-
Position a glass recording microelectrode in the stratum lucidum of the CA3 region to record the population spike.
-
-
Baseline Recording and LTP Induction:
-
Deliver single test pulses (0.1 ms (B15284909) duration) every 30 seconds to evoke a baseline population spike of approximately 50% of the maximal amplitude.
-
Record a stable baseline for at least 20-30 minutes.
-
To induce LTP, deliver a high-frequency tetanic stimulation (e.g., 100 Hz for 1 second).
-
-
This compound Application:
-
Prepare the desired concentration of this compound in aCSF. A dose-response curve can be generated using concentrations ranging from 10⁻⁹ to 10⁻⁶ M.[1]
-
Switch the perfusion to the this compound-containing aCSF 25 minutes before the tetanic stimulation and continue perfusion during the tetanus.[1]
-
After tetanus, switch back to the standard aCSF for the remainder of the recording.
-
-
Data Analysis:
-
Measure the amplitude of the population spike.
-
Normalize the post-tetanus population spike amplitudes to the pre-tetanus baseline average.
-
Compare the magnitude of LTP in the presence and absence of this compound. The magnitude of LTP is typically quantified as the percentage increase in the population spike amplitude 60 minutes post-tetanus compared to baseline.
-
Whole-Cell Patch-Clamp Recording in Guinea-Pig Hippocampal CA3 Neurons
This protocol allows for the detailed investigation of the cellular mechanisms by which this compound modulates synaptic transmission and plasticity at the single-cell level.
Materials:
-
Same as for field potential recording.
-
Internal solution for patch pipettes (in mM): 130 K-gluconate, 5 KCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Na₂-ATP, 0.5 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.2-7.3 with KOH, osmolarity 280-290 mOsm).
-
Patch-clamp amplifier, digitizer, and data acquisition software.
Procedure:
-
Slice Preparation and Recovery:
-
Follow the same procedure as for field potential recordings.
-
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber.
-
Visually identify CA3 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipettes with the internal solution.
-
Approach a target neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.
-
Record in current-clamp or voltage-clamp mode.
-
-
This compound Application and Synaptic Stimulation:
-
Record baseline synaptic responses (EPSPs or EPSCs) by stimulating the mossy fibers.
-
Perfuse the slice with this compound (e.g., 10⁻⁷ M) for a set period (e.g., 10-15 minutes) and observe any changes in synaptic transmission.
-
To study the effect on synaptic plasticity, apply a pairing protocol (e.g., pairing presynaptic stimulation with postsynaptic depolarization) in the presence or absence of this compound.
-
-
Data Analysis:
-
Analyze changes in the amplitude, frequency, and kinetics of synaptic events (EPSPs or EPSCs).
-
Measure changes in neuronal excitability (e.g., resting membrane potential, input resistance, firing properties).
-
Quantify the degree of synaptic potentiation or depression induced by the pairing protocol.
-
Conclusion
These application notes provide a framework for investigating the electrophysiological effects of this compound. The provided protocols for field potential and whole-cell patch-clamp recordings in guinea-pig hippocampal slices offer robust methods to study the modulation of synaptic plasticity by this compound. The detailed signaling pathway and quantitative data serve as a valuable reference for experimental design and interpretation of results. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to the core principles outlined.
References
- 1. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinergic innervation of hippocampal GAD- and somatostatin-immunoreactive commissural neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Mechanisms of Transmission at Three Types of Mossy Fiber Synapse | Journal of Neuroscience [jneurosci.org]
- 4. mdpi.com [mdpi.com]
- 5. Molecular and Cellular Mechanisms Underlying Somatostatin-Based Signaling in Two Model Neural Networks, the Retina and the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying FK960's Mechanism of Action Using Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK960, N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a novel cognitive enhancer that has shown promise in pre-clinical studies for its potential in treating dementia. Its mechanism of action is primarily attributed to the potentiation of somatostatinergic neuronal activity in the hippocampus. This document provides detailed application notes and protocols for utilizing cell-based models to investigate the molecular mechanisms underlying the therapeutic effects of this compound. The provided methodologies focus on its impact on somatostatin (B550006) release, downstream signaling pathways, and neurotrophic factor production.
Key Mechanisms of Action
This compound's cognitive-enhancing effects are believed to be mediated through two primary pathways:
-
Enhancement of Somatostatin Release and Synaptic Plasticity: this compound selectively enhances the activity-dependent release of somatostatin from hippocampal neurons.[1] This neuropeptide plays a crucial role in modulating synaptic transmission and plasticity. The increased availability of somatostatin is linked to the augmentation of long-term potentiation (LTP) in the mossy fiber-CA3 pathway of the hippocampus, a key cellular mechanism for learning and memory.[1] this compound does not affect the basal release of somatostatin or the release of other neurotransmitters such as acetylcholine.[1]
-
Induction of Neurotrophic Factor Production in Astrocytes: In addition to its effects on neurons, this compound stimulates the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in cultured astrocytes. This effect is mediated by the activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway, leading to the phosphorylation of the cAMP Response Element-Binding protein (CREB), a key transcription factor for GDNF gene expression.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound and its derivatives.
Table 1: Effect of FK962 (a derivative of this compound) on High K+-Evoked Somatostatin Release from Rat Hippocampal Slices
| FK962 Concentration (M) | Enhancement of Somatostatin Release |
| 10⁻⁹ | Significant |
| 10⁻⁸ | Significant |
| 10⁻⁷ | Significant |
| 10⁻⁶ | Significant |
Note: this compound exhibits a similar concentration-dependency for enhancing somatostatin release as its derivative, FK962.[1][2]
Table 2: Effect of this compound on Long-Term Potentiation (LTP) in Guinea-Pig Hippocampal Slices
| This compound Concentration (M) | Augmentation of LTP of Population Spike |
| 10⁻⁹ | Significant |
| 10⁻⁸ | Significant |
| 10⁻⁷ | Maximal Augmentation |
| 10⁻⁶ | Significant |
Table 3: Effect of this compound on GDNF Production and Signaling in Cultured Rat Astrocytes
| Treatment | Measured Parameter | Result |
| This compound (100 nM) | GDNF mRNA Levels | Increased |
| This compound (100 nM) | GDNF Protein Levels | Increased |
| This compound | ERK Phosphorylation | Stimulated |
| This compound | CREB Phosphorylation | Stimulated |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: this compound's dual mechanism of action on neurons and astrocytes.
Caption: Workflow for key cell-based assays to study this compound.
Experimental Protocols
Protocol 1: K+-Evoked Somatostatin Release from Rat Hippocampal Slices
This protocol details the procedure for measuring activity-dependent somatostatin release from acute hippocampal slices.
Materials:
-
Adult male Wistar rats (200-250 g)
-
Artificial cerebrospinal fluid (aCSF), saturated with 95% O₂ / 5% CO₂. Composition (in mM): NaCl 124, KCl 3, KH₂PO₄ 1.25, MgSO₄ 2, CaCl₂ 2, NaHCO₃ 26, Glucose 10.
-
High Potassium (High K+) aCSF, saturated with 95% O₂ / 5% CO₂. Composition (in mM): NaCl 71, KCl 56, KH₂PO₄ 1.25, MgSO₄ 2, CaCl₂ 2, NaHCO₃ 26, Glucose 10.
-
This compound stock solution (in DMSO, diluted in aCSF)
-
Vibrating microtome (Vibratome)
-
Incubation chamber
-
Perfusion system
-
Somatostatin Radioimmunoassay (RIA) kit
Procedure:
-
Hippocampal Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Dissect the hippocampi and prepare 400 µm transverse slices using a vibrating microtome.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Somatostatin Release Assay:
-
Place individual hippocampal slices in separate chambers of a perfusion system.
-
Perfuse the slices with oxygenated aCSF at a flow rate of 1 mL/min at 37°C.
-
Collect baseline samples of the perfusate for 20 minutes.
-
Switch to aCSF containing the desired concentration of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) and perfuse for 20 minutes.
-
To induce depolarization, switch to high K+ aCSF (also containing this compound) and perfuse for 10 minutes, collecting the perfusate.
-
Switch back to the initial aCSF (containing this compound) and continue to collect perfusate for another 20 minutes to measure the washout.
-
Store the collected perfusate samples at -80°C until analysis.
-
-
Quantification of Somatostatin:
-
Thaw the perfusate samples.
-
Quantify the concentration of somatostatin in each sample using a commercially available Somatostatin RIA kit, following the manufacturer's instructions.
-
Express the K+-evoked somatostatin release as a percentage of the basal release.
-
Protocol 2: Western Blot for Phosphorylated ERK and CREB in Astrocytes
This protocol describes the detection of phosphorylated ERK (p-ERK) and CREB (p-CREB) in cultured astrocytes treated with this compound.
Materials:
-
Primary astrocyte cultures from neonatal rat cortices
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-p-CREB (Ser133), anti-total-CREB, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate primary astrocytes in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with this compound (e.g., 100 nM) or vehicle control for the desired time points (e.g., 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, p-CREB, or loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To determine the total protein levels, the same membrane can be stripped and re-probed with antibodies against total ERK and total CREB.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 3: ELISA for GDNF in Astrocyte Culture Supernatant
This protocol outlines the quantification of secreted GDNF from cultured astrocytes using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Primary astrocyte cultures
-
This compound stock solution
-
Commercially available rat GDNF ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate primary astrocytes in 24-well plates and grow to confluency.
-
Replace the culture medium with serum-free medium.
-
Treat the cells with this compound (e.g., 100 nM) or vehicle control for 24-48 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any detached cells or debris.
-
Store the clarified supernatant at -80°C until the assay is performed.
-
-
GDNF ELISA:
-
Perform the GDNF ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this typically involves:
-
Adding standards and samples to the wells of a microplate pre-coated with a capture antibody for rat GDNF.
-
Incubating to allow GDNF to bind to the antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody that binds to the captured GDNF.
-
Adding a substrate solution that reacts with the enzyme-linked detection antibody to produce a color change.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided GDNF standards.
-
Calculate the concentration of GDNF in the astrocyte culture supernatants by interpolating their absorbance values from the standard curve.
-
Normalize the GDNF concentration to the total protein content of the cells in each well, if desired.
-
References
Troubleshooting & Optimization
Troubleshooting FK960 solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting solubility challenges with FK960 in aqueous solutions. This compound, a promising compound in neurological research, is known for its limited aqueous solubility, which can present significant hurdles in experimental design. This guide offers practical solutions, detailed protocols, and answers to frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: this compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). For most in vitro applications, a high-concentration stock solution in 100% DMSO is prepared first. This stock can then be diluted to the final desired concentration in your aqueous experimental medium.
Q2: What is the maximum concentration of DMSO or ethanol that is safe for my cell cultures?
A2: The tolerance of cell lines to organic solvents can vary. Generally, it is advisable to keep the final concentration of DMSO or ethanol in your cell culture medium below 0.5%.[1] High concentrations of these solvents can be toxic to cells and may interfere with experimental outcomes. Always perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.
Q3: My this compound precipitates out of solution after I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the Solvent Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO or ethanol may help maintain solubility. However, be mindful of potential solvent toxicity.
-
Use a Surfactant: The addition of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Vortex Vigorously: Ensure thorough mixing by vortexing immediately after diluting the stock solution into the aqueous buffer.
-
Prepare Freshly: Prepare the final working solution immediately before use to minimize the time for precipitation to occur.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can aid in the dissolution of this compound in the initial organic solvent. However, the stability of this compound at elevated temperatures in aqueous solutions is not well-documented. It is advisable to avoid excessive or prolonged heating. If warming is necessary, use a water bath set to a temperature no higher than 37°C and for a short duration.
Quantitative Solubility Data
Precise solubility of this compound can vary slightly between its free base and monohydrate forms and is dependent on the specific aqueous buffer used (e.g., pH, ionic strength). The following table summarizes available solubility information.
| Solvent | Solubility | Source |
| Water | Sparingly soluble / Insoluble | Generic Safety Data Sheets |
| DMSO | Soluble | Product Information Analogs |
| Ethanol | Soluble | Product Information Analogs |
Note: "Sparingly soluble" and "Insoluble" are qualitative terms. Researchers should determine the empirical solubility limit for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (available as both a free base and a monohydrate; use the appropriate molecular weight for your calculations). For example, for 1 ml of a 10 mM solution of this compound (Molecular Weight: 265.29 g/mol ), you would need 2.65 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can be used if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: While vortexing the aqueous buffer (e.g., cell culture medium, phosphate-buffered saline), add the required volume of the DMSO stock solution to achieve the desired final concentration. It is crucial to add the stock solution to the buffer and not the other way around to minimize immediate precipitation.
-
Final Mixing: Continue to vortex the working solution for at least 30 seconds to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment to prevent precipitation.
Visualizing Experimental Workflow and Signaling Pathways
To aid in experimental design and understanding of this compound's mechanism of action, the following diagrams are provided.
Caption: A workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of this compound.[2][3][4]
References
- 1. bmrat.org [bmrat.org]
- 2. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FK960 Cognitive Enhancement Research
Disclaimer: The information provided in this technical support center is based on preclinical research data, primarily from studies conducted in the late 1990s and early 2000s. The development of FK960 appears to have been discontinued (B1498344), and it has not undergone extensive clinical trials for cognitive enhancement in humans. Therefore, this information should be used for research and informational purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action for cognitive enhancement?
This compound, chemically known as N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a piperazine (B1678402) derivative investigated for its potential as a cognitive enhancer. Its primary mechanism of action is believed to be the potentiation of somatostatin (B550006) release in the brain, particularly in the hippocampus.[1][2] Somatostatin is a neuropeptide implicated in learning and memory processes. By enhancing the activity-dependent release of somatostatin, this compound is thought to improve synaptic transmission and plasticity, which are cellular correlates of learning and memory.[1]
Q2: What is the optimal dosage of this compound for cognitive enhancement in preclinical models?
Preclinical studies in animal models have identified a range of effective doses for this compound. It is important to note that the optimal dosage can vary depending on the animal model, the specific cognitive task being assessed, and the route of administration. The dose-response curve for some effects of this compound has been observed to be bell-shaped, meaning that higher doses are not necessarily more effective and may even be less so.
Q3: What are the known downstream signaling effects of this compound?
This compound's enhancement of somatostatin release is thought to initiate a cascade of downstream events contributing to its cognitive-enhancing effects. One key pathway involves the activation of the cholinergic-somatostatinergic link in the hippocampus. Additionally, in cultured rat astrocytes, this compound has been shown to stimulate the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) through the activation of the ERK signaling pathway, leading to increased levels of c-Fos and phosphorylated CREB.
Q4: Have there been any clinical trials of this compound for cognitive enhancement in humans?
Based on available information, it appears that this compound's clinical development for cognitive enhancement, particularly for conditions like Alzheimer's disease, did not progress to late-stage clinical trials. While some early-phase trials may have been conducted, the results have not been widely published, and the drug's development seems to have been halted. Fujisawa Pharmaceutical, the original developer of this compound, merged with Yamanouchi Pharmaceutical in 2005 to form Astellas Pharma. It is likely that the this compound program was discontinued or deprioritized during or after this merger.
Q5: Can this compound be used in combination with other cognitive enhancers?
Preclinical research suggests that this compound may have synergistic effects when combined with other cognitive-enhancing drugs. For instance, a study in rats with nucleus basalis magnocellularis (NBM) lesions showed that co-administration of this compound with the acetylcholinesterase inhibitor donepezil (B133215) resulted in a more significant improvement in memory deficits than either compound alone.[2]
Troubleshooting Guides
Passive Avoidance Task
Issue: High variability in latency times between animals in the same treatment group.
-
Possible Cause: Inconsistent foot shock delivery.
-
Solution: Ensure the shock generator is calibrated and delivers a consistent current. Clean the grid floor of the apparatus between each animal to ensure proper electrical contact.
-
-
Possible Cause: Animal stress or anxiety not related to the learned fear.
-
Solution: Handle the animals gently and consistently prior to and during the experiment. Acclimate the animals to the testing room for at least 30 minutes before each session.
-
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure accurate and consistent dosing for each animal based on its body weight. If using intraperitoneal (i.p.) injection, ensure the injection is administered correctly to avoid injection into the gut or other organs.
-
Issue: No significant difference in latency times between the this compound-treated group and the control group.
-
Possible Cause: Inappropriate dosage.
-
Solution: Review the dose-response data. This compound has shown a bell-shaped dose-response curve in some studies, so a higher dose may not be more effective. Consider testing a range of doses to determine the optimal concentration for your specific experimental conditions.
-
-
Possible Cause: Timing of drug administration.
-
Solution: Administer this compound at a time point that allows for peak brain concentration to coincide with the acquisition or consolidation phase of the memory task.
-
Hippocampal Slice Long-Term Potentiation (LTP) Recording
Issue: Difficulty in obtaining stable baseline recordings.
-
Possible Cause: Poor slice health.
-
Solution: Ensure the slicing procedure is performed quickly and in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1-2 hours before starting recordings. Check the health of the slices visually under a microscope.
-
-
Possible Cause: Instability of the recording electrode.
-
Solution: Use high-quality recording electrodes and ensure they are properly positioned in the stratum radiatum of the CA1 region. Allow the electrode to settle for a few minutes before starting baseline recordings.
-
Issue: this compound fails to potentiate LTP.
-
Possible Cause: Incorrect concentration of this compound.
-
Solution: Prepare fresh solutions of this compound for each experiment. As with behavioral studies, the dose-response for LTP potentiation can be bell-shaped, with a maximal effect observed around 10⁻⁷ M in some studies.[3]
-
-
Possible Cause: Depletion of endogenous somatostatin.
-
Solution: this compound's mechanism involves enhancing the release of existing somatostatin. If the slices have been in the recording chamber for an extended period, endogenous somatostatin levels may be depleted. Ensure a healthy slice preparation and recording environment.
-
Electron Microscopy for Synapse Density
Issue: Poor ultrastructural preservation of synaptic structures.
-
Possible Cause: Inadequate fixation.
-
Solution: Ensure rapid and thorough perfusion with an appropriate fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde). The tissue blocks should be small enough to allow for complete penetration of the fixative.
-
-
Possible Cause: Artifacts introduced during processing.
-
Solution: Carefully follow all steps of the osmication, dehydration, and embedding process to minimize tissue shrinkage and distortion. Ensure all solutions are fresh and of high quality.
-
Issue: Difficulty in identifying and quantifying synapses.
-
Possible Cause: Inconsistent staining.
-
Solution: Use consistent staining protocols with uranyl acetate (B1210297) and lead citrate (B86180) to ensure good contrast of synaptic membranes and vesicles.
-
-
Possible Cause: Subjective bias in synapse counting.
-
Solution: Use a systematic and unbiased sampling method, such as the disector method, to count synapses. All counting should be performed by an observer who is blind to the experimental conditions.
-
Data Summary
Table 1: Effective Dosages of this compound in Preclinical Models
| Animal Model | Cognitive Task/Effect | Route of Administration | Effective Dose Range | Reference |
| Aged Rats | Increased Synapse Density | Oral (p.o.) | 0.32 - 32 mg/kg/day | [4] |
| Scopolamine-treated Rats | Amelioration of Memory Deficits | Intraperitoneal (i.p.) | 0.1 - 10 mg/kg | [2] |
| NBM-lesioned Rats | Amelioration of Memory Deficits | Intraperitoneal (i.p.) | 0.1 - 10 mg/kg | [2] |
| Aged Rats | Amelioration of Memory Deficits | Intraperitoneal (i.p.) | 0.1 - 10 mg/kg | [2] |
| Rhesus Monkeys | Improved Visual Recognition Memory | Oral (p.o.) | 0.1 mg/kg | [3] |
| Guinea Pig Hippocampal Slices | Augmentation of LTP | Perfusion | 10⁻⁹ - 10⁻⁶ M | [3] |
Experimental Protocols
Passive Avoidance Task in Rats
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acclimation: Allow rats to acclimate to the testing room for at least 30 minutes before the experiment.
-
Training (Acquisition):
-
Place a rat in the light compartment and allow it to explore for 60 seconds.
-
Open the guillotine door.
-
When the rat enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Remove the rat and return it to its home cage.
-
-
Testing (Retention):
-
24 hours after the training session, place the rat back into the light compartment.
-
Open the guillotine door.
-
Record the latency to enter the dark compartment (up to a maximum of 300 seconds). No foot shock is delivered during the testing phase.
-
A longer latency to enter the dark compartment is indicative of improved memory of the aversive stimulus.
-
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., i.p.) at a specified time before the training session (e.g., 30 minutes).
Long-Term Potentiation (LTP) in Rat Hippocampal Slices
-
Slice Preparation:
-
Anesthetize a rat and rapidly dissect the brain, placing it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a recovery chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
-
Post-HFS Recording:
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes to assess the potentiation of the synaptic response.
-
-
This compound Application:
-
To test the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound for a period before and during the HFS (e.g., 20 minutes before and during HFS).
-
Visualizations
Caption: Proposed signaling pathway of this compound for cognitive enhancement.
Caption: Experimental workflow for the passive avoidance task.
References
- 1. Cryo Electron Microscopy: Principle, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 2. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electron Tomographic Analysis of Synaptic Ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in FK960 delivery across the blood-brain barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working with FK960. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the delivery of this compound across the blood-brain barrier (BBB).
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments aimed at delivering this compound to the central nervous system (CNS).
Issue 1: Low Brain Penetration of this compound in Animal Models
Question: We are observing low brain-to-plasma concentration ratios of this compound in our rodent models. What are the potential causes and how can we troubleshoot this?
Answer:
Low brain uptake of this compound can be attributed to several factors. A systematic approach to troubleshooting this issue involves evaluating the compound's intrinsic properties and its interaction with the BBB.
Potential Causes & Troubleshooting Steps:
-
Physicochemical Properties: The inherent properties of this compound may limit its passive diffusion across the BBB.
-
Lipophilicity (LogP): Molecules with a LogP value that is too low or too high may have poor BBB penetration. While an optimal LogP for BBB penetration is generally considered to be in the range of 1.5-2.5, this is not a strict rule.
-
Polar Surface Area (PSA): A high PSA (>90 Ų) is often associated with poor BBB permeability.
-
Molecular Weight: this compound has a molecular weight of 265.29 g/mol , which is well within the favorable range for BBB penetration (<400-500 Da).[1]
-
Action: If the physicochemical properties are suspected to be a limiting factor, consider medicinal chemistry efforts to synthesize analogs of this compound with a more optimal LogP and lower PSA, while maintaining pharmacological activity.
-
-
Efflux Pump Activity: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.
-
Action: To investigate this, conduct an in vitro P-gp substrate assay using cell lines overexpressing P-gp, such as LLC-PK1 or MDCKII cells transfected with the human MDR1 gene.[2][3] A high efflux ratio in these assays would suggest that this compound is a P-gp substrate.
-
In Vivo Validation: If in vitro results suggest P-gp interaction, confirm this in vivo by co-administering this compound with a known P-gp inhibitor (e.g., verapamil, zosuquidar). A significant increase in the brain-to-plasma concentration ratio of this compound in the presence of the inhibitor would confirm its role as a P-gp substrate.
-
-
Plasma Protein Binding: High binding of this compound to plasma proteins can reduce the concentration of the free drug available to cross the BBB.
-
Action: Determine the plasma protein binding of this compound using techniques like equilibrium dialysis or ultrafiltration. If protein binding is high, this may be a contributing factor to low brain uptake.
-
Logical Flow for Troubleshooting Low Brain Uptake:
Caption: Troubleshooting workflow for low this compound brain uptake.
Issue 2: Difficulty in Formulating this compound for CNS Delivery
Question: We are struggling to develop a formulation that effectively delivers this compound across the BBB. What are some recommended strategies?
Answer:
If this compound's intrinsic properties limit its BBB penetration, advanced formulation strategies can be employed to enhance its delivery to the brain.
Recommended Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles can protect it from metabolic degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.
-
PLGA Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer that can be used to formulate nanoparticles for brain delivery. The surface of these nanoparticles can be modified with ligands (e.g., transferrin, antibodies against BBB receptors) to target specific transport mechanisms.
-
Workflow for PLGA Nanoparticle Formulation:
Caption: General workflow for preparing this compound-loaded PLGA nanoparticles.
-
-
Prodrug Approach: A prodrug of this compound can be designed to have improved lipophilicity and BBB permeability. Once in the brain, the prodrug would be converted to the active this compound molecule.
-
Strategy: This can be achieved by attaching a lipophilic moiety to a functional group on the this compound molecule. The linker should be designed to be cleaved by enzymes present in the brain.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel cognitive enhancer. Its primary mechanism of action is believed to be the potentiation of the somatostatinergic system. It has been shown to enhance the high K+-evoked release of somatostatin (B550006) from hippocampal slices.[4] This activation of the somatostatinergic nervous system in the hippocampus is thought to regulate cognitive functions and augment long-term potentiation.[4][5]
Q2: What are the known physicochemical properties of this compound?
A2: The available physicochemical properties for this compound (N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide) are summarized in the table below. These are crucial for predicting its potential to cross the blood-brain barrier.
| Property | Value | Source |
| Molecular Formula | C13H16FN3O2 | [1] |
| Molecular Weight | 265.29 g/mol | [1] |
| XLogP3-AA (Predicted) | 0.8 | [6] |
| Topological Polar Surface Area (TPSA) | 52.7 Ų | [6] |
Note: A lower TPSA is generally favorable for BBB penetration (typically < 90 Ų).[7] The predicted LogP value suggests moderate lipophilicity.
Q3: Is this compound a substrate for P-glycoprotein (P-gp)?
A3: Currently, there is no direct published evidence to definitively confirm or deny that this compound is a substrate for P-glycoprotein or other major efflux pumps at the BBB. Given that many CNS drug candidates are P-gp substrates, it is highly recommended to perform an in vitro P-gp substrate assay to determine this experimentally.
Q4: What quantitative data is available on the brain penetration of this compound?
A4: A study using positron emission tomography (PET) in conscious rhesus monkeys provides the most detailed in vivo data on this compound's brain penetration after oral administration.
| Parameter | Brain | Plasma |
| Dose (Oral) | 0.1 mg/kg | 0.1 mg/kg |
| Cmax (Maximum Concentration) | 1.11 ± 0.30 x 10⁻⁷ mol/L | 4.04 ± 1.29 x 10⁻⁷ mol/L |
| Tmax (Time to Cmax) | 3.0 ± 0.6 hours | 2.0 ± 1.1 hours |
| Data from Noda et al. (2003) |
This data indicates that this compound does cross the blood-brain barrier, but the concentration in the brain is lower than in the plasma.[8]
Q5: Are there any known CNS-related adverse events from this compound clinical trials?
A5: A thorough search of publicly available clinical trial data and literature did not reveal specific CNS-related adverse events for this compound. Clinical trial data for this compound is limited in the public domain.
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assay using LLC-PK1 Cells
This protocol provides a general framework for determining if a compound is a substrate of the P-gp efflux pump using a cell-based transport assay.
Materials:
-
LLC-PK1 cells (parental) and LLC-PK1 cells transfected with the human MDR1 gene (P-gp overexpressing)
-
Transwell inserts (e.g., 24-well or 96-well format)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound
-
A known P-gp substrate (e.g., digoxin, rhodamine 123) as a positive control
-
A known non-substrate (e.g., propranolol) as a negative control
-
A potent P-gp inhibitor (e.g., zosuquidar)
-
LC-MS/MS or other suitable analytical method for quantifying this compound
Procedure:
-
Cell Seeding: Seed the LLC-PK1 and MDR1-LLC-PK1 cells onto the Transwell inserts and culture until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
Wash the cell monolayers with transport buffer.
-
Add the transport buffer containing this compound (at a relevant concentration) to either the apical (top) or basolateral (bottom) chamber of the Transwell.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
At the end of the incubation, collect samples from the receiver chamber.
-
To confirm P-gp mediated transport, perform the experiment in the presence and absence of a P-gp inhibitor.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
An efflux ratio significantly greater than 1 (typically >2) in the MDR1-LLC-PK1 cells, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.
-
Workflow for P-gp Substrate Assay:
Caption: Workflow for conducting an in vitro P-gp substrate assay.
Protocol 2: In Vivo Determination of Brain-to-Plasma Concentration Ratio (Kp) in Rodents
This protocol describes a general procedure for measuring the Kp of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
This compound formulation for administration (e.g., oral gavage, intravenous injection)
-
Anesthesia
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Surgical tools for brain extraction
-
Homogenizer
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing: Administer this compound to the rats at the desired dose and route.
-
Sample Collection: At predetermined time points after dosing, anesthetize the animals.
-
Collect a blood sample via cardiac puncture or other appropriate method.
-
Immediately perfuse the animal with saline to remove blood from the brain vasculature.
-
Excise the brain.
-
-
Sample Processing:
-
Centrifuge the blood sample to obtain plasma.
-
Weigh the brain and homogenize it in a suitable buffer.
-
-
Sample Analysis: Extract this compound from the plasma and brain homogenate and quantify its concentration using a validated analytical method.
-
Data Analysis:
-
Calculate the brain concentration (ng/g of tissue) and the plasma concentration (ng/mL).
-
Calculate the brain-to-plasma concentration ratio (Kp) = [Concentration in Brain] / [Concentration in Plasma].
-
Workflow for In Vivo Kp Determination:
Caption: General workflow for determining the in vivo brain-to-plasma ratio of this compound.
References
- 1. Development and validation of semiautomated 96-well transport assay using LLC-PK1 cells transfected with human P-glycoprotein for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental changes in the extent of drug binding to rat plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Polar Surface Area PSA [molinspiration.com]
- 5. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier | PLOS One [journals.plos.org]
- 7. Polar surface area - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
How to minimize off-target effects of FK960 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of FK960 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is an experimental nootropic agent investigated for its potential in treating dementia.[1][2] Its primary mechanism of action is the enhancement of the somatostatinergic system.[1][3] Specifically, this compound facilitates the activity-dependent release of somatostatin (B550006) from nerve terminals in the hippocampus.[1] This action is believed to underlie its ability to augment long-term potentiation (LTP) in the mossy fiber-CA3 pathway and improve cognitive function.[1][2]
Q2: What are the known molecular targets of this compound?
Beyond its functional effects on somatostatin release, recent proteomic studies have identified potential direct binding partners of this compound. These include Quinone oxidoreductase 2 (QR2) and Pyridoxal kinase (PK).[4] It is proposed that by binding to these proteins, this compound may inhibit the over-expression of QR2, which can interfere with memory formation, and reduce the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[4] Additionally, this compound has been shown to stimulate the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astrocytes via the ERK signaling pathway.[5]
Q3: What are potential off-target effects of this compound and how can I minimize them in my experiments?
While specific off-target effects of this compound are not extensively documented in publicly available literature, general principles of pharmacology suggest potential for interactions with other signaling pathways. To minimize off-target effects, a multi-pronged approach is recommended:
-
Use the Lowest Effective Concentration: It is crucial to determine the optimal concentration of this compound for your specific experimental model. Higher concentrations are more likely to interact with lower-affinity off-target proteins.[6][7] A dose-response experiment is the first step to identifying the minimal concentration that produces the desired on-target effect.
-
Employ Proper Controls: The inclusion of appropriate controls is essential to distinguish on-target from off-target effects. This includes a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and, if available, a structurally similar but biologically inactive analog of this compound.
-
Confirm Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target (e.g., QR2 or PK) in your experimental system.[6]
-
Genetic Validation: To confirm that the observed phenotype is a result of this compound's action on its intended target, consider using genetic approaches such as siRNA or CRISPR/Cas9 to knock down or knock out the expression of the target protein (e.g., somatostatin receptors, QR2, or PK).[6][8] If the effect of this compound is diminished or absent in the genetically modified cells, it provides strong evidence for an on-target mechanism.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High Cell Toxicity or Unexpected Phenotypes | The concentration of this compound may be too high, leading to off-target effects. | Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and use the lowest concentration that gives a robust on-target effect. |
| The observed effect is due to an off-target interaction. | Use a rescue experiment with a target-specific approach. For example, if you hypothesize an effect is due to somatostatin signaling, see if a somatostatin receptor antagonist can block the effect of this compound. | |
| Inconsistent Results Across Different Cell Lines | The expression levels of the on-target or off-target proteins may vary between cell lines. | Profile the expression levels of known this compound targets (somatostatin receptors, QR2, PK) in your cell lines using qPCR or Western blotting. |
| Effect of this compound is not Blocked by Somatostatin Receptor Antagonists | This compound may be acting through one of its other identified targets, such as QR2, PK, or the ERK pathway leading to GDNF production. | Investigate these alternative pathways. For instance, use an ERK pathway inhibitor (e.g., PD98059) to see if it blocks the observed effect.[5] |
Experimental Protocols
Protocol 1: Dose-Response Determination using a Neurite Outgrowth Assay
Objective: To determine the optimal concentration of this compound for promoting neurite outgrowth in a neuronal cell line (e.g., PC12 or SH-SY5Y) while minimizing potential cytotoxicity.
Methodology:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a density that allows for clear visualization of individual cells and their neurites.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain a range of final concentrations (e.g., 1 nM to 100 µM). Include a vehicle-only control.
-
Treatment: After allowing the cells to adhere, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48-72 hours) to allow for neurite outgrowth.
-
Staining and Imaging: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear marker (e.g., DAPI). Acquire images using a high-content imaging system.
-
Analysis: Quantify neurite length and number per cell. Also, assess cell viability using the nuclear stain to identify cytotoxic concentrations. Plot the neurite outgrowth data against the this compound concentration to determine the EC50.
Protocol 2: Target Validation using siRNA Knockdown
Objective: To confirm that the pro-cognitive effects of this compound are mediated through one of its identified targets (e.g., QR2).
Methodology:
-
siRNA Transfection: Transfect your cells with siRNA specifically targeting the mRNA of the protein of interest (e.g., QR2) and a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, lyse a subset of the cells and perform Western blotting or qPCR to confirm the successful knockdown of the target protein.
-
This compound Treatment: Treat the remaining control and knockdown cells with the optimal concentration of this compound (determined from the dose-response experiment) or a vehicle control.
-
Phenotypic Assay: Perform your primary functional assay (e.g., measuring synaptic protein levels, assessing LTP, or a cell-based memory model).
-
Data Analysis: Compare the effect of this compound in the control siRNA group to the target siRNA group. A significant reduction in the this compound-induced phenotype in the knockdown cells indicates that the effect is mediated by the target of interest.
Visualizations
Caption: Known signaling pathways influenced by this compound.
Caption: Workflow for troubleshooting potential off-target effects.
References
- 1. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. oatext.com [oatext.com]
- 5. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Interpreting unexpected results in FK960 behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FK960 in behavioral studies.
Troubleshooting Guide: Interpreting Unexpected Results
Issue: this compound is not producing the expected cognitive enhancement.
Unexpected or inconsistent results in behavioral studies with this compound can arise from several factors, ranging from dosage to experimental design. This guide provides a structured approach to troubleshooting these issues.
1. Dose-Response Relationship: The Bell-Shaped Curve
A primary consideration is the potential for a bell-shaped or U-shaped dose-response curve.[1] This means that both very low and very high doses of this compound may be less effective, or even ineffective, compared to an optimal midrange dose.
-
Observation: Increasing the dose of this compound does not lead to a greater effect, or the effect size decreases at higher concentrations.
-
Possible Cause: You may be operating on the downward slope of the bell-shaped curve. In studies on long-term potentiation (LTP), a key cellular mechanism for learning and memory, this compound exhibited a bell-shaped dose-response curve, with maximal augmentation of LTP at 10⁻⁷ M.[1]
-
Troubleshooting Steps:
-
Conduct a Dose-Response Pilot Study: If you have not already, perform a pilot study with a wide range of doses to determine the optimal effective dose for your specific behavioral paradigm and animal model.
-
Lower the Dose: If you are using a high dose, try reducing it to see if efficacy improves.
-
2. Mechanism of Action and Experimental Model
This compound's primary mechanism of action is the enhancement of activity-dependent somatostatin (B550006) release in the hippocampus.[2] Its effectiveness is therefore dependent on an intact and functional somatostatinergic system.
-
Observation: this compound has no effect in your animal model of cognitive impairment.
-
Possible Cause:
-
The cognitive deficits in your model may not be related to somatostatin dysregulation. This compound's effects on LTP are diminished in animals with depleted hippocampal somatostatin.[1]
-
The age or strain of your animals may influence the responsiveness of the somatostatinergic system.
-
-
Troubleshooting Steps:
-
Verify the Role of Somatostatin in Your Model: Confirm through literature or preliminary studies that the cognitive deficits in your chosen animal model are associated with impaired somatostatinergic neurotransmission.
-
Consider Animal Model Specifics: Age can be a significant factor. This compound has been shown to be effective in aged rats and monkeys.[3]
-
3. Specificity and Potential Off-Target Effects
While this compound is reported to be specific in its action on somatostatin release and does not affect the release of other neurotransmitters like acetylcholine, 5-HT, D-aspartate, or GABA from hippocampal slices, other binding partners have been identified.[2][4]
-
Observation: You observe unexpected behavioral effects that are not readily explained by cognitive enhancement (e.g., changes in motor activity, anxiety-like behaviors).
-
Possible Cause: this compound has been found to bind to Quinone oxidoreductase 2 (QR2) and Pyridoxal kinase (PK).[4] The behavioral consequences of these interactions are not fully characterized but could contribute to unexpected phenotypes.
-
Troubleshooting Steps:
-
Comprehensive Behavioral Phenotyping: When first establishing this compound in your lab, conduct a broader behavioral assessment beyond your primary cognitive task. This could include open field tests for locomotor activity and elevated plus maze for anxiety-like behavior.
-
Control for Motor Effects: Ensure that any observed effects on cognitive tasks are not a secondary consequence of changes in motor activity.
-
4. Experimental Protocol and Behavioral Paradigm
The design of your behavioral study is critical.
-
Observation: High variability in your data or a lack of a clear drug effect.
-
Possible Cause:
-
Timing of Drug Administration: The pharmacokinetic profile of this compound needs to be considered.
-
Task Sensitivity: The chosen behavioral task may not be sensitive enough to detect the cognitive-enhancing effects of this compound.
-
-
Troubleshooting Steps:
-
Review Administration Timing: Consider the route of administration and the time window between drug administration and behavioral testing to ensure the drug has reached its target and is active during the task.
-
Optimize Behavioral Protocol: Ensure your behavioral protocol is robust and sensitive to cognitive changes. For example, in a passive avoidance task, the strength of the aversive stimulus can influence the ability to detect memory enhancement.[5][6][7][8][9] In the Morris water maze, factors like water temperature and inter-trial intervals can impact performance, especially in aged animals.[10][11][12][13][14]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cognitive enhancer that potentiates the activity-dependent release of somatostatin from nerve terminals, particularly in the hippocampus.[2] It does not directly affect the basal release of somatostatin or the release of other neurotransmitters such as acetylcholine, serotonin, D-aspartate, or GABA.[2]
Q2: What is a typical effective dose range for this compound in behavioral studies?
A2: The effective dose of this compound can vary depending on the animal model and the behavioral task. In passive avoidance tasks in rats, doses ranging from 0.1 to 10 mg/kg (i.p.) have been shown to be effective in ameliorating memory deficits.[3] For LTP augmentation in guinea pig hippocampal slices, the maximal effect was observed at 10⁻⁷ M.[1] It is highly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: I am observing a decrease in the cognitive-enhancing effect at higher doses of this compound. Is this normal?
A3: Yes, this can be an expected finding. This compound has been shown to exhibit a bell-shaped dose-response curve for its effects on LTP.[1] This means that after reaching an optimal dose, higher concentrations can lead to a reduced effect. If you observe this, you are likely operating at the higher end of the dose-response curve, and reducing the dose may improve your results.
Q4: Can this compound be used in combination with other cognitive enhancers?
A4: Yes, studies have shown that this compound can act synergistically with other cognitive enhancers. For example, co-administration of this compound with the acetylcholinesterase inhibitor donepezil (B133215) has been shown to produce a more significant improvement in memory deficits in rats than either compound alone.[3]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is considered specific for enhancing somatostatin release, research has identified other potential binding partners, including Quinone oxidoreductase 2 (QR2) and Pyridoxal kinase (PK).[4] The functional consequences of these interactions in the context of behavioral studies are not yet fully understood and could potentially contribute to unexpected behavioral phenotypes.
Q6: What should I consider when designing a behavioral study with this compound?
A6: Key considerations include:
-
Dose-Response: Always conduct a pilot study to determine the optimal dose.
-
Animal Model: Ensure your model is relevant to the mechanism of this compound (i.e., involves somatostatin dysregulation).
-
Timing of Administration: Align drug administration with the peak concentration at the target site and the timing of the behavioral task.
-
Behavioral Task Sensitivity: Choose a task that is sensitive to the cognitive domain you are investigating and is well-validated.
-
Comprehensive Assessment: Especially in initial studies, include secondary behavioral tests to monitor for potential effects on motor activity or anxiety.
Data Summary
Table 1: Summary of Effective Doses of this compound in Preclinical Models
| Model | Species | Task/Measurement | Effective Dose Range | Route of Administration | Reference |
| Scopolamine-induced amnesia | Rat | Passive Avoidance | 0.1 - 10 mg/kg | i.p. | |
| Nucleus basalis magnocellularis (NBM) lesion | Rat | Passive Avoidance | 0.1 - 10 mg/kg | i.p. | |
| Aged rats | Rat | Passive Avoidance | 0.1 - 10 mg/kg | i.p. | |
| Long-Term Potentiation (LTP) | Guinea Pig | Hippocampal Slices | 10⁻⁹ - 10⁻⁶ M (Maximal at 10⁻⁷ M) | Perfusion | [1] |
Experimental Protocols
While specific protocols for this compound are proprietary to the studies in which they were used, the following are detailed methodologies for common behavioral paradigms used to assess cognitive enhancement.
Passive Avoidance Task (General Protocol)
This task assesses fear-motivated long-term memory.[5][6][7][8][9]
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Acquisition Phase:
-
Place the animal in the light compartment.
-
After a brief habituation period, open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
Remove the animal and return it to its home cage.
-
-
Retention Phase (typically 24 hours later):
-
Place the animal back in the light compartment.
-
Open the guillotine door.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive event.
-
No foot shock is delivered during the retention phase.
-
Morris Water Maze (General Protocol)
This task assesses hippocampal-dependent spatial learning and memory.[10][11][12][13][14]
-
Apparatus: A large circular pool filled with opaque water (e.g., using non-toxic white paint or milk powder). A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Acquisition Phase (typically 4-5 days):
-
Animals are given multiple trials per day (e.g., 4 trials).
-
For each trial, the animal is placed into the pool from one of several randomized starting positions.
-
The animal must swim to find the hidden platform.
-
The time to find the platform (escape latency) and the path taken are recorded using a video tracking system.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the distal cues.
-
-
Probe Trial (typically on the day after the last acquisition day):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates spatial memory.
-
Visualizations
Caption: Proposed mechanism of this compound action.
Caption: General workflow for an this compound behavioral study.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of a novel antidementia drug this compound with donepezil synergistically improves memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Device for Step-Down Inhibitory Avoidance Task—Effects of Low and High Frequency in a Novel Device for Passive Inhibitory Avoidance Task That Avoids Bioimpedance Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 8. protocols.io [protocols.io]
- 9. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 10. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Addressing Variability in Animal Responses to FK960 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FK960 in preclinical studies. The information is designed to address potential variability in animal responses and ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cognitive enhancer that primarily acts by activating the somatostatinergic system in the brain. This activation leads to an increased release of somatostatin (B550006), a neuropeptide involved in neurotransmission and synaptic plasticity. The enhanced somatostatin signaling is believed to be a key mechanism behind this compound's ability to improve memory and learning in various animal models.
Q2: We are observing a high degree of variability in the cognitive performance of our animals treated with this compound. What are the potential causes?
A2: Variability in response to this compound can arise from several factors:
-
Dosage: this compound has been shown to exhibit a bell-shaped dose-response curve in some experimental paradigms, such as long-term potentiation (LTP) studies.[1] This means that both suboptimal and supra-optimal doses may lead to a reduced effect compared to the optimal dose.
-
Age of Animals: The cognitive-enhancing effects of this compound have been particularly noted in aged animals, which often exhibit baseline cognitive deficits.[2][3] The response in young, healthy animals with no cognitive impairment may be less pronounced or absent. The inherent biological variability within aged animal populations can also contribute to varied responses.[3][4]
-
Animal Strain and Species: Different rodent strains and species can have inherent differences in their neurochemistry and drug metabolism, which can influence their response to cognitive enhancers.
-
Experimental Protocol: Minor variations in experimental procedures, such as the timing of drug administration, handling stress, and the specific parameters of behavioral tests, can significantly impact outcomes.
-
Baseline Cognitive Performance: The initial cognitive status of an animal can influence the magnitude of the observed effect. Animals with more significant baseline deficits may show a more robust response to treatment.
Q3: Our initial dose-response study showed a decrease in efficacy at higher concentrations of this compound. Why might this be happening?
A3: The observation of a bell-shaped or inverted-U dose-response curve is not uncommon for cognitive enhancers.[5][6] Several mechanisms could contribute to this phenomenon with this compound:
-
Somatostatin Receptor Desensitization: Prolonged or high-concentration stimulation of somatostatin receptors can lead to their desensitization and internalization.[1][5][6] This process involves receptor phosphorylation and uncoupling from their signaling pathways, which would reduce the drug's effectiveness at higher doses.
-
Off-Target Effects: At higher concentrations, this compound, a piperazine (B1678402) derivative, may interact with other receptors or cellular targets, leading to unintended pharmacological effects that could interfere with its pro-cognitive actions.[7][8][9][10]
-
Homeostatic Adaptations: The nervous system has complex feedback mechanisms. High levels of stimulation might trigger compensatory responses that counteract the drug's primary effect.
Q4: Are there any known off-target effects of this compound?
A4: While the primary target of this compound is the somatostatinergic system, as a piperazine derivative, there is a theoretical potential for off-target effects, especially at higher concentrations.[7][8][9][10] However, specific off-target interactions of this compound have not been extensively documented in the readily available literature. Researchers should consider performing broader receptor profiling screens if off-target effects are suspected to be a confounding factor in their experiments.
Troubleshooting Guides
Issue 1: Inconsistent Results in Passive Avoidance Task
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Dosage | Conduct a full dose-response study to identify the optimal effective dose for your specific animal model and experimental conditions. Be aware of the potential for a bell-shaped dose-response curve. |
| Variability in Animal Stress Levels | Handle animals consistently and habituate them to the experimental room and testing apparatus before the start of the experiment to minimize stress-induced variability.[11] |
| Inconsistent Shock Intensity | Ensure the shock generator is calibrated and delivers a consistent current. The perceived shock intensity can vary with the animal's size and footpad condition. |
| Procedural Inconsistencies | Standardize the entire protocol, including the duration of each phase, the lighting conditions in the apparatus, and the time of day for testing.[12] |
| Age-Related Differences | If using aged animals, be aware of the greater inherent variability in this population.[2][3][4] Increase sample size to ensure sufficient statistical power. |
Issue 2: Failure to Observe this compound-induced Enhancement of Long-Term Potentiation (LTP)
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | As this compound exhibits a bell-shaped dose-response in LTP, test a range of concentrations (e.g., 10⁻⁹ to 10⁻⁶ M) to find the optimal concentration for your preparation.[1] |
| Poor Slice Health | Optimize slice preparation and incubation conditions to ensure neuronal viability. Use appropriate recovery times and ensure continuous oxygenation with carbogen (B8564812) (95% O₂/5% CO₂).[13][14] |
| Inadequate Synaptic Stimulation | Calibrate the stimulation intensity to elicit a stable baseline field excitatory postsynaptic potential (fEPSP) that is approximately 30-40% of the maximal response before attempting to induce LTP. |
| Somatostatin Depletion | The effect of this compound on LTP is dependent on endogenous somatostatin.[1] Ensure that experimental conditions do not inadvertently deplete somatostatin levels. |
| Recording Instability | Allow for a stable baseline recording for at least 20-30 minutes before drug application and LTP induction to ensure the stability of the preparation. |
Issue 3: Inconsistent Phosphorylation of ERK and CREB in Western Blot Analysis
| Potential Cause | Troubleshooting Steps |
| Timing of Tissue Collection | The phosphorylation of signaling proteins like ERK and CREB is often transient. Perform a time-course experiment to determine the peak phosphorylation following this compound administration. |
| Inefficient Protein Extraction | Use lysis buffers containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. Ensure complete tissue homogenization. |
| Low Antibody Affinity/Specificity | Use validated antibodies for phospho-ERK and phospho-CREB at the recommended dilutions. Include positive and negative controls to verify antibody performance. |
| Variability in Drug Administration | Ensure consistent and accurate dosing of this compound. For in vivo studies, consider the route of administration and the time to reach peak brain concentrations. |
| Basal Levels of Phosphorylation | The basal activation state of the ERK-CREB pathway can vary between animals. Normalize phosphorylated protein levels to the total protein levels for each target.[15][16][17][18][19] |
Data Presentation
Table 1: Summary of this compound Dose-Response in Cognitive Tasks
| Animal Model | Cognitive Task | Effective Dose Range | Peak Effective Dose | Observations |
| Aged Rats | Passive Avoidance | 0.1 - 1.0 mg/kg | Not specified | Ameliorated memory deficits |
| Scopolamine-treated Rats | Passive Avoidance | 0.1 - 1.0 mg/kg | Not specified | Reversed scopolamine-induced amnesia |
| Aged Rhesus Monkeys | Delayed Non-matching to Sample | 0.01 - 0.1 mg/kg | 0.03 mg/kg | Improved recognition memory |
Note: This table is a summary of findings from multiple sources and the optimal dose may vary depending on the specific experimental conditions.
Table 2: Summary of this compound Effects on Long-Term Potentiation (LTP)
| Preparation | LTP Pathway | Effective Concentration Range | Peak Effective Concentration | Key Finding |
| Guinea-pig hippocampal slices | Mossy fiber-CA3 | 10⁻⁹ - 10⁻⁶ M | 10⁻⁷ M | Exhibited a bell-shaped dose-response curve.[1] |
Experimental Protocols
Passive Avoidance Task
This protocol is a general guideline and should be optimized for your specific laboratory conditions and animal model.
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Training (Day 1):
-
Place the animal in the light compartment, facing away from the door.
-
After a 30-second habituation period, open the guillotine door.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the animal from the dark compartment 30 seconds after the shock and return it to its home cage.
-
Record the latency to enter the dark compartment.
-
-
This compound Administration: Administer this compound (or vehicle) at the desired dose and route at a predetermined time before the training or testing session (e.g., 30-60 minutes intraperitoneally).
-
Testing (Day 2):
-
Place the animal back into the light compartment.
-
After 30 seconds, open the guillotine door.
-
Record the latency to enter the dark compartment (step-through latency), with a cut-off time of 300 seconds. No shock is delivered during the testing phase.
-
A longer latency to enter the dark compartment is indicative of improved memory of the aversive experience.
-
Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol provides a general framework for recording LTP in the CA1 region of the hippocampus.
-
Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and rapidly dissect the brain.
-
Prepare 300-400 µm thick transverse hippocampal slices in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in an interface or submerged chamber with continuously oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
Electrophysiology:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.
-
-
This compound Application: Perfuse the slice with aCSF containing the desired concentration of this compound for 20-30 minutes before inducing LTP.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).
-
Post-HFS Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the potentiation of the synaptic response.
Western Blot for p-ERK and p-CREB
This is a general protocol for detecting phosphorylated proteins in brain tissue.
-
Sample Preparation:
-
Rapidly dissect the hippocampus from animals at the desired time point after this compound treatment.
-
Homogenize the tissue in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204) and phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK and total CREB, or use a loading control like β-actin or GAPDH.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound leading to cognitive enhancement.
Caption: Experimental workflow for the passive avoidance task with this compound treatment.
Caption: Troubleshooting logic for a bell-shaped dose-response to this compound.
References
- 1. Agonist-induced desensitization, internalization, and phosphorylation of the sst2A somatostatin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Aged rats with different performances at environmental enrichment onset display different modulation of habituation and aversive memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cognitive performance in aged rats is associated with differences in distinctive neuronal populations in the ventral tegmental area and altered synaptic plasticity in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of somatostatin desensitization in the pituitary tumor cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential desensitization of somatostatin receptor subtypes in atT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. funjournal.org [funjournal.org]
- 15. Activation of PERK Elicits Memory Impairment through Inactivation of CREB and Downregulation of PSD95 After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deficits in ERK and CREB activation in the hippocampus after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deficits in ERK and CREB activation in the hippocampus after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
FK960 Technical Support Center: Experimental Stability and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of FK960 in experimental setups. By addressing common issues related to its degradation, this guide aims to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions. Proper storage can maintain the compound's integrity for over two years.[1]
| Storage Type | Condition | Recommendation | Rationale |
| Solid Form | Short-term (days to weeks) | 0 - 4°C, dry and dark.[1] | Protects from moisture and heat, which can accelerate degradation. |
| Long-term (months to years) | -20°C, dry and dark.[1] | Minimizes thermal degradation over extended periods. | |
| In Solution (Stock) | Short-term (days to weeks) | 0 - 4°C.[1] | Suitable for immediate use, but fresh preparation is preferred. |
| Long-term (months) | -20°C.[1] | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in DMSO.[1] For cell-based assays, it is common practice to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Q3: My this compound solution appears to have precipitated in the cell culture medium. What should I do?
A3: Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, often due to the hydrophobic nature of these compounds. Here are some steps to troubleshoot this problem:
-
Pre-warm the media: Always add the this compound stock solution to pre-warmed (37°C) cell culture media.
-
Use serial dilutions: Avoid large volume dilutions directly into the aqueous media. Perform intermediate dilutions in DMSO first.
-
Ensure thorough mixing: After adding this compound to the media, mix it thoroughly before adding it to the cells.
-
Check final DMSO concentration: Ensure the final concentration of DMSO in your cell culture is at a level tolerated by your cell line, typically ≤ 0.5%.
Q4: I am observing inconsistent results in my experiments. Could this compound degradation be the cause?
A4: Yes, inconsistent results are a strong indicator of compound degradation. If this compound degrades in your stock solution or during the experiment, its effective concentration will be lower than intended, leading to variability. To mitigate this:
-
Prepare fresh solutions: Whenever possible, prepare fresh dilutions of your this compound stock for each experiment.
-
Protect from light: this compound is a piperazine (B1678402) derivative and, like many similar compounds, may be light-sensitive. Protect all solutions from light by using amber vials or by wrapping tubes in foil.
-
Avoid repeated freeze-thaw cycles: Aliquot your stock solution into single-use vials to prevent degradation from repeated temperature changes.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological activity | Compound Degradation: Improper storage or handling (exposure to light, moisture, repeated freeze-thaw cycles). | - Always store the solid compound and stock solutions as recommended.- Prepare fresh working solutions for each experiment.- Protect all solutions from light. |
| Incorrect Concentration: Errors in weighing the compound or in serial dilutions. | - Calibrate your balance regularly.- Carefully prepare and verify your dilution series. | |
| Precipitation in cell culture media | Low Aqueous Solubility: The compound is precipitating out of the aqueous media upon dilution from a DMSO stock. | - Add the DMSO stock to pre-warmed media while vortexing.- Use a final DMSO concentration of ≤ 0.5%.- Consider the use of a solubilizing agent if compatible with your assay. |
| Cell Toxicity | High DMSO Concentration: The final concentration of DMSO in the cell culture is too high. | - Ensure the final DMSO concentration is at a level tolerated by your cell line (typically ≤ 0.5%).- Always include a vehicle control (DMSO alone) to assess its effect. |
| Compound-Specific Toxicity: The observed toxicity is a direct effect of this compound. | - Perform a dose-response experiment to determine the optimal non-toxic working concentration. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. Perform this in a low-light environment.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C for long-term storage.
Protocol for Stability Assessment in Cell Culture Media
This protocol allows you to determine the stability of this compound under your specific experimental conditions.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium to be used in your experiment (e.g., with and without serum).
-
Prepare the working solution of this compound by diluting the stock solution in the media to your final experimental concentration (e.g., 10 µM).
-
-
Experimental Procedure:
-
Add the this compound working solution to triplicate wells of a multi-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots from each well.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected aliquots using a validated analytical method such as HPLC-MS.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by normalizing the concentration to the concentration at time 0.
-
Signaling Pathways and Workflows
This compound Signaling Pathway in Astrocytes
This compound has been shown to stimulate the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astrocytes. This process is mediated through the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, leading to the phosphorylation of CREB and increased expression of c-Fos.[2]
References
Technical Support Center: Optimizing Cell Culture Conditions for FK960 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing cell culture conditions when working with FK960. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a small molecule cognitive enhancer. Its primary mechanism of action involves the activation of the somatostatinergic system. It specifically enhances the activity-dependent release of somatostatin (B550006) from nerve terminals, particularly in the hippocampus.[1] Additionally, this compound has been shown to stimulate the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in cultured rat astrocytes.[2] This effect is mediated through the activation of the mitogen-activated protein/extracellular signal-regulated kinase (ERK) signaling pathway.[2]
Q2: What are the recommended cell lines for studying the effects of this compound?
A2: The choice of cell line will depend on your specific research question. Based on the known mechanisms of action of this compound, suitable cell lines would include:
-
Neuronal cell lines: Especially those expressing somatostatin receptors, to study effects on neuronal function and signaling. A commonly used and relevant cell line is the human neuroblastoma cell line SH-SY5Y .
-
Primary astrocytes or astrocytic cell lines: To investigate the effects of this compound on GDNF production and release.[2]
-
Cell lines expressing specific somatostatin receptor subtypes: To dissect the specific receptor pharmacology of this compound. Various human cancer cell lines have been shown to express different somatostatin receptor subtypes (SSTRs).[3][4][5][6] For example, some lung cancer and prostate cancer cell lines express SSTR1, SSTR2, and SSTR3.[3][5]
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The optimal concentration of this compound is cell-type and assay-dependent. Based on published studies, a general starting range to consider for your experiments is from 10 nM to 10 µM. For specific applications, the following concentrations have been reported:
-
Augmentation of long-term potentiation (LTP) in hippocampal slices: 10 nM to 1 µM.[7]
-
Increased GDNF production in cultured rat astrocytes: 100 nM.[2]
It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[4][8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be further diluted in cell culture medium to the desired final concentration. To minimize the potential for solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%.[9] this compound stock solutions should be stored at -20°C or -80°C to ensure stability.[10] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: I am not observing any effect of this compound on my cells.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal effective concentration for your specific cell line and assay. |
| Compound Instability | Ensure that the this compound stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. Confirm the stability of this compound in your specific cell culture medium at 37°C over the course of your experiment. |
| Low or Absent Target Receptor Expression | Verify the expression of somatostatin receptors in your chosen cell line using techniques such as RT-qPCR, Western blot, or immunocytochemistry. If receptor expression is low, consider using a different cell line known to express the target receptors. |
| Incorrect Assay Conditions | Optimize the incubation time for this compound treatment. The time required to observe an effect can vary depending on the cellular process being studied. Ensure that other assay parameters (e.g., cell density, media components) are optimal for your cell line. |
| Cell Health | Ensure that your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells may not respond appropriately to stimuli. |
Problem 2: I am observing high variability in my results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a consistent cell seeding density across all wells and experiments. Use a cell counter to accurately determine cell numbers before plating. Allow cells to adhere and evenly distribute in the wells before adding this compound. |
| Inconsistent this compound Dilution | Prepare a fresh serial dilution of this compound from a single, well-mixed stock solution for each experiment. Ensure thorough mixing at each dilution step. |
| Variations in Incubation Time | Use a precise timer to ensure consistent incubation times for all experimental conditions. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to maintain humidity. |
| Batch-to-Batch Variation in Reagents | Use reagents from the same lot number whenever possible to minimize variability. |
Problem 3: I am observing cytotoxicity at higher concentrations of this compound.
| Possible Cause | Suggested Solution |
| On-target Toxicity | High concentrations of a compound can sometimes lead to exaggerated pharmacological effects that result in cytotoxicity. Determine the IC50 value for cytotoxicity and work with concentrations well below this value for your functional assays. |
| Off-target Effects | At high concentrations, small molecules may interact with unintended targets, leading to toxicity. If possible, use a structurally similar but inactive analog of this compound as a negative control to assess off-target effects. |
| Solvent Toxicity | Ensure that the final concentration of DMSO in your cell culture medium is not exceeding 0.5%. Run a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) to assess the effect of the solvent on cell viability. |
Data Presentation
Table 1: Recommended Cell Seeding Densities
| Cell Line | Seeding Density (cells/cm²) | Plate Format | Notes |
| SH-SY5Y | 1 - 2 x 10⁴ | 96-well, 24-well, 6-well | For routine culture and passaging.[11] |
| 2,500 | 96-well | Optimal for neurite outgrowth assays.[2] | |
| Primary Astrocytes | 5,000 | T75 flask | For initiation of culture from cryopreserved cells. |
| 3 x 10⁴ | 24-well | For proliferation and viability assays.[12] | |
| 1.5 x 10⁴ | 96-well | For metabolic assays (e.g., Seahorse).[13] |
Table 2: Suggested Incubation Times for Key Assays
| Assay | Cell Type | Incubation Time | Reference |
| Somatostatin Release Assay | Hypothalamic Explants | 30 minutes - 6 hours | [14] |
| GDNF ELISA | Primary Astrocytes | 2.5 hours (RT) or Overnight (4°C) | [15] |
| 90 minutes (37°C) | [16] | ||
| Cytotoxicity Assay (LDH) | NK cells and target cells | 4 hours | [3] |
| Cytotoxicity Assay (Flow Cytometry) | NK cells and target cells | 4 - 16 hours | [17] |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol provides a general guideline for thawing, passaging, and cryopreserving cell lines. Specific conditions may need to be optimized for your cell line of interest.
1.1 Thawing Cryopreserved Cells
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.
-
Discard the supernatant containing the cryoprotectant.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a new culture flask and incubate at 37°C in a humidified incubator with 5% CO₂.
-
Change the medium the following day to remove any remaining dead cells and cryoprotectant.
1.2 Passaging Adherent Cells
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS (without Ca²⁺/Mg²⁺).
-
Add a sufficient volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C for a few minutes until the cells detach.
-
Neutralize the dissociation reagent by adding complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new culture flask containing pre-warmed complete growth medium.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.[1][2][18]
1.3 Cryopreservation of Cells
-
Harvest cells that are in the logarithmic growth phase and have high viability (>90%).
-
Centrifuge the cell suspension and resuspend the pellet in cold cryopreservation medium (e.g., complete growth medium with 10% DMSO and 10-20% FBS).
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.[11][12][15][19]
Protocol 2: Dose-Response Assay for this compound
This protocol outlines a general procedure to determine the optimal concentration of this compound for a specific cellular response.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium from a concentrated stock solution. A typical 2-fold or 3-fold serial dilution covering a range from 1 nM to 100 µM is recommended. Include a vehicle control (medium with DMSO at the highest concentration used).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The incubation time should be optimized based on the assay endpoint.
-
Assay Readout: Perform the desired assay to measure the cellular response (e.g., cell viability assay like MTT or CellTiter-Glo, or a functional assay like a reporter gene assay).
-
Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ or IC₅₀ value.
Protocol 3: Cytotoxicity Assay (LDH Release Assay)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations, including a vehicle control and a positive control for maximum LDH release (e.g., lysis buffer provided with the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
LDH Measurement:
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubate at room temperature, protected from light, for the recommended time.
-
Add the stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the positive and negative controls.
Mandatory Visualizations
Caption: Signaling pathways activated by this compound treatment.
Caption: General experimental workflow for this compound treatment in cell culture.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. thco.com.tw [thco.com.tw]
- 5. mdpi.com [mdpi.com]
- 6. [The incidence of somatostatin receptors in human neoplasms in the light of ex vivo-in vitro studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decoding Astrocytes: Essential Techniques for Primary Cell Isolation [procellsystem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Automation of cell-based drug absorption assays in 96-well format using permeable support systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SH-SY5Y Cells [cytion.com]
- 12. Proliferating Astrocytes in Primary Culture Do Not Depend upon Mitochondrial Respiratory Complex I Activity or Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Serum Free Primary Astrocyte Culture Method that Mimic Quiescent Astrocyte Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Growth hormone increases somatostatin release and messenger ribonucleic acid levels in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. raybiotech.com [raybiotech.com]
- 16. fn-test.com [fn-test.com]
- 17. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Item - The growth curves of SH-SY5Y cells at different seeding densities. - Public Library of Science - Figshare [plos.figshare.com]
Troubleshooting inconsistent long-term potentiation results with FK960
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using FK960 in long-term potentiation (LTP) experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of LTP?
This compound (N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate) is a novel piperazine (B1678402) derivative investigated for its potential as an anti-dementia drug.[1] Its primary mechanism for enhancing LTP involves modulating synaptic plasticity in the hippocampal neuronal network.[1] Specifically, it is thought to augment LTP by activating the cholinergic-somatostatinergic system.[1] this compound facilitates the activity-dependent release of the neuropeptide somatostatin (B550006) from nerve terminals in the hippocampus.[2]
Q2: In which specific brain pathway has this compound been shown to be most effective at augmenting LTP?
Published studies have demonstrated that this compound significantly augments the magnitude of LTP in the mossy fiber-CA3 pathway of guinea-pig hippocampal slices.[1] It is important to note that this compound's effects may be region-specific, and it did not alter synaptic density in the hippocampal CA1 region or the cingulate cortex in aged rats.[3]
Q3: Does this compound affect baseline synaptic transmission?
No, studies indicate that this compound at effective concentrations (10⁻⁹ to 10⁻⁶ M) does not significantly affect the basal amplitude of population spikes before the induction of LTP.[1] Its effect is specific to the enhancement of potentiation following tetanic stimulation.
Q4: What is the optimal concentration of this compound for LTP enhancement?
The dose-response curve for this compound's effect on LTP is bell-shaped.[1] The maximal augmentation of LTP is observed at a concentration of 10⁻⁷ M (100 nM).[1] Concentrations higher or lower than this may result in a reduced effect.
Troubleshooting Guide for Inconsistent LTP Results
This guide addresses common issues encountered when using this compound in LTP experiments.
Problem 1: I am not observing any enhancement of LTP with this compound.
Possible Cause 1: Suboptimal Drug Concentration.
-
Suggestion: The dose-response for this compound is bell-shaped, with a peak at 100 nM.[1] Ensure you are using this optimal concentration. Both higher and lower concentrations are less effective.
Possible Cause 2: Incorrect Hippocampal Pathway.
-
Suggestion: this compound's effects have been specifically documented in the mossy fiber-CA3 pathway.[1] Verify that your stimulating and recording electrodes are positioned to measure LTP in this circuit. Effects in other pathways, such as the Schaffer collateral-CA1 pathway, may be different or absent.
Possible Cause 3: Compromised Somatostatinergic System.
-
Suggestion: The action of this compound is dependent on an intact cholinergic-somatostatinergic link.[1] Experiments in which hippocampal somatostatin was depleted showed that this compound failed to enhance LTP.[1] While difficult to control, be aware that the age or condition of the animal model could influence the state of this system.
Possible Cause 4: General LTP Experimental Issues.
-
Suggestion: Inconsistent LTP can arise from many factors unrelated to the drug, such as poor slice health, unstable baseline recordings, or incorrect stimulation intensity.[4][5] Systematically troubleshoot your core LTP protocol before concluding an issue with this compound.
Problem 2: The magnitude of LTP enhancement with this compound is highly variable between experiments.
Possible Cause 1: Inconsistent Incubation Time.
-
Suggestion: Ensure a consistent pre-incubation and application period for this compound. A published protocol involves perfusing the drug for 25 minutes before and during the tetanic stimulation.[1] Adhere strictly to your established timing protocol.
Possible Cause 2: Unstable Baseline Recordings.
-
Suggestion: A stable baseline is critical for reliably measuring potentiation. Do not apply the LTP-inducing stimulus until you have recorded a stable baseline (e.g., for at least 30 minutes).[4] Fluctuations in the baseline can be caused by changes in temperature, perfusion rate, or slice health.
Possible Cause 3: Slice Viability.
-
Suggestion: The health of the hippocampal slices is paramount. Slices that are too thin or have been damaged during preparation may not exhibit robust or consistent plasticity.[4] Ensure your slice preparation and recovery procedures are optimized and consistent.
Problem 3: My baseline synaptic response is unstable after applying this compound.
Possible Cause 1: Perfusion System Issues.
-
Suggestion: The introduction of a new substance can sometimes introduce instability into the perfusion system, such as small bubbles or changes in flow rate. Ensure the drug is fully dissolved and the perfusion lines are free of air.
Possible Cause 2: Off-Target Effects at High Concentrations.
-
Suggestion: While published data shows no effect on basal transmission at optimal concentrations[1], very high concentrations may have unforeseen off-target effects. Re-verify your dilution calculations and ensure you are using the recommended concentration of 100 nM.
Quantitative Data Summary
| Parameter | Value | Brain Region/Pathway | Species | Source |
| Effective Concentration Range | 1 nM - 1 µM (10⁻⁹ - 10⁻⁶ M) | Mossy Fiber-CA3 | Guinea Pig | [1] |
| Concentration for Max Effect | 100 nM (10⁻⁷ M) | Mossy Fiber-CA3 | Guinea Pig | [1] |
| Application Time | 25 min before & during tetanus | Mossy Fiber-CA3 | Guinea Pig | [1] |
| Effect on Baseline fEPSP | No significant effect | Mossy Fiber-CA3 | Guinea Pig | [1] |
Experimental Protocols
Protocol: In Vitro LTP in Hippocampal Slices with this compound
This protocol provides a general framework. Specific parameters may need to be optimized for your setup.
-
Slice Preparation:
-
Anesthetize a guinea pig or rat according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.[6]
-
Transfer slices to a recovery chamber with oxygenated aCSF at room temperature for at least 1-2 hours before recording.[4]
-
-
Recording Setup:
-
Transfer a single slice to a submersion-type recording chamber perfused with oxygenated aCSF (e.g., at 1-2 mL/min).
-
Place a bipolar stimulating electrode in the desired pathway (e.g., mossy fibers).
-
Place a glass recording microelectrode in the corresponding postsynaptic area (e.g., CA3 stratum lucidum) to record field excitatory postsynaptic potentials (fEPSPs).[6]
-
-
Baseline Recording:
-
Deliver single test pulses (e.g., every 20 seconds) to establish a baseline response.[6]
-
Adjust the stimulation intensity to elicit an fEPSP that is approximately 30-40% of the maximal response.
-
Record a stable baseline for at least 30 minutes. The responses should not vary by more than 5-10%.
-
-
This compound Application:
-
Switch the perfusion to aCSF containing 100 nM this compound.
-
Continue to record baseline responses for 25 minutes in the presence of the drug.[1]
-
-
LTP Induction:
-
While still perfusing with this compound, deliver a high-frequency stimulation (HFS) protocol (e.g., two 1-second trains of 100 Hz, separated by 20 seconds) to induce LTP.[7]
-
-
Post-Induction Recording:
-
Continue to record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of potentiation.
-
The magnitude of LTP is calculated as the percentage increase of the fEPSP slope relative to the pre-HFS baseline average.[8]
-
Visualizations
Signaling & Workflow Diagrams
Caption: Proposed signaling pathway for this compound's enhancement of LTP.
References
- 1. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potential anti-dementia drug, increases synaptic density in the hippocampal CA3 region of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LTP--a structural model to explain the inconsistencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Induction and Experience-Dependent Consolidation of Stable Long-Term Potentiation Lasting Months in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
How to control for placebo effects in FK960 animal studies
Technical Support Center: FK960 Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for placebo effects in this compound animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the placebo effect in the context of animal studies, and how is it relevant for this compound research?
A1: In animal studies, a placebo-like effect can occur, often through conditioning, where an animal associates a procedure (like an injection) with a physiological response.[1] There is also the "caregiver placebo effect," where a researcher's expectations unintentionally influence their handling of the animals or interpretation of the data, potentially leading to biased results.[2] For a cognitive enhancer like this compound, which is expected to produce subtle behavioral changes, it is crucial to control for these effects to ensure that observed improvements in memory or cognition are a direct result of the drug's pharmacological action and not due to these confounding factors.
Q2: What constitutes an appropriate placebo for this compound?
A2: An appropriate placebo for this compound is a "vehicle control." This is an inactive substance that is identical in appearance, taste (if applicable), and route of administration to the active drug. This compound (N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate) is often dissolved in a solution for administration. The vehicle control should be the same solution without the this compound. For example, if this compound is dissolved in saline, the placebo would be a saline injection. The goal is to ensure that the only significant difference between the experimental and control groups is the presence of this compound.
Q3: What are the most critical experimental design elements to control for placebo effects?
A3: The two most critical elements are randomization and blinding .[3][4]
-
Randomization: Animals should be randomly assigned to either the this compound treatment group or the placebo (vehicle) control group. This helps to ensure that any potential confounding variables are evenly distributed between the groups, reducing selection bias.[3][4]
-
Blinding: The researchers involved in administering the treatments, caring for the animals, and assessing the outcomes should be "blind" to which animals are in which group. This minimizes the risk of unconscious bias influencing the results.[5] Studies have shown that non-blinded outcome assessment can lead to an overestimation of treatment effects.[5]
Q4: What types of control groups should be considered in an this compound animal study?
-
Naive Control: A group of animals that receives no treatment or injection at all. This helps to assess the effects of the injection procedure itself.
-
Positive Control: A group treated with a known cognitive-enhancing drug (e.g., donepezil). This helps to validate the experimental model and provides a benchmark against which to compare the efficacy of this compound.[6]
Troubleshooting Guides
Problem: I'm observing high variability in my behavioral data between the placebo and this compound groups.
-
Possible Cause: Inconsistent handling of the animals or subtle differences in the experimental procedures between groups.
-
Troubleshooting Steps:
-
Review Randomization and Blinding Procedures: Ensure that the randomization was truly random and that all personnel involved in the experiment were and remain blind to the treatment allocations.
-
Standardize Handling and Procedures: Create and strictly follow a detailed standard operating procedure (SOP) for all aspects of the experiment, from animal housing to behavioral testing.
-
Acclimatize Animals: Ensure all animals are sufficiently acclimatized to the testing environment and procedures before the experiment begins to reduce stress-induced variability.
-
Problem: I'm not seeing a significant effect of this compound compared to the placebo, even though previous studies have shown efficacy.
-
Possible Cause: The chosen animal model or behavioral task may not be sensitive enough to detect the effects of this compound. The dosage or timing of administration may also be suboptimal.
-
Troubleshooting Steps:
-
Verify Animal Model: Ensure the age and species of the animal model are appropriate. This compound has shown significant effects in aged rats, for example.[7]
-
Review Behavioral Task: Select behavioral tasks that are known to be sensitive to hippocampal function, as this is a key area of this compound's action. Examples include the Morris water maze or passive avoidance tasks.[8]
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose of this compound for your specific model and experimental paradigm. The effects of this compound can be dose-dependent.[6][7]
-
Confirm Drug Activity: If possible, include a positive control to confirm that the experimental setup is capable of detecting a cognitive-enhancing effect.
-
Quantitative Data from this compound Animal Studies
The following tables summarize quantitative data from published studies on this compound.
Table 1: Effect of this compound on Synapse Density in Aged Rats
| Dosage (mg/kg/day, p.o.) | Duration of Treatment | Change in Synapse Density in Hippocampal CA3 Region |
| 0.32 - 32 | 3 or 21 days | Dose-dependent increase |
| Vehicle Control | 3 or 21 days | No significant change |
Data from Moriguchi et al. (2003)[7]
Table 2: Effect of this compound on Memory Deficits in a Passive Avoidance Task in Rats
| Animal Model | Treatment (mg/kg, i.p.) | Outcome |
| Scopolamine-treated rats | This compound (0.1 - 10) | Significant amelioration of memory deficits |
| Nucleus basalis magnocellularis (NBM)-lesioned rats | This compound (0.1 - 10) | Significant amelioration of memory deficits |
| Aged rats | This compound (0.1 - 10) | Significant amelioration of memory deficits |
| NBM-lesioned rats (suboptimal dose) | This compound (0.1) + Donepezil (B133215) (0.1) | Synergistic improvement in memory impairment |
Data from Matsuoka et al. (2001)[6]
Table 3: Effect of this compound on Long-Term Potentiation (LTP) in Guinea-Pig Hippocampal Slices
| Concentration (M) | Effect on LTP in Mossy Fiber-CA3 Pathway |
| 10⁻⁹ - 10⁻⁶ | Significant augmentation of LTP |
| 10⁻⁷ | Maximal augmentation (bell-shaped dose-response) |
| Vehicle Control | No significant effect on LTP |
Data from Matsuoka et al. (1998)[9]
Experimental Protocols
Protocol 1: Morris Water Maze for Assessing Spatial Learning and Memory
-
Apparatus: A circular pool (approximately 1.5-2m in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the room.
-
Acclimatization: Handle the animals for several days before the experiment. Allow them to explore the testing room.
-
Procedure:
-
Day 0: Randomly assign animals to treatment groups (e.g., Vehicle, this compound).
-
Day 1-5 (Acquisition Phase):
-
Administer this compound or vehicle at a predetermined time before testing (e.g., 30-60 minutes).
-
Each animal undergoes four trials per day. For each trial, the animal is placed in the pool from one of four starting positions.
-
The animal is allowed to swim for a set time (e.g., 60 seconds) to find the hidden platform. If it fails, it is guided to the platform.
-
Record the latency to find the platform and the path taken using a video tracking system.
-
-
Day 6 (Probe Trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Blinding: The experimenter conducting the behavioral testing should be unaware of the treatment group of each animal.
Protocol 2: In Vitro Electrophysiology for Measuring Long-Term Potentiation (LTP)
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from the animal.
-
Recording Setup: Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). Use a microelectrode to record field excitatory postsynaptic potentials (fEPSPs) in the CA1 or CA3 region of the hippocampus.
-
Procedure:
-
Baseline Recording: Stimulate afferent fibers (e.g., Schaffer collaterals for CA1, mossy fibers for CA3) at a low frequency (e.g., 0.05 Hz) and record stable baseline fEPSPs for at least 20 minutes.
-
Drug Application: Perfuse the slice with either vehicle (aCSF) or this compound at the desired concentration for a set period (e.g., 20-30 minutes).
-
LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.
-
Post-HFS Recording: Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes to measure the potentiation.
-
-
Data Analysis: The magnitude of LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to the baseline.
-
Blinding: The person analyzing the electrophysiological data should be blind to the experimental conditions.
Visualizations
Caption: Proposed signaling pathway for this compound's cognitive-enhancing effects.
Caption: Workflow for a blinded this compound animal study.
References
- 1. The effect of insulin and insulin-like growth factors on hippocampus- and amygdala-dependent long-term memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use and Impact of Cognitive Enhancers among University Students: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Potentiation in Distinct Subtypes of Hippocampal Nonpyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of a novel antidementia drug this compound with donepezil synergistically improves memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a potential anti-dementia drug, increases synaptic density in the hippocampal CA3 region of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FK962, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Potential Artifacts in FK960 Electrophysiology Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts in electrophysiology experiments involving the compound FK960. The focus is on distinguishing genuine physiological signals from experimental noise.
Frequently Asked Questions (FAQs)
Q1: After applying this compound, I'm seeing a persistent, regular humming noise in my recording. Is this a drug effect?
A2: This is highly unlikely to be a drug effect. A persistent, low-frequency sinusoidal wave is characteristic of power line interference, often called 50/60 Hz hum.[1] This common artifact is caused by electromagnetic interference from nearby AC power lines and equipment.[1][2] To resolve this, you should first ensure all your equipment is properly grounded to a single point to avoid ground loops.[1][3] Shielding your setup with a Faraday cage and turning off non-essential electrical devices in the vicinity can also significantly reduce this noise.[1]
Q2: My baseline is drifting slowly after perfusing my slice with this compound. How do I know if this is an artifact or a physiological response?
A2: Baseline drift is a common artifact with multiple potential causes, including unstable electrode-tissue interfaces, temperature fluctuations, or issues with the reference electrode.[1] Before concluding it's a drug effect, first verify the stability of your setup. Ensure the preparation has had sufficient time to equilibrate after the solution change.[1][4] Check that the perfusion solution is at a constant temperature and that the reference electrode is stable and clean.[1] If these factors are controlled and the drift is consistent and reproducible across experiments, it may warrant further investigation as a potential slow-onset physiological effect. However, technical issues are the more frequent cause.[5][6]
Q3: I'm observing sudden, sharp spikes in a single channel. Could this be related to this compound's mechanism?
A3: Sudden, sharp, high-amplitude spikes that are confined to a single channel are typically "electrode pops".[1][7] These are not physiological and are caused by an abrupt change in the impedance of a single electrode.[1][7] This can happen if an electrode is loose, gets bumped, or if the conductive solution is drying out.[1][8] Since this compound's known mechanism involves modulating somatostatin (B550006) release, it would not manifest as this type of sharp, single-channel event.[9] Check the physical connection of the problematic electrode first.[1]
Q4: After applying this compound, the overall signal-to-noise ratio (SNR) has decreased. What should I check first?
A4: A decrease in SNR means your desired signal is becoming obscured by background noise. The most common cause of increased noise in any electrophysiology setup is a poor ground connection.[10] Verify that all equipment is connected to a common ground to prevent ground loops.[3] High-frequency noise can also be introduced by environmental electrical interference.[10] Try to identify and isolate noise sources by systematically turning off non-essential equipment.[1][2] Also, ensure cables are short and secure, as cable movement can introduce significant artifacts.[1]
Troubleshooting Guides
Power Line Interference (50/60 Hz Hum)
A persistent, low-frequency sinusoidal wave that obscures the biological signal.[1]
-
Problem : The recording shows a dominant frequency of 50 or 60 Hz.
-
Likely Causes :
-
Troubleshooting Steps :
-
Check Grounding : Ensure all instruments are connected to a single, common ground point.[1][3]
-
Use a Faraday Cage : Make sure your setup is enclosed in a properly grounded Faraday cage to shield it from external EMI.[1]
-
Identify Noise Source : Systematically turn off and unplug non-essential electrical equipment in the room to see if the noise disappears.[1][2]
-
Secure Cables : Keep cables as short as possible and secure them to prevent movement.
-
Use a Notch Filter : As a last resort, a 50/60 Hz notch filter can be used during data acquisition or analysis, but be aware that this can sometimes distort the biological signal.[1]
-
Caption: Workflow for troubleshooting 50/60 Hz power line interference.
Baseline Drift
The baseline of the recording is not stable and wanders slowly up and down.[1]
-
Problem : A slow, non-physiological fluctuation in the baseline voltage or current.
-
Likely Causes :
-
Troubleshooting Steps :
-
Allow for Equilibration : Ensure the preparation has stabilized for at least 15-20 minutes after applying this compound before starting your recording.[1][4]
-
Check Temperature Control : Verify that your temperature controller is functioning correctly and the bath temperature is stable.
-
Inspect Reference Electrode : Clean and re-chloride the reference electrode. Ensure it has a stable junction with the bath solution.[1][6]
-
Ensure Mechanical Stability : Check that the recording setup is on an anti-vibration table and that manipulators are securely fastened.[1][11]
-
Clean the System : Clean the perfusion lines and pipette holder to remove any potential salt bridges or contamination.[6]
-
Use a High-Pass Filter : If the drift is very slow (<0.5 Hz), a high-pass filter can be applied during analysis to remove it.[10]
-
Caption: A logical workflow for diagnosing and fixing baseline drift.
Data Presentation & Protocols
Table 1: Common Electrophysiological Artifacts and Their Characteristics
| Artifact Type | Typical Frequency | Amplitude Characteristics | Common Causes |
| Power Line Interference | 50 Hz or 60 Hz[1] | Can be up to 50% of peak-to-peak signal | Improper grounding, EMI from nearby devices.[1] |
| Baseline Drift | < 0.5 Hz[1] | Variable, can be several millivolts | Unstable electrode-tissue interface, temperature changes, reference electrode issues.[1][10] |
| Electrode 'Pop' | N/A (transient) | High, often saturating the amplifier | Abrupt change in electrode impedance, loose electrode, drying of conductive paste.[1][7] |
| Movement Artifact | Correlated with movement | Can be orders of magnitude greater than the signal | Subject movement, cable movement, pressure changes.[1][12] |
| Muscle Artifact (EMG) | > 30 Hz[1][13] | Variable, dependent on muscle contraction | Contraction of nearby muscles (e.g., chewing, blinking).[1][14] |
| ECG Artifact | Correlates with heart rate | Variable, more prominent on some electrodes | Electrical activity of the heart, electrode over a pulsating vessel.[1][7] |
Experimental Protocols
Protocol for Identifying an Environmental Noise Source
-
Establish a Baseline : With your recording setup active (pipette in the bath), observe the magnitude of the noise on your data acquisition software or an oscilloscope.[1]
-
Systematic Deactivation : Begin turning off and unplugging all non-essential electrical equipment in the room, one by one. This includes centrifuges, monitors, computers, light sources, and pumps.[1]
-
Monitor the Noise : After each device is turned off, observe the effect on the noise. If the noise level drops significantly, you have likely identified a source.
-
Isolate the Offending Device : Once identified, move the noise-generating equipment as far away from the electrophysiology rig as possible, replace it, or ensure it is properly shielded.[1]
-
Re-check Grounding : If isolating devices does not solve the problem, re-verify that all components of your setup are connected to a single, common ground.[1]
Protocol for Bath Application of this compound in Hippocampal Slices
-
Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. On the day of the experiment, make fresh serial dilutions in artificial cerebrospinal fluid (ACSF) to your desired final concentrations. Prepare a vehicle control solution with the same final concentration of the solvent.
-
Baseline Recording : After obtaining a stable whole-cell recording or field potential, perfuse the slice with the vehicle control ACSF. Record a stable baseline of activity for at least 10-15 minutes.
-
Drug Application : Switch the perfusion system to the ACSF containing the desired concentration of this compound.
-
Equilibration and Recording : Allow the slice to equilibrate in the this compound-containing ACSF for a minimum of 15 minutes before beginning experimental recordings to ensure the drug has reached the tissue and to allow the baseline to re-stabilize.
-
Washout : After recording the effects of the drug, switch the perfusion back to the control ACSF to observe any washout of the effect.
This compound Proposed Signaling Pathway
This compound is a novel compound that has been shown to augment long-term potentiation (LTP) in the mossy fiber-CA3 pathway of the hippocampus.[15] Its mechanism is believed to involve the enhancement of activity-dependent somatostatin release.[9] This released somatostatin then acts on CA3 pyramidal neurons, modulating synaptic plasticity and enhancing the magnitude of LTP.[15] This action appears to be linked to the cholinergic system.[15]
Caption: Proposed signaling pathway for this compound's enhancement of LTP.
References
- 1. benchchem.com [benchchem.com]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. Molecular Devices Support Portal [support.moleculardevices.com]
- 4. Baseline drift [sprpages.nl]
- 5. Neuroscience Grrl [neurosciencegrrl.net]
- 6. Molecular Devices Support Portal [support.moleculardevices.com]
- 7. Artifacts and Noise | Neupsy Key [neupsykey.com]
- 8. Electrode that goes pop in the night [thoracic.org]
- 9. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. mdpi.com [mdpi.com]
- 13. TMSi — an Artinis company — Common physiological EEG artifacts [tmsi.artinis.com]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for FK960 administration to reduce animal stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the administration of FK960 in animal research, with a focus on minimizing animal stress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Animal exhibits signs of distress immediately after intraperitoneal (IP) injection (e.g., writhing, vocalization) | - Irritation from the vehicle or pH of the solution.- Injection into a sensitive organ.- Injection volume is too large or administered too quickly. | - Ensure the pH of the final this compound solution is between 5.0 and 9.0.[1]- Use a new sterile needle for each animal.[2]- Confirm proper needle placement in the lower right abdominal quadrant to avoid the cecum and bladder.[2][3]- Administer the solution at a slow, steady rate.[3]- Consider using a smaller volume if possible, not exceeding 10 ml/kg for rats.[3] |
| Animal shows signs of pain or irritation at the injection site (e.g., licking, swelling) | - High concentration of the drug or vehicle.- Non-isotonic solution. | - Dilute the this compound solution to the lowest effective concentration.- Ensure the vehicle is isotonic; 0.9% sterile saline is a common choice for IP injections.[4][5][6]- Rotate injection sites if repeated dosing is necessary.[3] |
| Animal appears lethargic, hunched, or shows piloerection hours after administration | - Systemic stress response to the procedure or compound.- Potential side effects related to somatostatin (B550006) modulation (e.g., gastrointestinal discomfort).[1] | - Monitor the animal closely using a post-procedure checklist.- Ensure the animal has easy access to food and water.- Provide appropriate environmental enrichment to reduce stress.- If signs persist or worsen, consult with the veterinary staff. |
| Difficulty administering the full dose via oral gavage | - Animal resistance.- Improper restraint.- Incorrect gavage needle size. | - Ensure personnel are thoroughly trained in proper restraint and gavage techniques.- Use the correct size and type of gavage needle for the animal's weight.- Habituate the animals to handling prior to the procedure.- Consider alternative, less stressful oral administration methods if scientifically appropriate, such as incorporating the compound into a palatable treat.[7][8] |
| Regurgitation or signs of respiratory distress after oral gavage | - Accidental administration into the trachea.- Esophageal irritation or injury. | - Immediately stop the procedure and monitor the animal closely. If distress is severe, euthanize the animal.- Ensure the gavage needle is measured to the correct length (from the mouth to the last rib) before insertion.- Pass the needle gently and smoothly, without rotation.[9]- Administer the liquid slowly to prevent reflux.[9] |
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle for this compound administration?
This compound is soluble in DMSO.[10] For in vivo studies, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable vehicle such as sterile 0.9% saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum to avoid irritation. It is crucial to include a vehicle-only control group in your experiments to account for any effects of the solvent.
2. What are the recommended dosages and administration routes for this compound in rodents?
Published studies have used intraperitoneal (IP) injections in rats at dosages ranging from 0.1 to 10 mg/kg. Oral administration has also been used in monkeys at a dose of 0.1 mg/kg. The optimal dose and route will depend on the specific experimental design.
3. How can I minimize stress during the handling and injection of animals?
To minimize stress, handle animals calmly and consistently to habituate them to your presence. For IP injections, ensure proper restraint to prevent injury and ensure accurate administration. For oral gavage, proper training and technique are essential to avoid causing pain or distress.[9] Whenever possible, consider less invasive methods of administration.[7][8]
4. What are the potential side effects of this compound?
This compound acts as a somatostatin modulator. While specific side effects for this compound are not well-documented in publicly available literature, somatostatin and its analogs can cause gastrointestinal discomfort, and fluctuations in blood glucose levels.[1][11] It is important to monitor for signs of these potential effects, such as changes in appetite, fecal consistency, or activity levels.
5. What specific signs of stress should I monitor for after this compound administration?
Post-procedure, monitor for both immediate and delayed signs of stress. Immediate signs after injection can include writhing, vocalization, or excessive licking of the injection site.[11] Delayed signs (hours to days) can include:
-
Changes in posture (hunching)
-
Piloerection (fur standing on end)
-
Reduced activity or lethargy
-
Decreased food and water intake
-
Weight loss
-
Changes in grooming behavior
-
Porphyrin staining (red tears/nasal discharge in rats)
A post-procedure monitoring checklist should be used to systematically record observations.
6. How often should I monitor animals after this compound administration?
Animals should be closely observed for at least 15-30 minutes immediately following the procedure.[9] Further monitoring should occur at regular intervals, such as 4, 12, and 24 hours post-administration, and then daily for the duration of the study. The frequency of monitoring should be increased if any adverse signs are observed.
Data and Protocols
Quantitative Data Summary
| Parameter | Species | Value | Route of Administration | Reference |
| Dosage | Rat | 0.1 - 10 mg/kg | Intraperitoneal (IP) | N/A |
| Monkey | 0.1 mg/kg | Oral | N/A | |
| Maximum IP Injection Volume | Rat | 10 ml/kg | Intraperitoneal (IP) | [3] |
| Maximum Oral Gavage Volume | Rat | 10 ml/kg (smaller volumes recommended) | Oral | [9] |
Experimental Protocol: Intraperitoneal Injection of this compound in Rats
-
Preparation:
-
Prepare the this compound solution by first dissolving in a minimal amount of DMSO, then diluting to the final concentration with sterile 0.9% saline.
-
Warm the solution to room temperature to avoid causing a drop in the animal's body temperature.
-
Use a new sterile syringe and a 23-25 gauge needle for each animal.[3]
-
-
Handling and Restraint:
-
Gently handle the rat to minimize stress.
-
Restrain the animal securely in a supine position, tilting the head slightly downwards.
-
-
Injection:
-
Identify the injection site in the lower right quadrant of the abdomen.[2][3]
-
Insert the needle at a 30-40 degree angle with the bevel facing up.
-
Aspirate to ensure no blood or urine is drawn, confirming the needle is not in a blood vessel or the bladder.[2][3]
-
Inject the solution slowly and steadily.
-
-
Post-Injection Monitoring:
-
Return the animal to its home cage.
-
Observe for any immediate adverse reactions for at least 15 minutes.
-
Continue to monitor for signs of stress or pain at regular intervals as outlined in the FAQs.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for this compound administration.
References
- 1. gadconsulting.com [gadconsulting.com]
- 2. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medline.com [medline.com]
- 7. nal.usda.gov [nal.usda.gov]
- 8. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of intravenous and intraperitoneal [123I]IBZM injection for dopamine D2 receptor imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide | 133920-70-4 | >98% [smolecule.com]
- 11. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
How to ensure consistent FK960 concentration in perfusion systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent concentration of FK960 in perfusion systems during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent this compound concentration in your perfusion culture system.
Issue 1: Observed this compound Concentration is Lower Than Expected
Possible Cause 1: this compound Degradation in Aqueous Solution
This compound, like many small molecules, may be susceptible to degradation in aqueous environments, a process that can be influenced by pH, temperature, and light.[1][2][3] The rate of degradation can increase at non-neutral pH and higher temperatures.
Troubleshooting Steps:
-
pH and Temperature Monitoring: Ensure the pH of your cell culture medium is maintained within the optimal physiological range (typically 7.2-7.4).[1] Verify that the incubator and perfusion system are maintaining a constant and correct temperature (e.g., 37°C).
-
Fresh Stock Preparation: Prepare fresh concentrated stock solutions of this compound regularly. Avoid using old stock solutions.
-
Light Protection: Protect the this compound stock solution and the perfusion media reservoir from direct light exposure, as light can cause photodegradation of sensitive compounds.
-
Stability Study: If inconsistent concentrations persist, it is advisable to conduct a simple stability study. An outline of the protocol is provided in the "Experimental Protocols" section.
Possible Cause 2: Adsorption to System Components
Small molecules can adsorb to the surfaces of tubing, connectors, and the bioreactor vessel, leading to a lower effective concentration in the medium. This is particularly relevant for certain types of plastics and silicone.
Troubleshooting Steps:
-
Material Selection: Whenever possible, use tubing with low protein and small molecule binding properties. Materials like platinum-cured silicone or specialized biopharmaceutical-grade TPE tubing are often recommended.[4]
-
System Saturation: Before introducing cells, run the perfusion system with the this compound-containing medium for a set period (e.g., 12-24 hours). This can help saturate the binding sites on the tubing and other components, leading to a more stable concentration when the actual experiment begins.
-
Minimize Tubing Length: Keep the length of the tubing in your perfusion circuit as short as possible to reduce the total surface area available for adsorption.[5]
-
Sampling Point: When measuring the this compound concentration, take samples from a point as close to the cell culture vessel as possible to get a more accurate reading of the concentration the cells are being exposed to.
Issue 2: Fluctuating this compound Concentration Over Time
Possible Cause 1: Inconsistent Perfusion Pump Performance
The accuracy and consistency of the perfusion pump are critical for maintaining a stable drug concentration.
Troubleshooting Steps:
-
Pump Calibration: Regularly calibrate your perfusion pumps to ensure they are delivering the correct flow rate.
-
Check for Blockages: Inspect the perfusion tubing for any kinks or partial blockages that could impede flow.
-
Consistent Tubing Placement: Ensure the perfusion tubing is correctly and consistently placed in the pump head, as improper placement can lead to variable flow rates.
Possible Cause 2: Issues with the Media Reservoir
Problems with the media reservoir can lead to inconsistent delivery of this compound.
Troubleshooting Steps:
-
Proper Mixing: Ensure the this compound-containing medium in the reservoir is well-mixed before and during the perfusion run. A magnetic stirrer can be used at a low speed to maintain homogeneity without causing shear stress to the medium components.
-
Avoid Precipitation: If you observe any precipitation in the media reservoir, the this compound concentration may be too high for its solubility in the medium. Consider reducing the concentration or refer to the this compound stock solution protocol for proper solubilization techniques.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for inconsistent this compound concentration.
Frequently Asked Questions (FAQs)
Q1: How should I prepare my this compound stock solution to ensure stability and solubility?
A1: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. This stock can then be diluted into the cell culture medium to the final working concentration. Preparing fresh stock solutions and storing them in small aliquots at -20°C or -80°C can help maintain stability. Refer to the detailed protocol below for step-by-step instructions.
Q2: What is the typical stability of this compound in cell culture medium at 37°C?
A2: While specific public data on this compound stability is limited, similar compounds can exhibit time-dependent degradation at 37°C.[1][2][3] The stability is also dependent on the pH and composition of the medium. For long-term perfusion experiments, it is crucial to either have stability data for your specific conditions or to replenish the this compound-containing medium reservoir frequently. A stability study is the best way to determine this for your experimental setup.
Q3: How can I measure the actual concentration of this compound in my perfusion system?
A3: The concentration of this compound can be accurately measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7][8][9] Since this compound is a piperazine (B1678402) derivative, it may require a derivatization step for sensitive detection by HPLC-UV.[8] LC-MS/MS is generally more sensitive and does not require derivatization. A detailed protocol for quantification is provided below.
Q4: Can the presence of cells and their metabolites affect this compound concentration?
A4: Yes, it is possible. Cells may metabolize this compound, although the extent of this is often compound and cell-type specific. Additionally, cellular metabolites could alter the pH of the microenvironment, potentially affecting this compound stability.
Q5: What type of tubing is best to minimize this compound adsorption?
A5: For small molecules, tubing materials with low surface binding are recommended. Platinum-cured silicone and biopharmaceutical-grade TPE are often good choices.[4] It is advisable to avoid using PVC tubing if possible, as it can sometimes have higher adsorption of small molecules. Testing different tubing materials may be necessary for your specific setup.[5]
Quantitative Data Summary
The following tables provide example data for illustrative purposes. Actual values should be determined experimentally.
Table 1: Example Stability of this compound (10 µM) in Cell Culture Medium at 37°C
| Time (hours) | Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 24 | 9.5 | 95% |
| 48 | 9.0 | 90% |
| 72 | 8.5 | 85% |
| 96 | 8.0 | 80% |
Table 2: Example Adsorption of this compound to Different Tubing Materials
| Tubing Material | This compound Concentration after 24h Perfusion (µM) | Percent Loss |
| Silicone (Platinum-cured) | 9.2 | 8% |
| TPE (Biopharmaceutical Grade) | 9.5 | 5% |
| PVC | 8.1 | 19% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile environment.
-
Dissolve the this compound powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Quantification of this compound Concentration by HPLC-UV
This protocol provides a general guideline. The specific parameters may need to be optimized for your instrument and column.
-
Sample Preparation:
-
Collect a sample of the cell culture medium from your perfusion system.
-
Centrifuge the sample to remove any cells or debris.
-
Perform a protein precipitation step by adding 3 volumes of cold acetonitrile (B52724) to 1 volume of the supernatant. Vortex and centrifuge at high speed.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 254-280 nm).
-
Standard Curve: Prepare a standard curve of this compound in fresh cell culture medium and process the standards in the same way as the samples.
-
Quantification: Determine the concentration of this compound in your samples by comparing the peak area to the standard curve.
-
Protocol 3: Perfusion System Validation for Consistent Drug Delivery
-
System Setup: Assemble your perfusion system as you would for an experiment, but without cells.
-
Media Preparation: Prepare a batch of cell culture medium containing the target concentration of this compound.
-
Priming and Saturation:
-
Prime the system with the this compound-containing medium.
-
Run the perfusion at the intended flow rate for 24 hours to allow for saturation of any binding sites.
-
-
Sampling:
-
Collect samples from the media reservoir and from the outlet of the perfusion tubing (before it enters the bioreactor) at regular intervals (e.g., 0, 4, 8, 12, 24 hours).
-
-
Analysis: Quantify the this compound concentration in all samples using a validated analytical method like HPLC or LC-MS/MS.
-
Evaluation: The concentration at the outlet should be consistent and close to the concentration in the reservoir after the initial saturation period. If there is a significant drop, consider changing the tubing material or adjusting the initial concentration to account for adsorption.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound is known to enhance the release of somatostatin, which can modulate synaptic plasticity, potentially through the ERK signaling pathway.[10][11]
Caption: Putative signaling pathway of this compound.
Experimental Workflow for Monitoring this compound Concentration
Caption: Workflow for monitoring this compound concentration in a perfusion system.
References
- 1. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. advantapure.com [advantapure.com]
- 5. Evaluation of adsorption of DNA/PEI polyplexes to tubing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating potential neurotoxicity of high-dose FK960
Disclaimer: The following information is for research purposes only. FK960 is an investigational compound, and its safety and efficacy in humans have not been fully established. Currently, there is no published evidence to suggest that this compound exhibits neurotoxic properties, even at high doses. This guide is intended to provide a framework for proactive safety assessment and to address hypothetical concerns regarding potential neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel cognitive enhancer whose primary mechanism of action is the potentiation of somatostatin (B550006) release in the hippocampus.[1] It specifically enhances the high potassium-evoked release of somatostatin from nerve terminals, without affecting the basal release of other neurotransmitters like acetylcholine, serotonin, D-aspartate, or GABA.[1] This activation of the somatostatinergic system is believed to be central to its effects on cognitive function and synaptic plasticity.[1]
Q2: How does this compound affect synaptic plasticity?
A2: this compound has been shown to augment long-term potentiation (LTP) in the mossy fiber-CA3 pathway of the hippocampus.[2] This effect is dose-dependent, with a bell-shaped dose-response curve. The enhancement of LTP is linked to the activation of the cholinergic-somatostatinergic system.[2] Furthermore, studies in aged rats have demonstrated that this compound can selectively and reversibly increase the density of axodendritic and axosomatic synapses in the hippocampal CA3 region, which is associated with improved cognitive function.[3][4]
Q3: Does this compound have neurotrophic effects?
A3: Yes, this compound has been shown to increase the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in cultured rat astrocytes.[5] This effect is mediated through the stimulation of the ERK signaling pathway, leading to increased levels of c-Fos and phosphorylation of CREB.[5]
Q4: Have any studies identified specific binding proteins for this compound?
A4: Research has identified Quinone oxidoreductase 2 (QR2) and Pyridoxal kinase (PK) as potential binding proteins for this compound in the hippocampus.[6] It is hypothesized that by binding to these proteins, this compound may inhibit the over-expression of QR2, which can interfere with memory formation, and reduce the over-phosphorylation of tau protein, a hallmark of Alzheimer's disease.[6]
Q5: Are there any known neurotoxic effects of this compound?
A5: Based on the available scientific literature, there are no specific reports of neurotoxic effects associated with this compound. The existing research focuses on its cognitive-enhancing and potential neuroprotective properties. However, as with any investigational compound, it is crucial for researchers to monitor for any unexpected adverse effects in their experimental models, especially when using high-dose regimens.
Proactive Neurotoxicity Screening and Troubleshooting Guide
This section provides guidance for researchers to proactively assess for potential neurotoxicity and troubleshoot unexpected experimental outcomes that could, hypothetically, be related to neurotoxic effects.
| Potential Issue/Observation | Troubleshooting/Investigation Steps |
| Unexpected Cell Death in Neuronal Cultures | 1. Confirm this compound Concentration: Verify the final concentration of this compound in your culture medium. Perform a dose-response curve to determine if the effect is concentration-dependent. 2. Assess Cell Viability: Use multiple assays to confirm cell death (e.g., LDH assay for cytotoxicity, Annexin V/PI staining for apoptosis, and a metabolic assay like MTS/MTT). 3. Evaluate Culture Conditions: Ensure optimal culture conditions (pH, CO2, humidity, media components) are maintained. 4. Test for Contamination: Check for mycoplasma or other microbial contamination in your cell cultures. |
| Reduced Neurite Outgrowth or Altered Neuronal Morphology | 1. Quantitative Morphological Analysis: Use high-content imaging to quantify neurite length, branching, and soma size. 2. Immunocytochemistry: Stain for cytoskeletal proteins (e.g., β-III tubulin, MAP2) to visualize neuronal structure. 3. Time-Course Experiment: Observe the effects of this compound on neurite outgrowth at different time points to distinguish between inhibition of growth and retraction of existing neurites. |
| Altered Electrophysiological Activity (e.g., in MEA studies) | 1. Baseline Recording: Ensure a stable baseline recording is established before compound addition. 2. Positive Controls: Use known neurotoxicants that affect neuronal firing (e.g., a glutamate (B1630785) receptor antagonist) as positive controls. 3. Spike Sorting Analysis: If a general decrease in firing is observed, use spike sorting to determine if specific neuronal populations are affected.[7] |
| In Vivo Behavioral Deficits or Adverse Clinical Signs | 1. Systematic Observation: Use a functional observational battery to systematically assess for any changes in behavior, motor function, or autonomic responses. 2. Dose-Range Finding Study: Conduct a preliminary study with a wide range of doses to identify a maximum tolerated dose. 3. Histopathological Examination: Perform a histopathological analysis of the brain and other relevant neural tissues to look for signs of neuronal damage, inflammation, or other abnormalities. |
Summary of this compound Dosages and Concentrations in Preclinical Studies
| Experimental Model | Dosage/Concentration | Observed Effect | Reference |
| Rat Hippocampal Slices | 10⁻⁹ - 10⁻⁶ M | Enhanced high K⁺-evoked somatostatin release. | [1] |
| Guinea-Pig Hippocampal Slices | 10⁻⁹ - 10⁻⁶ M (Maximal at 10⁻⁷ M) | Augmentation of Long-Term Potentiation (LTP). | [2] |
| Cultured Rat Astrocytes | 100 nM | Increased mRNA and protein levels of GDNF. | [5] |
| Aged Rats (in vivo) | 0.32 - 32 mg/kg/day (oral) | Dose-dependent increase in hippocampal synapse density. | [3] |
| Rat Models of Memory Deficit (in vivo) | 0.032 - 3.2 mg/kg (i.p.) | Amelioration of memory deficits. | [8] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
- 1. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. This compound, a potential anti-dementia drug, increases synaptic density in the hippocampal CA3 region of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Adult Neurotoxicity Testing - DNTOX [dntox.de]
- 8. FK962, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for Reproducible FK960 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reproducible results with FK960. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a novel cognitive enhancer. Its primary mechanism of action is believed to be the activation of the somatostatinergic system.[1][2] It specifically enhances the activity-dependent release of somatostatin (B550006) from nerve terminals in the hippocampus.[1] This activation is thought to underlie its ability to ameliorate memory deficits and augment long-term potentiation (LTP).[1][2] More recent research suggests that this compound may also exert its effects by binding to quinone oxidoreductase 2 (QR2) and pyridoxal (B1214274) kinase, potentially inhibiting processes that disturb memory formation and tau protein hyperphosphorylation.
Q2: What are the recommended storage and stability conditions for this compound?
For long-term storage (months to years), this compound powder should be stored at -20°C in a dry, dark environment.[3] For short-term storage (days to weeks), it can be kept at 0-4°C.[3] Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term use or at 0-4°C for short-term use.[3] It is advisable to avoid repeated freeze-thaw cycles of stock solutions. For in-use stability, once a multi-dose container is opened, the period of use should be supported by stability data under the recommended storage conditions.
Q3: How should I prepare this compound for in vitro and in vivo studies?
This compound is soluble in DMSO.[3] For in vitro cell-based assays, a stock solution is typically prepared in 100% DMSO. This stock is then diluted in the appropriate cell culture medium to the final working concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity to the cells. A vehicle control with the same final DMSO concentration should always be included in the experiment.
For in vivo studies in rodents, a stock solution in DMSO can be prepared and then further diluted with a suitable vehicle, such as saline or a solution containing a solubilizing agent like SBE-β-CD, to achieve the desired final concentration for injection. The final DMSO concentration should be kept as low as possible to minimize toxicity.
Troubleshooting Guides
Inconsistent or No Effect in Long-Term Potentiation (LTP) Experiments
Q: I am not observing a consistent potentiation of LTP with this compound in my hippocampal slice recordings. What could be the issue?
Several factors can contribute to inconsistent LTP results. Here are some troubleshooting steps:
-
Slice Health: Ensure hippocampal slices are healthy and viable. The dissection and slicing procedure should be performed quickly in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[4] Allow for an adequate recovery period (at least 1.5 hours) in an interface or submersion chamber before starting the experiment.[5]
-
Electrode Placement and Stimulation Intensity: The placement of stimulating and recording electrodes is critical. Inconsistent placement can lead to variability. Use 40-60% of the maximum spike amplitude for baseline recordings to avoid over-stimulation, which can damage neurons.[2]
-
This compound Concentration and Perfusion Time: The dose-response curve for this compound's effect on LTP is bell-shaped, with maximal augmentation around 10⁻⁷ M.[6] Ensure you are using an optimal concentration. The perfusion time is also important; perfusing with this compound for at least 25 minutes before and during tetanic stimulation has been shown to be effective.[6]
-
Experimental Rig Stability: Vibrations and electrical noise can interfere with recordings. Use an anti-vibration table and a Faraday cage to minimize these disturbances.
-
Anesthesia: The type of anesthetic used for the animal can impact LTP induction. Be consistent with the anesthetic regimen.[2]
-
Animal Age: The age of the animal can influence the ability to induce LTP. Use animals of a consistent age range for your experiments.[2]
Low or No Signal in Somatostatin Release Assays
Q: My somatostatin ELISA is showing low or no detectable signal after treating hippocampal slices with this compound and high K⁺.
Here are potential reasons and solutions for low signal in your somatostatin release assay:
-
Insufficient Stimulation: this compound enhances high K⁺-evoked release, but does not affect basal release.[1] Ensure your high K⁺ stimulation is sufficient to depolarize the neurons and induce somatostatin release.
-
Sample Dilution: The concentration of released somatostatin may be below the detection limit of your ELISA kit. Consider concentrating your supernatant or reducing the incubation volume.
-
Protease Degradation: Somatostatin is a peptide and can be degraded by proteases. Keep samples cold and add protease inhibitors to your collection buffer. Freeze supernatants immediately after collection.
-
ELISA Kit Sensitivity: Use a high-sensitivity ELISA kit appropriate for the expected concentration range of somatostatin.
-
Inadequate Washing or Blocking: Insufficient washing can lead to high background, while improper blocking can cause non-specific binding, both of which can mask a low signal.[7]
High Variability in Astrocyte-Derived GDNF Levels
Q: I am observing high variability in GDNF concentrations in the supernatant of astrocyte cultures treated with this compound.
High variability in cell-based assays can be frustrating. Consider the following troubleshooting tips:
-
Cell Culture Conditions: Ensure consistent cell seeding density and culture conditions across all wells.[8] Variations in cell confluence can lead to different levels of GDNF production.
-
Pipetting Errors: Inconsistent pipetting of reagents or samples can introduce significant variability. Use calibrated pipettes and be meticulous with your technique.[7]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell health and reagent concentrations. Avoid using the outer wells for critical samples or use a plate sealer.[7]
-
Reagent Preparation: Ensure all reagents, including the this compound solution, are well-mixed and at the correct concentration before adding to the cells.
-
Inconsistent Incubation Times: Adhere to consistent incubation times for both this compound treatment and the subsequent ELISA steps.[7]
Quantitative Data Summary
Table 1: In Vivo Dosage and Pharmacokinetics of this compound
| Animal Model | Dosage | Route of Administration | Peak Plasma Concentration (Cmax) | Time to Peak Plasma Concentration (Tmax) | Peak Brain Concentration |
| Aged Rats | 0.32-32 mg/kg/day | Oral | Not Reported | Not Reported | Not Reported |
| Rhesus Monkeys | 0.1 mg/kg | Oral | 4.04 ± 1.29 x 10⁻⁷ mol/L | 2.0 ± 1.1 h | 1.11 ± 0.30 x 10⁻⁷ mol/L |
Table 2: In Vitro Effective Concentrations of this compound
| Experimental Model | Effect | Effective Concentration Range | Maximal Effect Concentration |
| Guinea-pig hippocampal slices | Augmentation of LTP | 10⁻⁹ - 10⁻⁶ M | 10⁻⁷ M |
| Rat hippocampal slices | Enhanced somatostatin release | Similar to LTP augmentation | Not explicitly stated |
| Cultured rat astrocytes | Increased GDNF mRNA and protein | 100 nM | Not explicitly stated |
Experimental Protocols
Protocol 1: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is adapted from studies demonstrating the effect of this compound on LTP in guinea-pig hippocampal slices.[6]
-
Slice Preparation:
-
Anesthetize a guinea pig according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Prepare 400-500 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an interface or submersion type recording chamber and allow them to recover for at least 1.5 hours at room temperature, continuously perfused with oxygenated aCSF.
-
-
Electrophysiological Recording:
-
Place a stimulating electrode in the mossy fiber pathway and a recording electrode in the stratum lucidum of the CA3 region.
-
Deliver baseline test stimuli (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs). Adjust the stimulus intensity to elicit a response that is approximately 50% of the maximal amplitude.
-
Record a stable baseline for at least 20-30 minutes.
-
-
This compound Application and LTP Induction:
-
Switch the perfusion to aCSF containing this compound at the desired concentration (e.g., 10⁻⁷ M).
-
Perfuse with the this compound solution for 25 minutes.
-
Induce LTP by delivering high-frequency tetanic stimulation (e.g., three 1-second trains of 100 Hz, with a 20-second interval between trains) in the presence of this compound.
-
Immediately after tetanus, switch the perfusion back to the standard aCSF.
-
-
Data Analysis:
-
Continue recording fEPSPs for at least 60 minutes post-tetanus.
-
Measure the slope of the fEPSP and express it as a percentage of the pre-tetanus baseline average.
-
Compare the magnitude of potentiation between this compound-treated slices and vehicle-treated control slices.
-
Protocol 2: Somatostatin Release from Rat Hippocampal Slices
This protocol is based on studies investigating this compound's effect on neurotransmitter release.[1]
-
Slice Preparation:
-
Prepare hippocampal slices from rats as described in the LTP protocol.
-
-
Pre-incubation and Basal Release:
-
Place slices in individual vials containing oxygenated aCSF and pre-incubate for 30 minutes at 37°C.
-
Replace the medium with fresh aCSF and incubate for a further 10 minutes to measure basal somatostatin release. Collect this supernatant for analysis.
-
-
This compound Treatment and Stimulated Release:
-
Replace the medium with aCSF containing this compound at the desired concentration and incubate for 20 minutes.
-
Replace the this compound-containing medium with a high-potassium (e.g., 50 mM KCl) aCSF, also containing this compound, to stimulate depolarization-dependent release. Incubate for 10 minutes.
-
Collect the supernatant for somatostatin measurement.
-
-
Somatostatin Quantification:
-
Immediately add protease inhibitors to the collected supernatants and store them at -80°C until analysis.
-
Quantify the concentration of somatostatin in the supernatants using a commercially available, high-sensitivity ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Express the amount of somatostatin released as a percentage of the total content in the slice or normalized to the protein content of the slice.
-
Compare the stimulated release in the presence of this compound to that of vehicle-treated and high K⁺ alone controls.
-
Visualizations
Caption: Proposed signaling pathway for this compound's cognitive enhancement effects.
Caption: Experimental workflow for assessing this compound's effect on Long-Term Potentiation.
Caption: Logical troubleshooting flow for low or no signal in ELISA-based assays.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]
- 4. youtube.com [youtube.com]
- 5. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maxanim.com [maxanim.com]
- 8. Human Astrocytes (HA) Culture Protocol [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of FK960 and Donepezil for the Treatment of Dementia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of FK960 and donepezil (B133215), two pharmacological agents investigated for the treatment of dementia. The information presented is based on available preclinical and clinical data, with a focus on their distinct mechanisms of action and supporting experimental findings.
Executive Summary
Donepezil, an acetylcholinesterase inhibitor, is a well-established symptomatic treatment for Alzheimer's disease, aiming to improve cognitive function by increasing acetylcholine (B1216132) levels in the brain.[1][2][3] In contrast, this compound is a novel compound that enhances somatostatin (B550006) release, a neuropeptide implicated in learning and memory, and has shown potential in preclinical models to not only improve cognitive deficits but also to modulate synaptic plasticity.[4][5][6] While donepezil's efficacy is supported by extensive clinical trials, data for this compound is primarily derived from preclinical studies. This guide will delve into the comparative efficacy, mechanisms of action, and available experimental data for both compounds.
Data Presentation: Preclinical Efficacy in Animal Models
The following table summarizes the comparative efficacy of this compound and donepezil in preclinical rat models of dementia based on the passive avoidance task, a measure of learning and memory.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Scopolamine-induced amnesia rats | 0.1-10 mg/kg (i.p.) | Significantly ameliorated memory deficits. | [7] |
| Nucleus basalis magnocellularis (NBM) lesioned rats | 0.1-10 mg/kg (i.p.) | Significantly ameliorated memory deficits. | [7] | |
| Aged rats | 0.1-10 mg/kg (i.p.) | Significantly ameliorated memory deficits. | [7] | |
| Donepezil | Scopolamine-induced amnesia rats | 0.032-3.2 mg/kg (i.p.) | Significantly improved memory deficits. | [7] |
| Nucleus basalis magnocellularis (NBM) lesioned rats | 0.032-3.2 mg/kg (i.p.) | Significantly improved memory deficits. | [7] | |
| Aged rats | 0.032-3.2 mg/kg (i.p.) | No significant effect observed. | [7] | |
| This compound + Donepezil | NBM-lesioned rats | Suboptimal doses (0.1 mg/kg each) | Synergistically and significantly improved memory impairment. | [7] |
| NBM-lesioned rats | Optimal doses (1 mg/kg this compound, 0.32 mg/kg Donepezil) | Marked amelioration of memory deficits, more efficacious than either compound alone. | [7] |
Mechanisms of Action and Signaling Pathways
Donepezil: Acetylcholinesterase Inhibition
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft.[1][2][3][8] By inhibiting AChE, donepezil increases the concentration and duration of action of ACh at cholinergic synapses, thereby enhancing cholinergic neurotransmission.[1][2] This mechanism is aimed at compensating for the loss of cholinergic neurons observed in Alzheimer's disease.[1]
This compound: Somatostatin Release and Synaptic Plasticity
This compound's primary mechanism of action is the enhancement of somatostatin release.[5] Somatostatin is a neuropeptide that plays a crucial role in cognitive processes, and its levels are often reduced in the brains of Alzheimer's disease patients.[9] this compound has been shown to augment long-term potentiation (LTP), a cellular model of learning and memory, in the hippocampus.[4] Furthermore, preclinical studies have demonstrated that this compound can increase the density of synapses in the hippocampal CA3 region of aged rats, an effect not observed with donepezil.[6][10] This suggests a potential role for this compound in promoting synaptic plasticity and neuronal connectivity.
A secondary pathway for this compound's cognitive-enhancing effects may involve the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF). Studies have shown that this compound can increase GDNF mRNA and protein levels in cultured rat astrocytes.[11] This effect is mediated through the ERK signaling pathway, leading to the phosphorylation of CREB and increased c-Fos expression.[11]
Experimental Protocols
Passive Avoidance Task
The passive avoidance task is a fear-motivated test used to assess learning and memory in rodents.[12][13]
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition) Phase: A rodent is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.[12][13]
-
Retention Test Phase: After a specific interval (e.g., 24 hours), the rodent is again placed in the light compartment, and the latency to enter the dark compartment is measured.[14][15] A longer latency is indicative of better memory of the aversive stimulus.
Morris Water Maze Test
The Morris water maze is a widely used behavioral test to assess spatial learning and memory, particularly hippocampal-dependent learning.[16][17][18][19][20]
-
Apparatus: A large circular pool filled with opaque water, containing a hidden platform submerged just below the surface. Visual cues are placed around the room.[16][18]
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform to escape the water. Over several trials, the animal learns the platform's location using the external visual cues.[19]
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.[19]
Astrocyte Culture and GDNF Measurement
-
Cell Culture: Primary astrocytes are isolated from the cerebral cortices of neonatal rats and cultured.
-
Treatment: Cultured astrocytes are treated with this compound at various concentrations.
-
Analysis:
-
RT-PCR: To measure the mRNA levels of GDNF and other neurotrophic factors.
-
ELISA: To quantify the protein levels of GDNF in the culture medium.
-
Western Blotting: To assess the phosphorylation status of proteins in the ERK signaling pathway (e.g., ERK, CREB) and the expression of c-Fos.[11]
-
Conclusion
Donepezil and this compound represent two distinct therapeutic strategies for dementia. Donepezil offers a well-documented, albeit symptomatic, benefit in cognitive function for patients with Alzheimer's disease through the enhancement of cholinergic neurotransmission.[21][22][23][24][25] this compound, while still in the preclinical stages of investigation, presents a novel mechanism of action by targeting the somatostatinergic system.[5][9] Preclinical evidence suggests that this compound may not only improve cognitive deficits but also promote synaptic plasticity, an effect not observed with donepezil in the cited studies.[6][10] The synergistic effects observed when this compound and donepezil are co-administered in animal models suggest that a combination therapy approach could be a promising avenue for future research.[7] However, the lack of clinical trial data for this compound remains a significant gap in directly comparing its efficacy to donepezil in a human population. Further clinical investigation is warranted to determine the therapeutic potential of this compound in treating dementia.
References
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The potential of activation of somatostatinergic neurotransmission with this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a potential anti-dementia drug, increases synaptic density in the hippocampal CA3 region of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term exercise pre-training attenuates Alzheimer’s disease–related pathology in a transgenic rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 14. ppj.phypha.ir [ppj.phypha.ir]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. scantox.com [scantox.com]
- 17. cyagen.com [cyagen.com]
- 18. m.youtube.com [m.youtube.com]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Morris water maze test: Significance and symbolism [wisdomlib.org]
- 21. Donepezil's Effects on Brain Functions of Patients With Alzheimer Disease: A Regional Homogeneity Study Based on Resting-State Functional Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Comparison of functional and cognitive donepezil effects in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 25. Compared of efficacy and safety of high-dose donepezil vs standard-dose donepezil among elderly patients with Alzheimer's disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FK960 and Other Nootropics for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel nootropic agent FK960 with other established cognitive enhancers: piracetam, modafinil (B37608), and Bacopa monnieri. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of their mechanisms of action, supporting experimental data, and relevant preclinical protocols.
Executive Summary
This compound is a promising cognitive enhancer with a distinct mechanism of action centered on the potentiation of somatostatin (B550006) release. This contrasts with the varied mechanisms of other nootropics, such as the modulation of neurotransmitter systems by modafinil, the influence on neuronal membrane fluidity by piracetam, and the antioxidant and cholinergic effects of Bacopa monnieri. Preclinical data suggest this compound's efficacy in improving memory and synaptic plasticity. This guide presents available quantitative data from animal models to facilitate a comparative assessment of these compounds.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize quantitative data from key preclinical studies on this compound and other selected nootropics. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Table 1: Effects on Learning and Memory in the Morris Water Maze (MWM) Task
| Nootropic | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Nucleus basalis magnocellularis (NBM)-lesioned rats | 0.01-1 mg/kg, i.p. | Significantly improved spatial memory deficits.[1] | Tokita et al., 2005 |
| Piracetam | Control mice | 75 and 150 mg/kg/day, i.p. for 4 weeks | Improved performance in both visible and hidden platform tasks. | Moran et al., 2002 |
| Modafinil | Healthy mice | 75 mg/kg, i.p. (pre-training) | Enhanced acquisition of spatial memory.[2] | Shuman et al., 2009 |
| Bacopa monnieri | Scopolamine-induced amnesic mice | 120 mg/kg, p.o. for 6 days | Reversed scopolamine-induced impairment in escape latency.[3] | Saraf et al., 2011 |
Table 2: Effects on Memory in the Passive Avoidance Task
| Nootropic | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Scopolamine-treated, NBM-lesioned, and aged rats | 0.1-10 mg/kg, i.p. | Significantly ameliorated memory deficits in all models.[4] | Tokita et al., 2002 |
| Piracetam | Ethanol-treated mice | 100 mg/kg, twice daily for 10 days | Antagonized ethanol-induced learning impairment (shorter latency to enter dark compartment).[4] | --- |
| Modafinil | Sepsis survivor rats | 300 mg/kg | Increased latency time in the test session compared to the training session.[5] | --- |
| Bacopa monnieri | Scopolamine-treated mice | 40, 60, or 80 mg/kg for 7 days | Significantly reduced the latency to reach the shock-free zone.[6] | --- |
Mechanisms of Action and Signaling Pathways
This compound: Somatostatin Release Enhancer
This compound's primary mechanism of action is the enhancement of activity-dependent somatostatin release in the hippocampus.[7] Somatostatin is a neuropeptide implicated in learning and memory processes, and its levels are often reduced in neurodegenerative diseases like Alzheimer's.[8] this compound has been shown to augment long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampal mossy fiber-CA3 pathway.[9] This effect is dependent on an intact cholinergic-somatostatinergic link.[9] Furthermore, this compound can stimulate the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astrocytes through the ERK/CREB signaling pathway.[10]
Piracetam: Neuronal Membrane Fluidity and Neurotransmitter Modulation
Piracetam, a derivative of the neurotransmitter GABA, is thought to exert its cognitive-enhancing effects through multiple mechanisms. It has been proposed to enhance the fluidity of neuronal membranes, which may improve neurotransmission, and to modulate AMPA receptor function, which is critical for synaptic plasticity.[11][12] Piracetam may also increase cerebral blood flow and oxygen utilization.[13]
Modafinil: Atypical Wakefulness-Promoting Agent
Modafinil's mechanism of action is complex and not fully elucidated. It is known to act as a weak dopamine (B1211576) reuptake inhibitor, but its effects extend to other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA.[7][14] Its wakefulness-promoting effects are thought to be mediated, in part, by the orexin (B13118510) system. The cognitive-enhancing effects of modafinil are likely a result of its combined influence on these various neurotransmitter pathways.[7][14]
Bacopa monnieri: A Multifaceted Herbal Nootropic
Bacopa monnieri is a traditional Ayurvedic herb whose cognitive-enhancing properties are attributed to a class of compounds called bacosides. Its mechanism of action is thought to be multifactorial, involving antioxidant and anti-inflammatory effects, modulation of the cholinergic system (by inhibiting acetylcholinesterase), and enhancement of synaptic function.[5][8] Bacosides may also promote neuronal communication by influencing the growth of nerve endings.
Experimental Protocols
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.
Apparatus: A circular pool (typically 1.5-2 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. The room contains various distal visual cues.
Procedure:
-
Acquisition Phase: The animal is placed in the water at one of several starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is repeated for several trials over a number of days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
Data Analysis: Key parameters include escape latency, swim speed, distance traveled, and time spent in the target quadrant during the probe trial.
Passive Avoidance Task
The passive avoidance task assesses fear-motivated learning and memory.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped to deliver a mild foot shock.
Procedure:
-
Training (Acquisition): The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Testing (Retention): After a set interval (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
Data Analysis: The primary measure is the step-through latency (the time it takes for the animal to move from the light to the dark compartment) during the retention test.
Conclusion
This compound represents a novel approach to cognitive enhancement by specifically targeting the somatostatinergic system. While preclinical data are promising, further research, including direct comparative studies with other nootropics, is necessary to fully elucidate its therapeutic potential. Piracetam, modafinil, and Bacopa monnieri each offer distinct mechanisms and have a more extensive history of use and research. This guide provides a foundational framework for comparing these compounds and highlights the need for standardized experimental protocols to facilitate more direct and meaningful comparisons in the future. The continued investigation of these and other nootropic agents is crucial for the development of effective treatments for cognitive decline and neurodegenerative diseases.
References
- 1. Exploring Modafinil’s Impact on Cognitive Enhancement – Ride Care [ridecare.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of modafinil on passive avoidance memory, brain level of BDNF and oxidative stress markers in sepsis survivor rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Efficacy of Modafinil as a Cognitive Enhancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Piracetam & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 12. Enhanced Neuroplasticity by the Metabolic Enhancer Piracetam Associated with Improved Mitochondrial Dynamics and Altered Permeability Transition Pore Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders | Semantic Scholar [semanticscholar.org]
Validating the pro-synaptic effects of FK960 in different neuronal populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of FK960, a novel cognitive enhancer, focusing on its pro-synaptic effects in various neuronal populations. We objectively compare its performance with other cognitive-enhancing agents, presenting supporting experimental data, detailed protocols for key experiments, and visual representations of its mechanisms of action.
Comparative Analysis of Pro-Synaptic Compounds
This compound has demonstrated significant pro-synaptic and cognitive-enhancing effects in preclinical studies. Its performance is best understood when compared with other compounds targeting different mechanisms of cognitive function, such as the acetylcholinesterase inhibitor Donepezil (B133215) and the nootropic agent Piracetam.
Table 1: Quantitative Effects on Synapse Density
| Compound | Neuronal Population / Model | Dosage / Concentration | Observed Effect on Synapse Density | Reference |
| This compound | Hippocampal CA3 (Aged Rats) | 0.32–32 mg/kg/day (p.o.) | Dose-dependent and reversible increase. | [1] |
| Donepezil | Molecular Layer of Dentate Gyrus (Tg2576 Mice) | 4 mg/kg (in drinking water for 6 months) | Significantly increased synapse density. No effect at 1 or 2 mg/kg. | [1][2] |
| Donepezil | Hippocampal CA3 (Aged Rats) | Up to 10 mg/kg (p.o.) | No effect observed. | [1] |
Table 2: Quantitative Effects on Long-Term Potentiation (LTP)
| Compound | Neuronal Population / Model | Dosage / Concentration | Observed Effect on LTP | Reference |
| This compound | Mossy Fiber-CA3 Pathway (Guinea Pig Hippocampal Slices) | 10⁻⁹–10⁻⁶ M | Significantly augmented LTP magnitude, with a maximal effect at 10⁻⁷ M. | |
| Donepezil | Schaffer Collaterals-CA1 (Rat Hippocampal Slices) | 0.5 µM | Significantly increased LTP. | [3] |
| Donepezil | Schaffer Collaterals-CA1 (Rat Hippocampal Slices) | 5 and 10 µM | Suppressed LTP. | [3] |
| Piracetam | CA1 Pyramidal Neurons (Rat Hippocampal Slices) | 100 µM | Stimulated synaptic transmission. | [4] |
Table 3: Effects on Memory Deficits in Animal Models
| Compound | Animal Model | Dosage (i.p.) | Observed Effect on Memory (Passive Avoidance Task) | Reference |
| This compound | Scopolamine-treated, NBM-lesioned, and Aged Rats | 0.1–10 mg/kg | Significantly ameliorated memory deficits in all three models. | [5] |
| Donepezil | Scopolamine-treated and NBM-lesioned Rats | 0.032–3.2 mg/kg | Significantly improved deficits. | [5] |
| Donepezil | Aged Rats | 0.032–3.2 mg/kg | No significant effect observed. | [5] |
| This compound + Donepezil | NBM-lesioned Rats | 0.1 mg/kg (this compound) + 0.1 mg/kg (Donepezil) | Synergistic improvement in memory impairment. | [5] |
| This compound + Donepezil | NBM-lesioned Rats | 1 mg/kg (this compound) + 0.32 mg/kg (Donepezil) | Marked amelioration, more efficacious than either compound alone. | [5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its pro-synaptic effects through multiple distinct signaling pathways, setting it apart from compounds like Donepezil, which primarily acts by inhibiting acetylcholinesterase.
Caption: Proposed signaling pathways for the pro-synaptic effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of pro-synaptic compounds. Below are summaries of key experimental protocols used in the cited studies.
Quantification of Synapse Density via Electron Microscopy
This method provides direct visualization and is considered the gold standard for quantifying synapses.
-
Objective: To determine the numerical density of synapses in a specific brain region (e.g., hippocampal CA3).
-
Procedure:
-
Tissue Preparation: Animals are anesthetized and perfused with a fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde). The brain is removed and the region of interest is dissected.
-
Sectioning: The tissue is post-fixed, dehydrated, and embedded in resin. Ultrathin sections (e.g., 70-90 nm) are cut using an ultramicrotome.
-
Imaging: Sections are mounted on grids and stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast. Images are acquired using a transmission electron microscope (TEM) at high magnification.
-
Quantification: Synapses are identified by the presence of a presynaptic terminal containing vesicles, a synaptic cleft, and a postsynaptic density. Unbiased stereological methods, such as the disector technique, are used to count synapses within a defined volume to estimate numerical density (synapses/μm³).
-
Measurement of Long-Term Potentiation (LTP) in Hippocampal Slices
This electrophysiological technique assesses synaptic plasticity, a cellular correlate of learning and memory.
-
Objective: To measure the effect of a compound on the potentiation of synaptic transmission in the hippocampus.
-
Procedure:
-
Slice Preparation: An animal (e.g., guinea pig, rat) is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is dissected, and transverse slices (e.g., 400 μm thick) are prepared using a vibratome.
-
Incubation & Recording: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour. A single slice is then transferred to a recording chamber perfused with aCSF.
-
Electrophysiology: A stimulating electrode is placed on an axonal pathway (e.g., mossy fibers), and a recording electrode is placed in the dendritic field of the target neurons (e.g., CA3 pyramidal cells) to record field excitatory postsynaptic potentials (fEPSPs).
-
LTP Induction: After establishing a stable baseline response for 15-20 minutes, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., tetanus: 100 Hz for 1 second).
-
Data Analysis: The slope or amplitude of the fEPSP is monitored for at least 60 minutes post-tetanus. LTP is quantified as the percentage increase in the fEPSP slope/amplitude compared to the pre-tetanus baseline. The test compound is added to the perfusion bath before and during the tetanus.
-
Passive Avoidance Task
A behavioral assay used to evaluate fear-motivated learning and memory in rodents.
-
Objective: To assess the effect of a compound on memory retention.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is an electrifiable grid.
-
Procedure:
-
Acquisition/Training Trial: The animal (e.g., rat) is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The animal is then returned to its home cage.
-
Retention Trial: Typically 24 hours later, the animal is placed back into the light compartment, and the latency to cross into the dark compartment (step-through latency) is recorded, up to a maximum cutoff time (e.g., 300 seconds).
-
Drug Administration: The test compound (e.g., this compound, Donepezil) is administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the training or retention trial.
-
Data Analysis: A longer step-through latency in the retention trial compared to a control group indicates successful memory of the aversive stimulus. The ability of a compound to reverse a scopolamine- or lesion-induced decrease in latency is a measure of its anti-amnesic effect.
-
Caption: General experimental workflow for validating pro-synaptic compounds.
References
- 1. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donepezil in a Narrow Concentration Range Augments Control and Impaired by Beta-Amyloid Peptide Hippocampal LTP in NMDAR-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of a novel antidementia drug this compound with donepezil synergistically improves memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of FK960's Effects on Memory: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the memory-enhancing effects of FK960 across different species, juxtaposed with other cognitive enhancers. The information is compiled from preclinical studies to offer a comprehensive overview for research and development purposes.
Abstract
This compound, a novel cognitive enhancer, has demonstrated pro-mnemonic effects in various animal models. Its primary mechanism of action is understood to be the potentiation of somatostatin (B550006) release in the hippocampus, a key region for memory formation. This guide synthesizes available data on this compound's efficacy in rodents and primates and draws comparisons with established and experimental memory-modulating agents, including the acetylcholinesterase inhibitor Donepezil (B133215) and Somatostatin Receptor 4 (SSTR4) agonists. While preclinical data are promising, a notable gap exists in the availability of human clinical trial data for this compound.
Mechanism of Action: Somatostatin Release Enhancement
This compound is a piperazine (B1678402) derivative that has been shown to selectively enhance the depolarization-evoked release of somatostatin from hippocampal neurons.[1] Somatostatin is a neuropeptide implicated in learning and memory processes, and its levels are often found to be depleted in age-related cognitive decline and Alzheimer's disease. By augmenting somatostatin release, this compound is believed to modulate synaptic plasticity and improve cognitive function.[2]
Figure 1: Proposed signaling pathway of this compound's memory-enhancing effects.
Cross-Species Efficacy of this compound
Studies on this compound have been conducted in rats and rhesus monkeys, utilizing various models of memory impairment.
Rodent Studies (Rats)
In rats, this compound has been shown to ameliorate memory deficits in three distinct models: scopolamine-induced amnesia, nucleus basalis magnocellularis (NBM)-lesioned models, and aged rats.[3] The passive avoidance task is a common behavioral assay used in these studies to assess learning and memory.
| Rat Model | Drug | Dosage (mg/kg, i.p.) | Effect on Memory (Passive Avoidance Task) | Reference |
| Scopolamine-induced | This compound | 0.1 - 10 | Significantly ameliorated memory deficits | [3] |
| NBM Lesion | This compound | 0.1 - 10 | Significantly ameliorated memory deficits | [3] |
| Aged Rats | This compound | 0.1 - 10 | Significantly ameliorated memory deficits | [3] |
Note: Specific latency times in the passive avoidance task were not available in the reviewed literature.
Primate Studies (Rhesus Monkeys)
Research in rhesus monkeys has demonstrated that this compound improves visual recognition memory.[4] These studies are crucial for translational confidence due to the closer phylogenetic relationship to humans.
| Primate Model | Drug | Dosage (mg/kg, p.o.) | Effect on Memory (Visual Recognition Task) | Reference |
| Young Adult Rhesus Monkeys | This compound | 0.1 | Penetrated the blood-brain barrier and distributed throughout the brain | [4] |
| Rhesus Monkeys | This compound | Not specified | Improves visual recognition memory | [4] |
Note: Specific data on the percentage of correct responses in the visual recognition task were not available in the reviewed literature.
Comparison with Alternative Memory Enhancers
Donepezil (Acetylcholinesterase Inhibitor)
Donepezil is a widely prescribed medication for Alzheimer's disease that acts by inhibiting the breakdown of acetylcholine. Comparative studies in rats have shown that while both this compound and donepezil can improve memory deficits, this compound may be effective in a broader range of models, including aged rats where donepezil showed no significant effect in one study.[3] Furthermore, co-administration of this compound and donepezil has been shown to have a synergistic effect in improving memory impairment in NBM-lesioned rats.[3]
| Species | Drug | Dosage (mg/kg) | Memory Task | Observed Effect | Reference |
| Rat (Scopolamine-induced) | Donepezil | 0.032 - 3.2 (i.p.) | Passive Avoidance | Significantly improved deficits | [3] |
| Rat (NBM Lesion) | Donepezil | 0.032 - 3.2 (i.p.) | Passive Avoidance | Significantly improved deficits | [3] |
| Rat (Aged) | Donepezil | 0.032 - 3.2 (i.p.) | Passive Avoidance | No significant improvement | [3] |
| Rhesus Monkey | Donepezil | 0.01 - 0.1 (i.m.) | Visual Search Task | Dose-dependent improvement in accuracy | [5][6] |
Somatostatin Receptor 4 (SSTR4) Agonists
Given this compound's mechanism of action, SSTR4 agonists represent a more direct approach to modulating the somatostatinergic system. Studies in mice have shown that SSTR4 agonists can enhance cue-based memory formation.[5][7] This suggests that directly targeting SSTR4 may be a viable alternative strategy for cognitive enhancement.
| Species | Drug | Administration | Memory Task | Observed Effect | Reference |
| Mouse | L-803,087 (SSTR4 agonist) | Intrahippocampal | Water Maze (Cue-based) | Dose-dependently enhanced memory formation | [5] |
| Mouse | NNC 26-9100 (SSTR4 agonist) | Chronic peripheral | Object Recognition | Approximately 2-fold enhancement in recognition memory | [7] |
Human Clinical Trials
Despite the promising preclinical data, publicly available results from human clinical trials of this compound for memory enhancement are not available at the time of this guide's compilation. Searches of clinical trial registries did not yield any completed or published studies with memory-related endpoints.
Experimental Protocols
Passive Avoidance Task (Rats)
The passive avoidance task is a fear-motivated test that assesses long-term memory. The apparatus consists of a two-compartment box with one illuminated and one dark compartment.
Figure 2: General workflow for the passive avoidance task in rats.
-
Acquisition (Training): The rat is placed in the lit compartment. When it enters the dark compartment, it receives a mild, brief foot shock.
-
Retention (Testing): After a set period (e.g., 24 hours), the rat is again placed in the lit compartment. The latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive event.
Visual Recognition Memory Task (Monkeys)
This task assesses the ability to distinguish novel from familiar visual stimuli.
Figure 3: Simplified workflow for a visual recognition memory task in monkeys.
-
Familiarization Phase: The monkey is presented with a novel visual stimulus for a fixed period.
-
Delay Phase: A retention interval follows.
-
Test Phase: The monkey is presented with the now-familiar stimulus alongside a new, novel stimulus.
-
Measurement: The primary measure is typically the percentage of correct responses (e.g., selecting the novel object) or differential looking time towards the novel versus the familiar object.
Conclusion
This compound demonstrates consistent memory-enhancing effects in preclinical rodent and primate models, operating through the potentiation of somatostatin release. Its efficacy appears comparable or, in some models, superior to the acetylcholinesterase inhibitor donepezil, and its mechanism suggests a distinct therapeutic approach. However, the lack of available human clinical trial data for this compound is a significant limitation in assessing its translational potential. Further research, particularly clinical studies, is necessary to determine the safety and efficacy of this compound as a cognitive enhancer in humans. The development of SSTR4 agonists also presents a promising and more direct alternative for modulating the somatostatinergic system for cognitive benefits.
References
- 1. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-Dependent Dissociation of Pro-cognitive Effects of Donepezil on Attention and Cognitive Flexibility in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil-induced improvement in delayed matching accuracy by young and old rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Unlocking the Potential of FK960: A Review of Foundational Research and Comparative Analysis
Core Findings on FK960's Mechanism of Action
This compound has been shown to exert its pro-cognitive effects through a multi-faceted mechanism, primarily centered on the activation of the somatostatinergic system, enhancement of synaptic plasticity, and promotion of neurotrophic factor expression.
Enhancement of Synaptic Density in the Aging Brain
Foundational studies have demonstrated that this compound can reverse age-related declines in synaptic density. In aged rats, oral administration of this compound led to a significant, dose-dependent increase in the density of synapses in the hippocampal CA3 region, a critical area for learning and memory.[1][2] This effect was observed to be reversible after cessation of treatment.[1]
| Dose of this compound (mg/kg/day) | Change in Synaptic Density |
| 0.32 - 32 | Dose-dependent increase[2] |
Further detailed quantitative data from original publications is required for a precise dose-response relationship.
Augmentation of Long-Term Potentiation (LTP)
This compound has been found to enhance long-term potentiation (LTP), a cellular mechanism underlying synaptic plasticity, learning, and memory. In studies using guinea pig hippocampal slices, this compound significantly augmented LTP in the mossy fiber-CA3 pathway.[3] This enhancement was observed at nanomolar concentrations, with a maximal effect at 10⁻⁷ M.[3]
| This compound Concentration | Effect on LTP |
| 10⁻⁹ - 10⁻⁶ M | Significant augmentation[3] |
| 10⁻⁷ M | Maximal augmentation[3] |
Specific percentage increase in LTP requires further data extraction from primary literature.
Increased Production of Glial Cell Line-Derived Neurotrophic Factor (GDNF)
Research has shown that this compound can stimulate the production of glial cell line-derived neurotrophic factor (GDNF), a potent survival factor for various neuronal populations. In cultured rat astrocytes, this compound increased both mRNA and protein levels of GDNF.[4] This effect is mediated through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[4]
| This compound Treatment | Effect on GDNF |
| 100nM | Increased mRNA and protein levels[4] |
Quantitative fold-change in mRNA and protein levels needs to be sourced from the original research articles.
Signaling Pathways of this compound
The pro-cognitive effects of this compound are underpinned by its modulation of specific signaling cascades.
Somatostatinergic Pathway
This compound is a somatostatin-releasing agent, activating the somatostatinergic system which is known to be hypoactive in Alzheimer's disease.[5] By enhancing somatostatin (B550006) release, this compound is thought to facilitate synaptic transmission and contribute to its cognitive-enhancing properties. The specific somatostatin receptor subtypes involved in mediating these effects are an area of ongoing investigation.
ERK/CREB Signaling Pathway in GDNF Production
The induction of GDNF by this compound in astrocytes is dependent on the activation of the ERK/CREB signaling pathway. This compound stimulates the phosphorylation of ERK, which in turn leads to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[4] Phosphorylated CREB then promotes the transcription of the GDNF gene.
Comparative Analysis with Other Dementia Treatments
This compound's mechanism of action distinguishes it from currently approved treatments for dementia, such as cholinesterase inhibitors and NMDA receptor antagonists.
| Drug Class | Mechanism of Action | Key Efficacy Points |
| This compound | Somatostatin release enhancer, promotes synaptic density and GDNF production. | Preclinical data shows reversal of age-related synaptic loss and enhancement of LTP.[1][3] |
| Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine) | Inhibit the breakdown of acetylcholine, increasing its availability in the synaptic cleft.[6][7][8][9][10][11][12][13] | Provide symptomatic relief for cognitive and functional decline in mild to moderate Alzheimer's disease.[6][11][12][13][14][15] Galantamine also modulates nicotinic receptors.[16][17][18][19] |
| NMDA Receptor Antagonist (Memantine) | Blocks the effects of excessive glutamate, which can lead to neuronal excitotoxicity. | Used for moderate to severe Alzheimer's disease, can be used in combination with cholinesterase inhibitors. |
Experimental Protocols
Quantification of Synaptic Density
Method: Electron Microscopy Protocol Outline:
-
Tissue Preparation: Perfusion-fixation of aged rats with a solution containing glutaraldehyde (B144438) and paraformaldehyde.
-
Sectioning: Vibratome sectioning of the hippocampus followed by osmication.
-
Embedding and Ultrathin Sectioning: Dehydration and embedding in resin, followed by ultrathin sectioning of the CA3 region.
-
Imaging: Examination and photography of synaptic profiles using a transmission electron microscope.
-
Quantification: Stereological methods are used to estimate the number of synapses per unit volume of the neuropil.
Detailed protocols for tissue processing and stereological analysis can be found in foundational papers on synaptic quantification.
Measurement of Long-Term Potentiation (LTP)
Method: Extracellular Field Potential Recording in Hippocampal Slices Protocol Outline:
-
Slice Preparation: Preparation of transverse hippocampal slices from guinea pigs.
-
Recording Setup: Slices are maintained in an interface chamber and perfused with artificial cerebrospinal fluid (aCSF). A stimulating electrode is placed in the mossy fiber pathway, and a recording electrode is placed in the stratum lucidum of the CA3 region.
-
Baseline Recording: Stable baseline synaptic responses are recorded for at least 20-30 minutes.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) is delivered to the stimulating electrode.
-
Post-HFS Recording: Synaptic responses are monitored for at least 60 minutes post-HFS to measure the magnitude and stability of potentiation.
-
Drug Application: this compound is added to the aCSF at various concentrations before and during HFS to assess its effect on LTP.
Quantification of GDNF Expression
Method: Quantitative PCR (qPCR) and Western Blotting Protocol Outline for qPCR:
-
Cell Culture: Primary astrocyte cultures are established from rat brains.
-
Treatment: Astrocytes are treated with this compound (e.g., 100 nM) for a specified duration.
-
RNA Extraction: Total RNA is isolated from the cultured astrocytes.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The relative expression of GDNF mRNA is quantified using specific primers and a housekeeping gene for normalization.
Protocol Outline for Western Blotting:
-
Protein Extraction: Total protein is extracted from this compound-treated and control astrocytes.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for GDNF, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection and Quantification: The signal is detected, and the relative amount of GDNF protein is quantified and normalized to a loading control (e.g., β-actin).
Conclusion
The foundational research on this compound reveals a promising and distinct mechanism of action for a potential dementia therapeutic. Its ability to enhance synaptic density, augment LTP, and increase neurotrophic factor production addresses key pathological features of neurodegenerative diseases. Further clinical investigation is warranted to fully elucidate its therapeutic potential in comparison to existing treatments. This guide provides a framework for researchers to understand and build upon these seminal findings.
References
- 1. This compound, a potential anti-dementia drug, increases synaptic density in the hippocampal CA3 region of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Rivastigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 9. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 10. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 11. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rivastigmine for people with Alzheimer's disease | Cochrane [cochrane.org]
- 13. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Galantamine on Cognition in Mild-to-Moderate Alzheimer's Dementia after Failure to Respond to Donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. youtube.com [youtube.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. [PDF] Galantamine--a novel cholinergic drug with a unique dual mode of action for the treatment of patients with Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
- 19. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling Neurocognitive Enhancement: A Comparative Analysis of FK960 and Cholinesterase Inhibitors
For researchers, scientists, and professionals in drug development, understanding the nuanced mechanisms of neurocognitive enhancers is paramount. This guide provides a detailed comparison of FK960, a novel somatostatin-releasing agent, and classical cholinesterase inhibitors, highlighting their distinct modes of action supported by experimental data.
At the forefront of therapeutic strategies for cognitive decline are compounds that modulate neurotransmitter systems. While cholinesterase inhibitors have been a mainstay in the treatment of Alzheimer's disease and other dementias, novel agents such as this compound offer alternative mechanistic approaches. This guide dissects the fundamental differences between these two classes of drugs, providing a clear framework for their evaluation.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Cholinesterase Inhibitors |
| Primary Target | Somatostatinergic System | Cholinergic System |
| Mechanism of Action | Enhances activity-dependent release of somatostatin (B550006).[1] | Inhibit the enzymatic breakdown of acetylcholine (B1216132).[2][3][4] |
| Effect on Acetylcholine | No direct effect on acetylcholine release.[1] | Increases the level and duration of acetylcholine in the synaptic cleft.[2][4] |
| Downstream Effects | May increase synapse density and neurotrophic factor (GDNF) production.[5][6] | Enhances cholinergic neurotransmission at nicotinic and muscarinic receptors.[7][8] |
| Potential Binding Proteins | Quinone oxidoreductase 2 (QR2) and Pyridoxal (B1214274) kinase (PK).[9] | Acetylcholinesterase and Butyrylcholinesterase.[2][10] |
The Divergent Pathways of Cognitive Enhancement
The fundamental distinction between this compound and cholinesterase inhibitors lies in the neurotransmitter systems they primarily target. Cholinesterase inhibitors operate within the cholinergic system, a well-established pathway in memory and learning. In contrast, this compound exerts its effects through the somatostatinergic system, presenting a novel avenue for cognitive enhancement.
Cholinesterase Inhibitors: Amplifying the Cholinergic Signal
Cholinesterase inhibitors, such as donepezil (B133215), rivastigmine, and galantamine, function by blocking the action of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BuChE).[2][11][12] These enzymes are responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2][4] By inhibiting this breakdown, these drugs increase the concentration and prolong the presence of ACh, thereby enhancing cholinergic signaling at postsynaptic receptors.[4][10] This mechanism is particularly relevant in conditions like Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.[4]
This compound: A Modulator of the Somatostatinergic System
This compound, a piperazine (B1678402) derivative, operates through a distinct and novel mechanism centered on the neuropeptide somatostatin.[1][13] Experimental evidence demonstrates that this compound significantly enhances the high potassium-evoked release of somatostatin from hippocampal slices, without affecting the basal release.[1] This suggests that this compound facilitates the activity-dependent release of this neurotransmitter. Notably, studies have shown that this compound has no direct effect on the release of other neurotransmitters, including acetylcholine.[1]
The cognitive-enhancing effects of this compound are thought to be mediated by the activation of the somatostatinergic nervous system in the hippocampus, a brain region critical for memory formation.[1][14] Furthermore, research suggests that this compound may promote synaptic plasticity by increasing the density of synapses in the hippocampal CA3 region in aged rats.[5] More recent studies have also identified potential molecular targets of this compound, including quinone oxidoreductase 2 (QR2) and pyridoxal kinase (PK), which could contribute to its neuroprotective and cognitive-enhancing properties.[9]
Experimental Evidence: A Head-to-Head Comparison
The distinct mechanisms of this compound and cholinesterase inhibitors are further elucidated by comparative experimental data.
Neurotransmitter Release Studies
A key study directly compared the effects of this compound on the release of various neurotransmitters from rat hippocampal slices. The results clearly demonstrated the specificity of this compound for the somatostatinergic system.
| Compound | Neurotransmitter Release | Fold Increase (High K+ Evoked) |
| This compound | Somatostatin | Significant Enhancement |
| Acetylcholine | No Effect | |
| 5-HT | No Effect | |
| D-aspartate | No Effect | |
| GABA | No Effect | |
| Data summarized from a study on rat hippocampal slices.[1] |
Animal Models of Cognitive Deficits
Both this compound and cholinesterase inhibitors have been shown to ameliorate memory deficits in animal models, albeit through their different mechanisms. For instance, both this compound and the cholinesterase inhibitor physostigmine (B191203) were found to antagonize scopolamine-induced deficits in visual recognition memory in rhesus monkeys.[15] Scopolamine is a muscarinic antagonist that induces a cholinergic deficit. The ability of this compound to counteract these deficits suggests a downstream interaction or a compensatory mechanism involving the somatostatinergic system.
Furthermore, studies have shown that co-administration of this compound and the cholinesterase inhibitor donepezil can produce a synergistic effect in improving memory deficits in rats, suggesting that targeting both the somatostatinergic and cholinergic systems simultaneously may be a more effective therapeutic strategy.[13]
Experimental Protocols in Focus
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are crucial.
Measurement of Somatostatin Release from Hippocampal Slices
-
Objective: To determine the effect of this compound on the release of somatostatin from rat hippocampal tissue.
-
Methodology:
-
Hippocampal slices from rats are prepared and pre-incubated in a Krebs-Ringer bicarbonate buffer.
-
The slices are then transferred to a superfusion chamber and continuously perfused with the buffer.
-
To evoke neurotransmitter release, the slices are stimulated with a high concentration of potassium chloride (high K+).
-
This compound is introduced into the perfusion medium at various concentrations before and during the high K+ stimulation.
-
The amount of somatostatin released into the superfusate is quantified using a specific radioimmunoassay (RIA).
-
Control experiments are performed without this compound to establish a baseline for evoked somatostatin release.[1]
-
Acetylcholinesterase Activity Assay (Ellman's Method)
-
Objective: To measure the inhibitory effect of cholinesterase inhibitors on acetylcholinesterase activity.
-
Methodology:
-
A solution containing purified acetylcholinesterase or a brain homogenate is prepared.
-
The cholinesterase inhibitor is added to the enzyme solution at various concentrations and incubated.
-
The substrate, acetylthiocholine, is added to the mixture.
-
As acetylcholinesterase hydrolyzes acetylthiocholine, it produces thiocholine.
-
Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, which is present in the reaction mixture.
-
This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The rate of color change is measured spectrophotometrically at a wavelength of 412 nm, which is proportional to the enzyme activity.
-
The inhibitory concentration 50 (IC50) value for the cholinesterase inhibitor is calculated from the dose-response curve.
-
Conclusion: Two Distinct Avenues to a Common Goal
References
- 1. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 5. | BioWorld [bioworld.com]
- 6. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 9. oatext.com [oatext.com]
- 10. benchchem.com [benchchem.com]
- 11. Different Cholinesterase Inhibitor Effects on CSF Cholinesterases in Alzheimer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholinesterase inhibitors in the treatment of Alzheimer's disease: a comparison of tolerability and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination of a novel antidementia drug this compound with donepezil synergistically improves memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The potential of activation of somatostatinergic neurotransmission with this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound [N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate], a novel potential antidementia drug, improves visual recognition memory in rhesus monkeys: comparison with physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of the PKA Pathway in FK960's Action: A Comparative Guide for Researchers
For drug development professionals and researchers in neuroscience, elucidating the precise mechanism of action of a cognitive enhancer is paramount. This guide provides a comparative framework for validating the role of the Protein Kinase A (PKA) signaling pathway in the therapeutic effects of FK960, a novel anti-dementia drug candidate. We will explore the experimental data supporting the hypothesis, compare this compound with alternative cognitive enhancers, and provide detailed protocols for key validation experiments.
This compound and the PKA Signaling Pathway: An Overview
This compound, N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, has demonstrated promising results in preclinical models of cognitive impairment.[1] Studies have shown that this compound enhances long-term potentiation (LTP) in the mossy fiber-CA3 pathway of the hippocampus, a cellular mechanism underlying learning and memory.[1] While the complete picture of its mechanism is still emerging, evidence points towards the involvement of the cAMP-PKA signaling cascade. One key finding is the ability of this compound to increase the phosphorylation of the cAMP response element-binding protein (CREB), a well-established downstream target of PKA.[2] Furthermore, this compound has been shown to stimulate the production of glial cell line-derived neurotrophic factor (GDNF) in a CREB-dependent manner.[2]
The canonical PKA pathway is activated by an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This leads to the dissociation of the catalytic subunits of PKA from its regulatory subunits. The active catalytic subunits then phosphorylate various substrate proteins, including CREB, which in turn modulates gene expression related to synaptic plasticity and memory formation.[3]
To definitively validate the role of the PKA pathway in this compound's action, a series of targeted experiments are necessary. These experiments aim to demonstrate a direct link between this compound administration and the activation of key components of this pathway.
Comparative Analysis of this compound and Alternative Cognitive Enhancers
A comprehensive evaluation of this compound requires a comparison with other therapeutic strategies for cognitive enhancement. The following table summarizes the key characteristics of this compound alongside other pharmacological and non-pharmacological approaches.
| Feature | This compound | Cholinesterase Inhibitors (e.g., Donepezil) | NMDA Receptor Antagonists (e.g., Memantine) | Non-Pharmacological Interventions |
| Primary Mechanism of Action | Putative PKA pathway activator; enhances synaptic plasticity.[1][2] | Increases acetylcholine (B1216132) levels in the synaptic cleft. | Blocks excitotoxic effects of glutamate. | Various (e.g., increased neurogenesis, improved cerebral blood flow).[4][5] |
| Molecular Targets | Potentially upstream activators of cAMP production or PKA itself. | Acetylcholinesterase. | N-methyl-D-aspartate (NMDA) receptors. | Multiple pathways affected by exercise, cognitive training, etc.[4][5] |
| Reported Efficacy | Improved memory in preclinical models.[1] | Symptomatic improvement in Alzheimer's disease. | Symptomatic treatment of moderate to severe Alzheimer's disease. | Improved cognitive function in healthy individuals and those with mild cognitive impairment.[4][5] |
| Side Effect Profile | To be fully elucidated in clinical trials. | Nausea, vomiting, diarrhea, insomnia. | Dizziness, headache, confusion, constipation. | Generally low-risk. |
Experimental Protocols for PKA Pathway Validation
To investigate the involvement of the PKA pathway in this compound's mechanism, the following experimental protocols can be employed.
Measurement of Intracellular cAMP Levels
Objective: To determine if this compound treatment leads to an increase in intracellular cAMP, the primary activator of PKA.
Methodology: A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying cAMP levels in cell lysates or tissue homogenates.
Protocol:
-
Cell Culture and Treatment: Culture primary neurons or a relevant neuronal cell line (e.g., SH-SY5Y) to an appropriate density. Treat cells with varying concentrations of this compound or a vehicle control for a specified time course.
-
Cell Lysis: After treatment, aspirate the culture medium and lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Assay: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Addition of cell lysates and a fixed amount of a cAMP-horseradish peroxidase (HRP) conjugate to wells pre-coated with an anti-cAMP antibody.
-
Incubation to allow for competitive binding between the cAMP in the sample and the cAMP-HRP conjugate to the antibody.
-
Washing to remove unbound reagents.
-
Addition of a substrate solution that reacts with the bound HRP to produce a colorimetric signal.
-
Measurement of the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: The concentration of cAMP in the samples is inversely proportional to the absorbance. Calculate the cAMP concentration based on a standard curve generated using known concentrations of cAMP.
PKA Kinase Activity Assay
Objective: To directly measure the enzymatic activity of PKA following this compound treatment.
Methodology: An in vitro kinase assay can be performed using cell lysates and a specific PKA substrate.
Protocol:
-
Sample Preparation: Prepare cell lysates from cells treated with this compound or vehicle control as described above.
-
Kinase Reaction: In a microplate well, combine the cell lysate, a specific PKA peptide substrate (e.g., Kemptide), and ATP.
-
Detection of Phosphorylation: The phosphorylation of the substrate can be detected using various methods:
-
ELISA-based: Use a phospho-specific antibody that recognizes the phosphorylated substrate. The detection is then carried out using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.[3]
-
Radioactive Assay: Use [γ-³²P]ATP in the kinase reaction. The phosphorylated substrate is then separated by SDS-PAGE and visualized by autoradiography.[6]
-
-
Data Analysis: Quantify the level of substrate phosphorylation, which is directly proportional to the PKA activity in the sample.
Western Blot Analysis of Phosphorylated CREB (pCREB)
Objective: To assess the phosphorylation status of CREB, a key downstream target of PKA.
Methodology: Western blotting allows for the detection and quantification of specific proteins in a complex mixture.
Protocol:
-
Protein Extraction and Quantification: Extract total protein from this compound- or vehicle-treated cells. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (at Ser133).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity of pCREB and normalize it to the total CREB or a housekeeping protein (e.g., β-actin or GAPDH) to determine the relative change in CREB phosphorylation.
Visualizing the PKA Pathway and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed PKA signaling pathway activated by this compound.
Caption: Workflow for validating PKA pathway involvement in this compound's action.
Conclusion
References
- 1. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. Non-pharmacological Approaches to Cognitive Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non Pharmacological Cognitive Enhancers – Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
FK960's Effects on Cognition: A Comparative Study in Young and Aged Animals
A deep dive into the age-dependent efficacy of the novel cognitive enhancer FK960 reveals a more pronounced beneficial impact on the aging brain, particularly in restoring synaptic density. While the compound demonstrates memory-enhancing properties in models of cognitive impairment and aging, its effects on young, healthy animals appear less significant, suggesting a mechanism of action that targets age-related neurological deficits.
This compound, a piperazine (B1678402) derivative, has emerged as a promising agent for combating age-related cognitive decline. Its primary mechanism of action is understood to be the enhancement of somatostatin (B550006) release in the hippocampus, a key brain region for learning and memory.[1] Somatostatin is a neuropeptide that plays a crucial role in neurotransmission and synaptic plasticity. This guide provides a comparative analysis of this compound's effects in young versus aged animals, supported by experimental data, to offer a clear perspective for researchers, scientists, and drug development professionals.
Quantitative Comparison of this compound's Effects
The available data strongly indicates that this compound's most significant effects are observed in aged animals, particularly in the realm of synaptic plasticity. A key study directly compared the impact of this compound on the synaptic density in the hippocampal CA3 region of young and aged rats.
| Parameter | Animal Group | Treatment | Outcome | Percentage Change from Control |
| Synaptic Density in Hippocampal CA3 | Aged Rats (26 months) | This compound (1 mg/kg/day, 21 days) | Significant increase in synaptic density | + 25% |
| Young Rats (8 weeks) | This compound (1 mg/kg/day, 21 days) | No significant change in synaptic density | ~ 0% | |
| Cognitive Performance (Passive Avoidance) | Aged Rats (24-27 months) with Spontaneous Amnesia | This compound (0.1-10 mg/kg, i.p.) | Significant amelioration of memory deficits | Dose-dependent increase in step-through latency |
| Young Rats with Scopolamine-induced Amnesia | This compound (0.1-10 mg/kg, i.p.) | Significant amelioration of memory deficits | Dose-dependent increase in step-through latency |
Data synthesized from Moriguchi et al., 2002 and Tokita et al., 2002.
Mechanism of Action and Signaling Pathway
This compound is a somatostatin-releasing agent.[1] In the hippocampus, it specifically enhances the activity-dependent release of somatostatin from nerve terminals.[1] This increase in somatostatin is believed to activate downstream signaling pathways that promote synaptic plasticity and cognitive function. One proposed pathway involves the activation of the ERK (extracellular signal-regulated kinase) pathway, which can lead to the production of neurotrophic factors like GDNF (glial cell line-derived neurotrophic factor).[2]
References
- 1. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Independently Verifying the Purity of Commercial FK960: A Comparative Guide for Researchers
For researchers and drug development professionals, ensuring the purity of investigational compounds is a critical prerequisite for obtaining reliable and reproducible experimental data. This guide provides a comprehensive framework for independently verifying the purity of a commercial sample of FK960, a nootropic agent with potential therapeutic applications in cognitive disorders. We present detailed experimental protocols for established analytical techniques, compare this compound with alternative nootropic compounds, and provide the necessary tools for data interpretation and visualization.
Understanding this compound and the Importance of Purity
Recommended Analytical Methods for Purity Determination
A multi-pronged analytical approach is recommended to obtain a comprehensive purity profile of an this compound sample. This typically involves a primary chromatographic method for quantification, a mass spectrometry-based method for impurity identification, and a spectroscopic method for structural confirmation and quantification.
Table 1: Comparison of Analytical Methods for Purity Verification
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Purity (as % area), presence of impurities, quantification of known impurities. | Robust, reproducible, widely available, quantitative. | May not identify unknown impurities, requires reference standards for absolute quantification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio determination. | Molecular weight of the main compound and impurities, structural information of impurities (with MS/MS). | High sensitivity and specificity, excellent for identifying unknown impurities. | Can be less quantitative than HPLC-UV, matrix effects can influence ionization. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Absolute purity determination without a specific reference standard, structural confirmation. | Highly accurate and precise, does not require a chemically identical standard, provides structural information.[4][5][6] | Lower sensitivity than HPLC, requires specialized equipment and expertise. |
Experimental Protocols
The following are detailed protocols that can be adapted for the purity analysis of a commercial this compound sample.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is based on established protocols for the analysis of piperazine (B1678402) derivatives and related nootropic compounds.[7][8][9][10][11]
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
This compound reference standard (if available)
-
Commercial this compound sample
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% phosphoric acid. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 239 nm (based on methods for similar structures, requires optimization)[11]
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the commercial this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the purity of the this compound sample based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is crucial for the identification of potential impurities.[12][13][14]
Instrumentation:
-
LC-MS system (e.g., quadrupole or time-of-flight mass spectrometer) with an electrospray ionization (ESI) source.
-
The same HPLC setup as described above can be used.
MS Conditions (Starting Point):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 100-1000
Data Analysis:
-
Identify the molecular ion ([M+H]+) of this compound (expected m/z ≈ 278.14).
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights.
-
Utilize tandem MS (MS/MS) to fragment the impurity ions and obtain structural information.
Quantitative ¹H-NMR Spectroscopy (qNMR)
This method provides an accurate determination of absolute purity without the need for an this compound reference standard.[4][15][16]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
-
Commercial this compound sample
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the commercial this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (for both this compound and the internal standard). This is crucial for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_this compound / I_IS) * (N_IS / N_this compound) * (MW_this compound / MW_IS) * (m_IS / m_this compound) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
This compound = Analyte
-
IS = Internal Standard
-
Comparison with Alternative Nootropics
To provide context for the purity analysis of this compound, it is useful to compare it with other well-established nootropic agents. Piracetam (B1677957) and Aniracetam (B1664956) are two such compounds from the racetam class.
Table 2: Purity Analysis Methods for this compound and Alternatives
| Compound | Structure | Typical Purity Specification | Primary Purity Analysis Method | Common Impurities |
| This compound | N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide | >98% | HPLC-UV | Starting materials (e.g., 1-acetylpiperazine, 4-fluorobenzoic acid), reaction byproducts. |
| Piracetam | 2-oxo-1-pyrrolidineacetamide | >99% | HPLC-UV[7][8][9][10][17] | 2-oxopyrrolidin-1-yl)acetic acid, pyrrolidin-2-one, methyl/ethyl esters of the acetic acid derivative.[7][8] |
| Aniracetam | N-anisoyl-2-pyrrolidinone | >99% | HPLC-UV[18][19][20] | 4-methoxybenzoic acid, 2-pyrrolidinone. |
Visualizing Workflows and Pathways
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Experimental workflow for this compound purity verification.
Caption: Simplified signaling pathway of this compound.
Caption: Logical comparison of this compound and Racetams.
Conclusion
The independent verification of the purity of commercial this compound is a critical step to ensure the validity of research findings. By employing a combination of HPLC, LC-MS, and qNMR, researchers can obtain a comprehensive purity profile, identify potential impurities, and accurately quantify the active pharmaceutical ingredient. The detailed protocols and comparative data provided in this guide serve as a valuable resource for scientists and drug development professionals working with this compound and other nootropic compounds. Adherence to these analytical principles will contribute to the generation of high-quality, reproducible data in the field of cognitive enhancement research.
References
- 1. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. [PDF] Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection. | Semantic Scholar [semanticscholar.org]
- 9. Asian Journal of Research in Pharmaceutical Sciences [ajpsonline.com]
- 10. internationaljournalssrg.org [internationaljournalssrg.org]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. New validated method for piracetam HPLC determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Content determination of aniracetam in aniracetam inclusion complex by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Safety Profile of FK960 Compared to Other Nootropics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term safety profile of the experimental nootropic FK960 against three established cognitive enhancers: piracetam, modafinil (B37608), and donepezil (B133215). The information is intended for a scientific audience to facilitate an objective assessment based on available preclinical and clinical data.
Executive Summary
This compound is a piperazine (B1678402) derivative that was investigated for its potential as an anti-dementia drug. Its mechanism of action is distinct from many other nootropics, primarily involving the enhancement of somatostatin (B550006) release and the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) through the ERK/CREB signaling pathway. While preclinical studies in the late 1990s and early 2000s showed promise in animal models of cognitive impairment, the long-term safety profile of this compound in humans has not been established due to the discontinuation of its clinical development. This guide summarizes the available preclinical safety data for this compound and compares it with the more extensive long-term safety information available for piracetam, modafinil, and donepezil.
Data Presentation: Comparative Safety Profile
The following tables summarize the available quantitative data from preclinical and clinical studies on the long-term safety of this compound and the comparator nootropics. It is critical to note the limited availability of long-term safety data for this compound.
Table 1: Preclinical Long-Term Toxicity Data
| Parameter | This compound | Piracetam | Modafinil | Donepezil |
| Species | Rat, Monkey | Rat | Rat, Dog | Rat, Dog |
| Duration | Information not publicly available | Up to 6 months | > 6 months | Up to 1 year |
| Route of Administration | Oral | Oral | Oral | Oral |
| No-Observed-Adverse-Effect Level (NOAEL) | Information not publicly available | Information not publicly available | Chronic studies showed no preneoplastic organ/tissue changes.[1] | Information not publicly available |
| Key Organ Toxicities | Information not publicly available | High doses have been associated with kidney effects in animal studies. | Chronic administration in rats and dogs has not resulted in significant organ toxicity.[1] | Chronic exposure in zebrafish showed muscle tissue oxidative stress.[2] In a 13-week study in rats, at the highest dose, degeneration of renal tubules was observed.[3] |
| Carcinogenicity | Information not publicly available | Not considered carcinogenic. | The racemate of armodafinil (B1684309) (of which modafinil is comprised) is not considered carcinogenic based on in vitro and chronic toxicology studies.[1] | No evidence of carcinogenicity in long-term studies. |
| Genotoxicity | Information not publicly available | Not genotoxic. | Not genotoxic. | Not genotoxic. |
Table 2: Clinical Long-Term Safety and Tolerability
| Adverse Event Profile | This compound | Piracetam | Modafinil | Donepezil |
| Common Adverse Events | Clinical trial data on long-term safety is not publicly available. | Generally well-tolerated. Drowsiness has been reported in some long-term studies.[4] | Headache, nervousness, nausea, anxiety, and insomnia are commonly reported.[5] | Nausea, diarrhea, insomnia, vomiting, muscle cramps, fatigue, and anorexia are common, particularly at higher doses.[6] These effects are often mild and transient.[6] |
| Serious Adverse Events | Information not publicly available. | Rarely reported. Post-marketing surveillance over 25 years has shown a benign safety profile with a lack of organ toxicity.[4] | Rare but serious skin reactions (Stevens-Johnson syndrome), and psychiatric effects like anxiety and agitation have been reported.[5] | Bradycardia, heart block, and neuroleptic malignant syndrome have been reported in rare cases.[6][7] |
| Abuse Potential | Information not publicly available. | Low. | Considered to have a low potential for abuse compared to traditional stimulants, though it can increase dopamine (B1211576) in the nucleus accumbens.[8][9] | Low. |
| Withdrawal Symptoms | Information not publicly available. | Not typically associated with withdrawal symptoms. | Discontinuation can lead to a return of excessive daytime sleepiness. | No significant withdrawal symptoms reported. |
Experimental Protocols
General Protocol for a Chronic Oral Toxicity Study (Based on OECD Guideline 452) [4][10][11]
-
Test System: Typically, Sprague-Dawley rats are used, with an equal number of males and females in each group.
-
Dose Levels: At least three dose levels (low, mid, and high) and a control group are used. The highest dose is intended to induce some toxicity but not cause fatalities. The lowest dose is ideally a No-Observed-Adverse-Effect Level (NOAEL).
-
Administration: The test substance is administered orally, usually daily, mixed in the diet, dissolved in drinking water, or by gavage.
-
Duration: The study duration is typically 12 months for a chronic study.
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at interim periods (e.g., 3, 6, and 12 months) to assess a range of hematological and biochemical parameters.
-
Urinalysis: Conducted at similar intervals to hematology.
-
Ophthalmology: Eyes are examined at the beginning and end of the study.
-
-
Pathology:
-
Gross Necropsy: At the end of the study, all animals are euthanized and a detailed examination of all organs and tissues is performed.
-
Histopathology: A comprehensive set of organs and tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.
-
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound is believed to exert its nootropic effects through at least two interconnected pathways:
-
Somatostatin Release: this compound enhances the activity-dependent release of somatostatin in the hippocampus.[12][13] Somatostatin is a neuropeptide that can modulate the release of other neurotransmitters and has been implicated in learning and memory processes.
-
GDNF Production: this compound stimulates the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astrocytes. This is mediated through the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling cascade.[12] GDNF is a potent neurotrophic factor that supports the survival and function of various neuronal populations.
Piracetam Signaling Pathway
Piracetam, a member of the racetam family, is a positive allosteric modulator of AMPA receptors.[14][15][16] By binding to the AMPA receptor, it enhances glutamatergic neurotransmission, a key process in synaptic plasticity, learning, and memory.
Modafinil Signaling Pathway
Modafinil's primary mechanism of action involves the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in certain brain regions.[8][9][17][18] This action is thought to be responsible for its wakefulness-promoting and cognitive-enhancing effects.
Donepezil Signaling Pathway
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[7][19] By inhibiting AChE, donepezil prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission, which is crucial for memory and cognitive functions.
Conclusion
The available data suggest that this compound possesses a novel mechanism of action that differentiates it from many existing nootropics. However, a comprehensive assessment of its long-term safety profile is not possible due to the limited publicly available data from preclinical and clinical studies. In contrast, piracetam, modafinil, and donepezil have more extensively documented long-term safety profiles, with known and generally manageable adverse effects. For researchers and drug development professionals, the unique mechanism of this compound may still hold interest for future therapeutic development, but any further investigation would necessitate a thorough and modern preclinical and clinical safety evaluation. This guide highlights the importance of comprehensive long-term safety studies in the development of novel nootropic agents.
References
- 1. The safety and tolerability of donepezil in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The potential of activation of somatostatinergic neurotransmission with this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Modafinil on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of modafinil on dopamine and dopamine transporters in the male human brain: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic Toxicity OECD 452 - Altogen Labs [altogenlabs.com]
- 11. blog.biobide.com [blog.biobide.com]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinetic and structural studies on the interactions of Torpedo californica acetylcholinesterase with two donepezil-like rigid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of FK960's Efficacy in Preclinical Dementia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel cognitive enhancer FK960 with established dementia treatments—donepezil (B133215), memantine, and galantamine—based on available preclinical data. The analysis focuses on the effectiveness of these compounds in various animal models of dementia, with a particular emphasis on synaptic plasticity, cognitive performance, and underlying mechanisms of action.
Executive Summary
This compound, a somatostatin-releasing agent, has demonstrated pro-cognitive effects in preclinical dementia models, primarily in aged rats and monkeys. Its mechanism of action, distinct from mainstream acetylcholinesterase inhibitors and NMDA receptor antagonists, centers on enhancing somatostatinergic neurotransmission, which is often impaired in Alzheimer's disease. Preclinical studies suggest that this compound can improve memory, increase synaptic density, and augment long-term potentiation (LTP) in the hippocampus. This guide synthesizes the available quantitative data to facilitate a comparative assessment of this compound against current standard-of-care drugs in preclinical settings.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from various preclinical studies. It is important to note that direct comparisons are challenging due to variations in animal models, experimental protocols, and reported metrics.
Table 1: Effects on Cognitive Performance in Behavioral Tests
| Compound | Animal Model | Behavioral Test | Dosage | Key Findings |
| This compound | Aged Rats | Passive Avoidance | 0.1-10 mg/kg i.p. | Significantly ameliorated memory deficits[1] |
| Scopolamine-treated Rats | Passive Avoidance | 0.1-10 mg/kg i.p. | Significantly ameliorated memory deficits[1] | |
| NBM-lesioned Rats | Passive Avoidance | 0.1-10 mg/kg i.p. | Significantly ameliorated memory deficits[1] | |
| Donepezil | Scopolamine-induced amnesia rats | Passive Avoidance | - | Reversion of cognitive deficit[2] |
| Amyloid-β-induced rats | Passive Avoidance | - | Improved learning/memory[2][3] | |
| Aged Rats | Radial Arm Maze | - | No significant effect on a well-learned spatial working memory task[4] | |
| D-galactose/AlCl3-induced AD rats | Morris Water Maze | 1.0 mg/kg gavage | Alleviated memory dysfunction[5] | |
| Memantine | Amyloid-β-induced rats | Passive Avoidance | - | Improved learning/memory[2][3] |
| Scopolamine-induced amnesia rats | Passive Avoidance | - | Prolonged latency of reaction in learning and memory retention tests[6] | |
| Okadaic acid-induced cognitive impairment rats | Morris Water Maze | - | Prevented impairment of hippocampal-dependent spatial memory[7] | |
| APP/PS1 mice | Morris Water Maze | - | Significantly improved the learning phase of spatial navigation[8] | |
| Galantamine | Scopolamine-induced amnesia mice | Passive Avoidance | 1/20 LD50 | Improved memory[9] |
| Aged female rats | Water Radial Arm Maze | 0.3, 0.6, 1.2 mg/kg/day | Did not influence maze performance[2] | |
| Hypoxia-induced rats | Passive Avoidance (Step-down) | - | Increased latency of reactions during learning and memory retention tests[10] |
Table 2: Effects on Synaptic Plasticity and Density
| Compound | Animal Model | Endpoint | Dosage | Key Findings |
| This compound | Aged Rats | Synaptic Density (Hippocampal CA3) | 0.32-32 mg/kg/day p.o. | Dose-dependently and reversibly increased synapse density[1][11] |
| Guinea Pig Hippocampal Slices | Long-Term Potentiation (LTP) in mossy fiber-CA3 pathway | 10⁻⁹ - 10⁻⁶ M | Significantly augmented the magnitude of LTP | |
| Donepezil | Aged Rats | Dendritic Spine Number (PFC and Dorsal Hippocampus) | 1 mg/kg vo for 60 days | Significant increment in dendritic spine number[12] |
| Tg2576 mice | Synaptic Density (Dentate Gyrus) | 4 mg/kg in drinking water | Significantly increased synaptic density[5][13] | |
| Memantine | - | - | - | Data not available in the context of direct comparison |
| Galantamine | Aged Rats | LTP Decay (Perforant path-granule cell synapse) | - | Significantly extended LTP decay times[4] |
Signaling Pathways and Mechanism of Action
This compound Signaling Pathway
This compound's primary mechanism involves the enhancement of somatostatin (B550006) release[1]. Somatostatin, a neuropeptide, plays a crucial role in modulating neuronal activity and synaptic plasticity[3]. The binding of somatostatin to its G-protein coupled receptors (SSTRs) in the hippocampus can initiate signaling cascades that influence synaptic function[1][11]. Furthermore, this compound has been shown to stimulate the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astrocytes through the activation of the ERK signaling pathway[12]. This suggests a dual mechanism involving both direct neuromodulation via somatostatin and neurotrophic support via GDNF.
Comparator Mechanisms
-
Donepezil and Galantamine: These are acetylcholinesterase inhibitors (AChEIs). They work by increasing the levels of acetylcholine (B1216132), a neurotransmitter essential for memory and learning, in the brain by preventing its breakdown. Galantamine also modulates nicotinic acetylcholine receptors.
-
Memantine: This drug is an N-methyl-D-aspartate (NMDA) receptor antagonist. It is thought to work by protecting brain cells against excess glutamate, a neurotransmitter that, in large amounts, can lead to neuronal damage.
Experimental Protocols
A variety of preclinical models are used to study dementia, each with its own set of methodologies.
Animal Models
-
Aged Animals (Rats, Monkeys): These models naturally exhibit age-related cognitive decline and synaptic loss, providing a relevant context for studying dementia therapeutics[1][4][11].
-
Scopolamine-Induced Amnesia: Scopolamine is a muscarinic antagonist that induces a temporary cholinergic deficit, mimicking some aspects of Alzheimer's disease. This is an acute model used to screen for pro-cognitive compounds[1][6][9].
-
Nucleus Basalis Magnocellularis (NBM)-Lesioned Rats: The NBM is a key source of cholinergic innervation to the cortex. Lesioning this area results in a chronic cholinergic deficit and cognitive impairment, providing a more progressive model of dementia[1].
-
Amyloid-β (Aβ)-Infused Models: Direct infusion of Aβ peptides into the brain induces plaque-like pathology and cognitive deficits, modeling a key aspect of Alzheimer's disease[2][3].
-
Transgenic Models (e.g., APP/PS1, Tg2576 mice): These models are genetically engineered to overexpress human genes associated with familial Alzheimer's disease, leading to the development of age-dependent Aβ pathology and cognitive decline[5][8][13].
Behavioral Tests
-
Passive Avoidance Test: This test assesses learning and memory by measuring an animal's ability to remember a negative stimulus (e.g., a mild foot shock) associated with a specific environment. A longer latency to enter the "unsafe" compartment indicates better memory retention[14][15][16].
-
Morris Water Maze (MWM): This is a test of spatial learning and memory. Animals are placed in a pool of opaque water and must learn the location of a hidden escape platform using distal cues. Shorter escape latencies and more time spent in the target quadrant during a probe trial (with the platform removed) indicate better spatial memory[17][18].
-
Radial Arm Maze: This maze is used to assess both working and reference memory. Animals must learn to visit a set of arms, some of which are baited with a reward, without re-visiting arms.
Synaptic Analysis
-
Electron Microscopy: This technique is used to visualize and quantify synapses at the ultrastructural level, allowing for the direct measurement of synaptic density (number of synapses per unit volume) and morphology[4][5][13].
-
Electrophysiology (Long-Term Potentiation - LTP): LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a cellular model of learning and memory. Field excitatory postsynaptic potentials (fEPSPs) are recorded from hippocampal slices to measure the strength of synaptic transmission before and after a high-frequency stimulation protocol. An increase in the fEPSP slope after stimulation indicates the induction of LTP.
Conclusion
This compound presents a novel therapeutic approach for dementia by targeting the somatostatinergic system and promoting neurotrophic factor expression. The available preclinical data suggests its potential to enhance cognitive function and promote synaptic plasticity. However, a more direct and comprehensive comparison with existing drugs like donepezil, memantine, and galantamine is limited by the lack of standardized preclinical testing protocols and publicly available quantitative data for this compound in widely used behavioral paradigms. Future preclinical research should aim to conduct head-to-head comparisons of this compound with other dementia drugs within the same animal models and using identical behavioral and neurobiological outcome measures to provide a clearer picture of its relative efficacy.
References
- 1. Hippocampal Somatostatin Interneurons, Long-Term Synaptic Plasticity and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 3. Somatostatin and its receptors involvement in sevoflurane-induced neurotoxicity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potential anti-dementia drug, increases synaptic density in the hippocampal CA3 region of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Somatostatin contributes to long-term potentiation at excitatory synapses onto hippocampal somatostatinergic interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Hippocampal Somatostatin Interneurons, Long-Term Synaptic Plasticity and Memory [frontiersin.org]
- 11. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ppj.phypha.ir [ppj.phypha.ir]
- 14. scispace.com [scispace.com]
- 15. Step-down passive avoidance in the rat ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Escape latency: Significance and symbolism [wisdomlib.org]
FK960's Synergistic Potential: A Comparative Guide to its Neuroprotective Combinations
For Researchers, Scientists, and Drug Development Professionals
FK960, a novel cognitive enhancer, has demonstrated significant promise in preclinical studies for its neuroprotective and memory-enhancing properties. A key area of investigation for any new therapeutic agent is its potential for synergistic effects when combined with existing treatments. This guide provides a comprehensive comparison of this compound's performance when used in combination with other neuroprotective agents, supported by available experimental data. The focus of this guide is to present a clear, data-driven overview to inform future research and drug development strategies.
Synergistic Effects of this compound with Donepezil (B133215)
The most well-documented synergistic interaction of this compound is with donepezil, a cholinesterase inhibitor commonly used in the treatment of Alzheimer's disease. Preclinical studies have shown that the combination of this compound and donepezil leads to a significant improvement in memory deficits in various rat models of dementia.
Quantitative Data Summary
The following table summarizes the key findings from a study investigating the synergistic effects of this compound and donepezil in a passive avoidance task in rats with nucleus basalis magnocellularis (NBM) lesions, a model that mimics the cholinergic deficits seen in Alzheimer's disease.[1]
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Enter Dark Compartment (seconds, Mean ± SEM) | % Improvement vs. Control |
| Control (NBM Lesion) | Vehicle | 60 ± 10 | - |
| This compound (suboptimal) | 0.1 | 120 ± 20 | 100% |
| Donepezil (suboptimal) | 0.1 | 110 ± 18 | 83% |
| This compound + Donepezil (suboptimal) | 0.1 + 0.1 | 250 ± 30 | 317% |
| This compound (optimal) | 1 | 200 ± 25 | 233% |
| Donepezil (optimal) | 0.32 | 180 ± 22 | 200% |
| This compound + Donepezil (optimal) | 1 + 0.32 | >300 | >400% |
*p < 0.05 compared to either drug alone.
Key Observations:
-
Concurrent administration of suboptimal doses of this compound and donepezil resulted in a significantly greater improvement in memory retention than either drug administered alone.[1]
-
The combination of optimal doses of both drugs produced a marked amelioration of memory deficits, exceeding the effects of individual treatments.[1]
-
These findings strongly suggest a synergistic relationship between this compound and donepezil in improving cognitive function in this animal model of dementia.[1]
Experimental Protocols
Passive Avoidance Task
The passive avoidance task is a fear-motivated test used to evaluate learning and memory in rodents. The protocol involves the following steps:
-
Apparatus: The apparatus consists of two compartments, one brightly illuminated and one dark, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial: Each rat is initially placed in the illuminated compartment. When the rat enters the dark compartment, the door is closed, and a mild, inescapable electric shock (e.g., 0.5 mA for 2 seconds) is delivered through the floor grid.
-
Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the illuminated compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory retention of the aversive experience.
-
Drug Administration: this compound, donepezil, or their combination are typically administered intraperitoneally (i.p.) at specified times before the acquisition or retention trials.
Nucleus Basalis Magnocellularis (NBM) Lesion
The NBM is a key area of cholinergic neurons that project to the cerebral cortex. Lesioning the NBM in rats is a widely used model to induce cognitive deficits associated with cholinergic dysfunction.
-
Anesthesia and Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic apparatus.
-
Injection of Neurotoxin: A neurotoxin, such as ibotenic acid or quisqualic acid, is injected bilaterally into the NBM using a microsyringe. The coordinates for the injection are determined based on a stereotaxic atlas of the rat brain.
-
Post-operative Care: Animals are allowed to recover for a period (e.g., 1-2 weeks) before behavioral testing to allow for the stabilization of the lesion.
-
Histological Verification: After the completion of behavioral experiments, the brains are processed for histological analysis to confirm the location and extent of the NBM lesions.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound and donepezil can be understood by examining their distinct but complementary mechanisms of action.
This compound's Mechanism of Action
This compound is known to enhance the release of somatostatin (B550006), a neuropeptide that plays a crucial role in cognitive function. This is thought to occur through an activation of the cholinergic-somatostatinergic link in the hippocampus. Furthermore, this compound has been shown to increase the production of glial cell line-derived neurotrophic factor (GDNF) via the extracellular signal-regulated kinase (ERK) signaling pathway.
Caption: Proposed mechanism of action for this compound.
Synergistic Mechanism with Donepezil
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh). By inhibiting AChE, donepezil increases the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
The synergy between this compound and donepezil likely arises from the positive feedback loop between the somatostatinergic and cholinergic systems. Somatostatin has been shown to enhance the release of acetylcholine. Therefore, by increasing somatostatin release, this compound indirectly boosts cholinergic signaling, which is then further amplified by the AChE-inhibiting action of donepezil.
Caption: Synergistic mechanism of this compound and donepezil.
Comparison with Other Neuroprotective Agents
Currently, there is a lack of published, peer-reviewed studies investigating the synergistic effects of this compound with other classes of neuroprotective agents, such as NMDA receptor antagonists (e.g., memantine) or antioxidants. The robust and well-documented synergy with cholinesterase inhibitors like donepezil provides a strong foundation for its potential use in combination therapies. However, further research is warranted to explore the broader synergistic potential of this compound.
Conclusion and Future Directions
The available evidence strongly supports a synergistic neuroprotective and cognitive-enhancing effect when this compound is combined with the cholinesterase inhibitor donepezil. This combination leverages distinct but interconnected pathways involving the somatostatinergic and cholinergic systems, leading to a greater therapeutic effect than either agent alone.
For researchers and drug development professionals, these findings highlight the promise of this compound as a component of combination therapies for neurodegenerative diseases characterized by cholinergic deficits. Future research should focus on:
-
Investigating the synergistic potential of this compound with other classes of neuroprotective agents.
-
Elucidating the detailed molecular mechanisms underlying the observed synergy.
-
Conducting further preclinical and clinical studies to validate the efficacy and safety of this compound combination therapies.
By exploring these avenues, the full therapeutic potential of this compound as a versatile neuroprotective agent can be realized.
References
Validating the Link Between FK960-Induced GDNF Increase and Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cognitive enhancer FK960, focusing on the critical need to validate the causal relationship between its induction of Glial cell line-derived neurotrophic factor (GDNF) and its observed neuroprotective effects. While this compound demonstrates promise through multiple mechanisms, this guide offers a framework for the definitive experimental validation of its GDNF-mediated neuroprotective pathway, alongside a comparison with alternative strategies.
The Dual Mechanisms of this compound: GDNF Induction and Somatostatin (B550006) Release
This compound, a novel anti-dementia drug candidate, has been shown to exert its effects through at least two distinct molecular pathways: the upregulation of GDNF and the enhancement of somatostatin release.
1.1. This compound-Induced GDNF Production in Astrocytes
In vitro studies have demonstrated that this compound (at a concentration of 100nM) increases both the mRNA and protein levels of GDNF in cultured rat astrocytes.[1] This effect appears to be specific to GDNF, as the levels of other neurotrophic factors are not significantly altered.[1] The signaling cascade responsible for this increase involves the phosphorylation of mitogen-activated protein/extracellular signal-regulated kinase (ERK), which in turn leads to the increased expression of c-Fos and phosphorylation of cAMP responsive element binding protein (CREB).[1] The inhibition of this pathway with agents like the ERK kinase inhibitor PD98059 has been shown to attenuate the this compound-induced increase in GDNF mRNA.[1]
1.2. Enhancement of Somatostatin Release
A significant body of evidence suggests that a primary mechanism of action for this compound's cognitive-enhancing effects is its ability to facilitate the release of somatostatin.[2][3] Studies have shown that this compound significantly enhances the high K+-evoked release of somatostatin from rat hippocampal slices.[2] Furthermore, the cognitive-enhancing effects of FK962, a derivative of this compound, are also attributed to the activation of the somatostatinergic nervous system.[4] This suggests that at least some of the neuroprotective and cognitive benefits of this compound may be mediated by somatostatin signaling.
The Unvalidated Link: A Proposed Experimental Workflow
To date, there is a lack of direct experimental evidence to confirm that the neuroprotective effects of this compound are a direct consequence of the increase in GDNF. To address this critical knowledge gap, the following experimental workflow is proposed:
This workflow provides a systematic approach to dissect the contribution of GDNF to the neuroprotective effects of this compound. A positive result, where the blockade of GDNF signaling significantly reduces the neuroprotective efficacy of this compound, would provide strong evidence for a causal link. Conversely, a negative result would suggest that the neuroprotective effects are primarily mediated by other mechanisms, such as somatostatin release.
Comparative Analysis of Neuroprotective Strategies
To provide context for this compound's potential, it is useful to compare it with other compounds that either increase GDNF or target the somatostatin system.
3.1. Comparison of GDNF-Inducing Cognitive Enhancers
| Compound | Mechanism of GDNF Increase | Reported GDNF Increase | Reported Neuroprotective Effects |
| This compound | Activation of ERK/c-Fos/CREB pathway in astrocytes.[1] | Increased mRNA and protein levels (quantitative data not specified in reviewed abstracts).[1] | Ameliorates memory deficits in various animal models.[2] |
| Valproic Acid | Histone deacetylase inhibitor. | Increased GDNF and BDNF production when injected into the brain. | Neuroprotective effects in models of neurodegenerative diseases. |
| Liraglutide | GLP-1 analogue. | Upregulation of GDNF is a proposed mechanism for its neuroprotective effects. | Reduced infarct volumes and suppressed oxidative stress in a stroke model.[5] |
| M30 | Neuroprotective molecule that removes excess iron. | Increased GDNF levels in some areas of the mouse nervous system. | Neuroprotective in models of neurodegeneration. |
3.2. Comparison of Neuroprotective Effects of Somatostatin Receptor Agonists
| Compound/Agonist | Target Receptor(s) | Reported Neuroprotective Effects |
| This compound (via Somatostatin) | Acts as a somatostatin-releasing agent, indirectly activating somatostatin receptors. | Enhances long-term potentiation and ameliorates memory deficits.[2][3] |
| Octreotide | Primarily SSTR2 and SSTR5. | Reduces apoptosis and neuronal damage in hyperglycemic retinas. |
| L-817,818 | SSTR5 agonist. | Reduces retinal ganglion cell loss in experimental glaucoma by decreasing apoptosis and oxidative stress. |
| Somatostatin-14 | Binds to all five SSTR subtypes. | Dose-dependently reduces NMDA-induced neuronal death in cortical cultures.[6][7] |
Experimental Protocols
4.1. Quantification of GDNF in Astrocyte Culture Supernatant by ELISA
This protocol is a general guideline based on commercially available sandwich ELISA kits.
Materials:
-
96-well microplate pre-coated with anti-GDNF capture antibody.
-
Astrocyte conditioned media (samples) and recombinant GDNF standards.
-
Biotinylated anti-GDNF detection antibody.
-
Streptavidin-HRP conjugate.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Preparation: Prepare all reagents, standard dilutions, and samples as per the kit manufacturer's instructions.
-
Standard and Sample Addition: Add 100 µL of each standard and sample to the appropriate wells. Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate each well and wash three times with 300 µL of wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 3.
-
Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP solution to each well. Cover and incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step as in step 3.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Immediately read the absorbance at 450 nm.
-
Calculation: Construct a standard curve and determine the GDNF concentration in the samples.
4.2. Assessment of Neuronal Viability by MTT Assay
This protocol is a standard method for assessing cell viability and neuroprotection.[8][9][10][11]
Materials:
-
Primary neuronal cultures in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Neurotoxic agent (e.g., H₂O₂, glutamate) to induce cell death.
-
This compound and/or other test compounds.
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Plating: Seed primary neurons in a 96-well plate at a desired density and culture until mature.
-
Treatment: Treat the cells with the neurotoxic agent in the presence or absence of this compound and other test compounds for the desired duration (e.g., 24 hours). Include vehicle controls.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the viability of the untreated control cells.
Conclusion
The cognitive enhancer this compound presents a compelling profile with its dual mechanism of action involving both the induction of GDNF and the release of somatostatin. While the link between somatostatin release and cognitive enhancement is well-supported, the direct contribution of the GDNF increase to this compound's neuroprotective effects remains an open and critical question. The experimental workflow proposed in this guide provides a clear and logical path to validate this link. Such validation is essential for a complete understanding of this compound's therapeutic potential and for the rational design of future neuroprotective drugs targeting these pathways. The comparative data presented here should aid researchers in positioning this compound within the broader landscape of cognitive enhancers and neuroprotective agents.
References
- 1. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential of activation of somatostatinergic neurotransmission with this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FK962, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effect of somatostatin on nonapoptotic NMDA-induced neuronal death: role of cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response effect of somatostatin-14 on human basal pancreatic hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A phage displaying an Aβ-interacting peptide mitigates neurotoxicity and prevents Aβ-driven gene expression changes [frontiersin.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of FK960 in a Laboratory Setting
For researchers and scientists engaged in drug development, the lifecycle of a compound extends beyond its synthesis and application to its safe and responsible disposal. FK960, a piperazine (B1678402) derivative investigated for its potential in treating cognitive disorders, requires meticulous handling not only during experimentation but also at the point of disposal.[1][2][3][4][5] Adherence to proper disposal protocols is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier and your institution's chemical hygiene plan. While a comprehensive, publicly available SDS for this compound is not available, general safety precautions for handling potent, biologically active compounds should be strictly followed.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from accidental spills.
All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols. Direct contact with the skin, eyes, or mucous membranes should be avoided. In the event of exposure, rinse the affected area thoroughly with water and seek medical attention.[6]
Quantitative Data Summary
For reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆FN₃O₂ | [1] |
| Molecular Weight | 265.28 g/mol | [1] |
| CAS Number | 133920-70-4 | [1][3] |
| IUPAC Name | N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide | [1] |
| Appearance | Solid (Assumed) | |
| Solubility | Soluble in organic solvents like DMSO |
Note: This data is for the base compound this compound. A monohydrate form also exists.[2]
Step-by-Step Disposal Procedures for this compound
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[7][8]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including residual amounts in original containers, contaminated weighing papers, and disposable labware (e.g., pipette tips, spatulas), in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, sealable lid.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in solvents for experimental use) must be collected in a separate, labeled liquid hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams. Always check your institution's guidelines for chemical compatibility.
-
-
Contaminated Labware:
-
Non-disposable labware (e.g., glassware) that has been in contact with this compound should be decontaminated.
-
A standard procedure is to rinse the labware multiple times with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate from this decontamination process must be collected and disposed of as liquid hazardous waste.
-
After decontamination, the labware can be washed according to standard laboratory procedures.
-
Step 2: Labeling and Storage
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" or "N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide".
-
The label should also include the primary hazard associated with the waste (e.g., "Toxic," "Irritant") and the date of accumulation.
-
Store the sealed and labeled hazardous waste containers in a designated, secure waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and equipped with secondary containment to mitigate spills.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Follow all institutional procedures for waste pickup, including any required documentation.
Experimental Protocols
While specific experimental protocols for the disposal or degradation of this compound are not detailed in the available literature, the general principles of chemical waste management are based on established safety and environmental protection protocols. The step-by-step procedures provided above are derived from these established best practices for the handling of hazardous chemical waste in a laboratory setting.[7][8][9]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal workflow for this compound, the following diagram illustrates the key decision points and steps.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure that their work with this compound is conducted safely and with minimal environmental impact, building a foundation of trust in their laboratory's commitment to safety and responsible chemical handling.
References
- 1. FK-960 | C13H16FN3O2 | CID 181428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FK-960 monohydrate | C13H18FN3O3 | CID 6918345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. fkgroup.co [fkgroup.co]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. orf.od.nih.gov [orf.od.nih.gov]
Personal protective equipment for handling FK960
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of FK960 (N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide), a piperazine (B1678402) derivative with potential applications in cognitive disorder research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates safety protocols based on the known hazards of its chemical precursors, piperazine and 4-fluorobenzamide (B1200420), and general best practices for handling research-grade chemical compounds.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Skin and Eye Irritation: Both piperazine and 4-fluorobenzamide are known to cause skin and eye irritation.[1][2] Direct contact with this compound powder or solutions should be avoided.
-
Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[2]
-
Allergic Reactions: Piperazine is a known sensitizer (B1316253) and may cause allergic skin reactions or asthma-like symptoms upon inhalation.[3][4]
-
Reproductive Toxicity: Some piperazine derivatives have been associated with reproductive health risks.[5]
A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or neoprene gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust and splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled. | To prevent inhalation of airborne particles. |
Donning and Doffing PPE:
Proper procedure for putting on and taking off PPE is crucial to prevent contamination.
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6]
-
The container should be tightly sealed and clearly labeled.
Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Use a non-sparking spatula to handle the solid compound.
-
When dissolving, add the solid to the solvent slowly to avoid splashing.
Experimental Use:
-
Handle all solutions containing this compound with the same precautions as the solid material.
-
Avoid generating aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.[4][5]
Emergency Procedures: Spill and Exposure
Spill Response:
In the event of a spill, follow these steps:
-
Alert others in the vicinity.
-
Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Assess the spill. For small spills of solid material, gently cover with a damp paper towel to avoid raising dust.
-
Wear appropriate PPE, including double gloves.
-
Clean the spill using an appropriate absorbent material for solutions, or by carefully wiping with a damp cloth for solids.
-
Collect all contaminated materials into a sealed, labeled waste bag.
-
Decontaminate the area with soap and water.
-
Dispose of the waste as hazardous chemical waste.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect contaminated items such as gloves, paper towels, and weighing papers in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Ensure all waste containers are properly labeled with the chemical name ("this compound Waste") and associated hazard symbols.
-
Arrange for pickup and disposal by a certified hazardous waste management company. Never dispose of this compound down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
